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  • Product: Nickel(II) boride
  • CAS: 12007-01-1

Core Science & Biosynthesis

Foundational

Introduction: Unveiling the Potential of Disordered Matter

An In-Depth Technical Guide to the Fundamental Properties of Amorphous Nickel Boride In the realm of materials science, the elegant periodicity of crystals has long captured scientific interest. However, there exists a p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Properties of Amorphous Nickel Boride

In the realm of materials science, the elegant periodicity of crystals has long captured scientific interest. However, there exists a parallel world of disordered, or amorphous, materials that defy crystalline convention yet offer a unique and powerful set of properties. Amorphous nickel boride (Ni-B) stands out in this class as a material of significant and growing importance. Devoid of long-range atomic order, this alloy exhibits a unique electronic structure, high surface area, and exceptional catalytic prowess that make it a compelling alternative to traditional noble-metal-based systems.[1][2]

This guide provides a comprehensive exploration of the core properties of amorphous nickel boride, designed for researchers, scientists, and professionals in fields ranging from catalysis to drug development. We will move beyond a simple recitation of facts to explain the causal relationships between its synthesis, structure, and function. By understanding these fundamentals, we can unlock the full potential of this versatile material.

Synthesis: The Genesis of Amorphous Ni-B

The properties of amorphous nickel boride are intrinsically linked to its synthesis. The most prevalent and accessible method is the chemical reduction of a nickel salt with a borohydride reducing agent in an aqueous solution.[3][4] This approach is favored for its operational simplicity, scalability, and, most critically, its ability to kinetically trap the nickel and boron atoms in a disordered, high-energy amorphous state at ambient temperatures.[3][4]

Experimental Protocol: Chemical Reduction Synthesis of Amorphous Ni-B Nanoparticles

This protocol describes a self-validating system for producing amorphous Ni-B, where the outcome is consistently a black, catalytically active powder.

Objective: To synthesize amorphous nickel boride nanoparticles via the reduction of Nickel(II) chloride with sodium borohydride.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized (DI) water

  • Ethanol

  • Nitrogen (N₂) gas supply

Methodology:

  • Preparation of Precursor Solution: Dissolve a calculated amount of NiCl₂·6H₂O in DI water in a round-bottom flask to create a nickel precursor solution (e.g., 0.1 M).

  • Inert Atmosphere: Purge the reaction flask with N₂ gas for 15-20 minutes to remove oxygen, which can lead to the formation of nickel oxides and borates. Maintain a gentle N₂ flow throughout the reaction.

    • Causality Insight: An inert atmosphere is crucial. Oxygen contamination compromises the purity of the final product, affecting its electronic structure and catalytic performance.

  • Preparation of Reducing Agent: In a separate vessel, prepare a fresh aqueous solution of NaBH₄ (e.g., 0.5 M). NaBH₄ is unstable in neutral or acidic solutions, so it should be prepared immediately before use.

  • Reduction Reaction: Add the NaBH₄ solution dropwise to the vigorously stirring nickel precursor solution at room temperature. A black precipitate of amorphous nickel boride will form immediately.

    • Reaction: 2NiCl₂ + 4NaBH₄ + 9H₂O → Ni₂B + 4NaCl + 3H₃BO₃ + 12.5H₂ (g)

  • Aging: Continue stirring the mixture for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.

  • Washing and Collection: Collect the black precipitate by centrifugation or magnetic separation. Wash the product multiple times with DI water to remove unreacted precursors and byproducts (like NaCl and boric acid), followed by a final wash with ethanol to remove water.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) overnight.

    • Causality Insight: High-temperature drying can induce crystallization, destroying the desired amorphous structure.[5] Vacuum drying is essential to preserve the material's amorphous nature.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Ni_sol NiCl₂ Solution React Mix under N₂ (Vigorous Stirring) Ni_sol->React NaBH4_sol NaBH₄ Solution NaBH4_sol->React Wash Wash (H₂O, EtOH) React->Wash Dry Vacuum Dry Wash->Dry Product Amorphous Ni-B Powder Dry->Product

Caption: Workflow for the chemical reduction synthesis of amorphous nickel boride.

Structural and Electronic Properties: The Disordered Advantage

The defining characteristic of amorphous nickel boride is its lack of long-range crystallographic order. Unlike its crystalline counterparts (e.g., orthorhombic Ni₄B₃, tetragonal Ni₂B), which have well-defined atomic lattices, amorphous Ni-B possesses a disordered, glass-like atomic arrangement.[6][7] This structure is not entirely random; it maintains short-range order in the immediate vicinity of each atom, but this order dissipates over longer distances.

Structural Characterization

The amorphous nature is typically confirmed using the following authoritative techniques:

TechniqueObservation for Amorphous Ni-BRationale
X-ray Diffraction (XRD) A broad, diffuse "hump" in the diffraction pattern, typically around 45° 2θ, with no sharp Bragg peaks.[3][7]The absence of a repeating lattice means there are no specific crystallographic planes to produce coherent diffraction, resulting in a broad scattering signal.
Transmission Electron Microscopy (TEM) Images show nanoparticle agglomerates with no discernible lattice fringes in high-resolution (HRTEM) mode.[8]Direct visualization of the atomic structure confirms the lack of long-range periodic arrangement.
Structural Comparison Diagram

Caption: Schematic contrast between disordered amorphous and ordered crystalline structures.

Electronic Structure and Magnetic Behavior

The unique arrangement of atoms profoundly influences the electronic and magnetic properties of amorphous Ni-B.

  • Electronic Properties: Quantum mechanical calculations and X-ray Photoelectron Spectroscopy (XPS) reveal that boron acts as an electron donor, transferring partial electron density to the d-orbitals of the nickel atoms.[4] This Ni-B interaction modifies the electronic structure of nickel, which is a cornerstone of its catalytic activity. Furthermore, the amorphous structure is inherently rich in defects, unsaturated coordination sites, and dangling bonds, which serve as a high density of accessible active sites for catalytic reactions.[8]

  • Magnetic Properties: The magnetic behavior of amorphous Ni-B is highly dependent on its composition. Nickel-rich compositions are typically soft ferromagnets or superparamagnetic, while boron-rich variants may be paramagnetic.[6][9] The disordered structure disrupts the strong magnetic coupling seen in crystalline nickel, leading to a lower saturation magnetization and Curie temperature compared to its crystalline counterpart.[6] This property is often investigated using a Vibrating Sample Magnetometer (VSM).[9]

Catalytic Properties: A Hub of Chemical Activity

The true power of amorphous nickel boride lies in its exceptional performance as a catalyst, particularly in electrocatalysis for energy conversion reactions. Its disordered structure and unique electronic properties create a synergistic effect that drives high efficiency.

Hydrogen Evolution Reaction (HER)

Amorphous Ni-B is a highly efficient and durable non-noble metal catalyst for producing hydrogen gas from water over a broad pH range.[1][10] Its performance can rival that of platinum, the benchmark HER catalyst.[1]

  • Mechanism of Action: The high activity is attributed to two main factors:

    • Structural Advantage: The amorphous, often nanostructured, morphology provides an intrinsically large electrochemical surface area with a high density of active sites.[1]

    • Electronic Advantage: The electron donation from boron to nickel creates a "moderate" electronic structure that optimizes the binding energy of hydrogen intermediates, facilitating both the adsorption of protons and the desorption of H₂ gas.[1]

Oxygen Evolution Reaction (OER) and Surface Reconstruction

In alkaline media, amorphous Ni-B is a highly active precatalyst for the OER. The term "precatalyst" is critical here. Under the applied anodic potentials required for OER, the surface of the material undergoes a dynamic and crucial transformation.

  • Mechanism of Action: In-Situ Reconstruction: The amorphous Ni-B surface is not the true catalytic site. Instead, it rapidly reconstructs in situ to form nickel (oxy)hydroxides (NiOOH), which are the actual active species for water oxidation.[8][11] The disordered, high-energy structure of the amorphous precursor facilitates this reconstruction far more readily than a stable crystalline lattice.[8][12]

  • The Role of Boron: During this process, boron tends to dissolve into the alkaline electrolyte in the form of borate ions (BO₂⁻).[11] This dissolution is not a simple degradation but a key mechanistic step. It helps expose more nickel active sites and promotes the formation of the highly coveted, most active γ-NiOOH phase.[11]

Surface Reconstruction Diagram for OER

OER_Mechanism start Amorphous Ni-B Precatalyst process Apply Anodic Potential (+ V in KOH) start->process intermediate Surface Reconstruction process->intermediate end γ-NiOOH Active Layer on Ni-B Core intermediate->end leach Boron Dissolution (BO₂⁻) intermediate->leach

Caption: In-situ surface reconstruction of amorphous Ni-B during the OER.

Relevance in Research and Drug Development

While the primary applications of amorphous Ni-B have been in energy conversion, its fundamental properties are highly relevant to researchers in pharmaceuticals and fine chemical synthesis.

  • Catalytic Hydrogenation: Hydrogenation is a cornerstone of pharmaceutical synthesis. Amorphous Ni-B catalysts, sometimes known as "P-1" or "P-2" nickel, are effective for various hydrogenation reactions, including the reduction of alkenes, alkynes, and nitro groups. Their high activity and amorphous nature can offer unique selectivity compared to crystalline catalysts like Raney Nickel.

  • Biomass Valorization: The demonstrated ability of amorphous Ni-B to electrochemically oxidize biomass-derived molecules like 5-hydroxymethylfurfural (HMF) into value-added chemicals like 2,5-furandicarboxylic acid (FDCA) is highly significant.[8][12] FDCA is a key building block for renewable polymers and can be a precursor for various pharmaceutical intermediates.

  • Engineered Heterostructures: Advanced research focuses on creating amorphous/amorphous heterostructures, such as combining amorphous nickel boride with amorphous nickel borate.[5][7] These engineered interfaces can further tune the electronic properties and create synergistic active sites, opening new avenues for designing highly specialized catalysts for complex organic transformations.

Conclusion

Amorphous nickel boride is far more than a simple mixture of its constituent elements. It is a highly engineered material whose disordered structure bestows a unique combination of electronic, magnetic, and catalytic properties. Its facile synthesis, high density of active sites, and dynamic surface chemistry make it a powerful and cost-effective tool for a wide range of applications. For researchers in catalysis, materials science, and drug development, a fundamental understanding of the interplay between its amorphous nature and its resulting functionality is key to leveraging its full potential in creating next-generation technologies.

References

  • Amorphous nickel boride facilitates active site generation for HMF electrooxidation. (2025). Chemical Communications.
  • Wu, J., et al. (2022). Composition Engineering of Amorphous Nickel Boride Nanoarchitectures Enabling Highly Efficient Electrosynthesis of Hydrogen Peroxide. Advanced Materials.
  • Zeng, M., et al. (2016). Nanostructured Amorphous Nickel Boride for High-Efficiency Electrocatalytic Hydrogen Evolution over a Broad pH Range. Semantic Scholar.
  • Promoted surface reconstruction of amorphous nickel boride electrocatalysts by boron dissolution for boosting the oxygen evolution reaction. (n.d.). Journal of Materials Chemistry A.
  • Singh, V., et al. (2011). Structural and Magnetic Properties of Ni Rich Amorphous Boride Nanoparticles. AIP Conference Proceedings.
  • Lin, X., et al. (2024). Engineering 2D nickel boride/borate amorphous/amorphous heterostructures for electrocatalytic water splitting and magnetism. Sustainable Energy & Fuels.
  • Sturm, S., et al. (2015). Metastable Ni7B3: A New Paramagnetic Boride from Solution Chemistry, Its Crystal Structure and Magnetic Properties. ACS Publications.
  • Scalable one-pot synthesis of amorphous iron-nickel-boride bifunctional electrocatalysts for enhanced alkaline water electrolysis. (2024). RSC Publishing.
  • Engineering 2D nickel boride/borate amorphous/amorphous heterostructures for electrocatalytic water splitting and magnetism. (n.d.). Sustainable Energy & Fuels.
  • Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. (2023). Chemistry of Materials.
  • Chen, P., et al. (2023). Constructing amorphous/amorphous heterointerfaces in nickel borate/boride composites for efficient electrocatalytic methanol oxidation. Materials Advances.
  • Development of an Amorphous Nickel Boride/Manganese Molybdate Heterostructure as an Efficient Electrode Material for a High-Performance Asymmetric Supercapacitor. (2023). PubMed.
  • Structural and Magnetic Studies of Nickel- Boron alloy. (n.d.). ResearchGate.
  • Nanostructured Amorphous Nickel Boride for High‐Efficiency Electrocatalytic Hydrogen Evolution over a Broad pH Range. (2016). Semantic Scholar.
  • Engineering 2D nickel boride/borate amorphous/amorphous heterostructures for electrocatalytic water splitting and magnetism. (2024). ResearchGate.
  • Amorphous nickel boride facilitates active site generation for HMF electrooxidation. (n.d.). Chemical Communications.
  • Amorphous nickel boride facilitates active site generation for HMF electrooxidation | Request PDF. (n.d.). ResearchGate.

Sources

Exploratory

synthesis of nickel boride nanoparticles via chemical reduction

An In-depth Technical Guide to the Synthesis of Nickel Boride Nanoparticles via Chemical Reduction Foreword: The Emergence of Nickel Boride Nanoparticles In the landscape of modern materials science and catalysis, nickel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Nickel Boride Nanoparticles via Chemical Reduction

Foreword: The Emergence of Nickel Boride Nanoparticles

In the landscape of modern materials science and catalysis, nickel boride (NiₓB) nanoparticles have carved out a significant niche. Their unique electronic and structural properties render them highly effective as catalysts in a multitude of organic reactions, including hydrogenations and desulfurizations, often presenting a more cost-effective and safer alternative to traditional catalysts like Raney Nickel[1]. Furthermore, their potential as energy conversion materials in fuel cells is an area of intense research, driven by their high catalytic performance and abundance compared to precious metals like platinum[2].

This guide provides a comprehensive technical overview of the synthesis of nickel boride nanoparticles, with a focus on the widely employed chemical reduction method. We will move beyond simple procedural descriptions to explore the underlying chemical principles, the critical interplay of reaction parameters, and the validation techniques that ensure a reproducible and reliable synthesis. This document is intended for researchers and professionals who seek not only to replicate a synthesis but to understand and control it.

The Core of the Synthesis: Chemical Reduction Unveiled

The chemical reduction pathway is the most common and versatile method for producing nickel boride nanoparticles[3]. The fundamental principle involves the reduction of a nickel salt (the precursor) by a boron-containing reducing agent in a suitable solvent. The reducing agent, typically sodium borohydride (NaBH₄), serves a dual purpose: it reduces the Ni²⁺ ions to metallic nickel (Ni⁰) and also acts as the boron source for the subsequent boriding reaction[4].

The Mechanism: A Two-Step Dance of Reduction and Boriding

Understanding the reaction mechanism is paramount to controlling the final product. The formation of nickel boride is not a simple, single-step precipitation. Extensive mechanistic studies have revealed a sequential process[4]:

  • Initial Reduction: Upon introduction of the borohydride, Ni²⁺ ions are rapidly reduced to form metallic nickel nanoclusters (1-2 nm in size). This initial reduction is often the faster part of the reaction.

  • The Boriding Process: These newly formed, highly reactive nickel nanoclusters then serve as nucleation sites for the boriding process. Boron species, also originating from the decomposition of the borohydride, react with the nickel clusters to form various phases of nickel boride (e.g., Ni₂B, Ni₃B)[4].

The overall reaction when using nickel chloride and sodium borohydride can be summarized, though it simplifies a more complex process, as follows:

2NiCl₂ + 4NaBH₄ + 9H₂O → Ni₂B + 4NaCl + 3H₃BO₃ + 12.5H₂

It is critical to recognize that this is a simplification. The reaction environment, particularly temperature and the presence of other reagents, dictates the precise pathway and the final stoichiometry of the nickel boride phase[4][5].

Key Reagents: The Choice Defines the Outcome
  • Nickel Precursor: Nickel(II) chloride (NiCl₂) and nickel(II) sulfate (NiSO₄) are the most common precursors due to their solubility and reactivity[1][6]. The choice of anion can subtly influence the reaction kinetics.

  • Reducing Agent & Boron Source: Sodium borohydride (NaBH₄) is the workhorse for this synthesis, acting as both the reductant and the boron source[1][4]. It is effective and its reaction byproducts are generally easy to remove. Other borohydrides, such as lithium borohydride (LiBH₄), can also be used and may be advantageous for less reactive metal salts[4]. Other reducing agents like hydrazine can be used to produce nickel nanoparticles, but NaBH₄ is essential for forming nickel boride[3].

Mastering the Synthesis: The Art of Parameter Control

The properties of the resulting nickel boride nanoparticles—crystallinity, phase composition, particle size, and surface area—are not accidental. They are a direct consequence of the reaction conditions.

The Role of Temperature and Reaction Time

Temperature is a critical lever in controlling the crystallinity and phase of the nanoparticles.

  • Low-Temperature Synthesis (Room Temp. to <100°C): Syntheses conducted at lower temperatures often yield amorphous or poorly crystalline nanoparticles[2]. These materials can still exhibit high catalytic activity due to their high surface area.

  • High-Temperature Synthesis (Solid-State or High-Temp. Solution): Higher temperatures (e.g., 300-400 °C) promote the formation of crystalline phases like Ni₂B and Ni₃B[4]. The reaction time at these temperatures is also crucial; longer reaction times allow for the growth of larger, more well-defined crystals. For instance, in solid-state reactions, the transformation from Ni nanoclusters to Ni₃B and subsequently to Ni₂B can be tracked over many hours[4].

Post-Synthesis Annealing: From Amorphous to Crystalline

A common and effective strategy to enhance crystallinity is to perform the initial synthesis at a low temperature to form amorphous nanoparticles, followed by a post-synthesis annealing step[2][6]. Heating the as-synthesized amorphous powder under an inert atmosphere (e.g., Argon) at controlled temperatures can induce crystallization. The final phase composition is highly dependent on the annealing temperature[6].

G cluster_input Input Parameter cluster_process Annealing Process (in Argon) cluster_output Resulting Crystalline Phases As_Synthesized As-Synthesized (Amorphous) T_200 200°C As_Synthesized->T_200 Heat to T_300 300°C As_Synthesized->T_300 Heat to P_200 Amorphous T_200->P_200 Yields P_300 Crystalline Ni + Crystalline Ni3B T_300->P_300 Yields (Optimal Catalyst) T_400 400°C P_400 Increased Ni3B phase T_400->P_400 Yields T_500 500°C P_500 Dominant Ni3B phase T_500->P_500 Yields T_700 700°C P_700 Decomposition to Ni + Boron Oxides T_700->P_700 Yields As_synthesized As_synthesized

The table below, synthesized from data presented by Kharboot et al., illustrates how elemental composition and Ni:B ratio change with annealing temperature, reflecting the underlying phase transformations[2].

Annealing Temperature (°C)Normalized Ni (at%)Normalized B (at%)Calculated Ni:B RatioKey Observation
0 (As-synthesized)40.0359.970.67:1Boron-rich amorphous phase
20040.4559.550.68:1Little change in composition
30029.8070.200.42:1Significant compositional shift
40029.1670.840.41:1Gradual decrease in nickel content
50025.8874.120.35:1Further decrease in nickel content
70029.7370.270.42:1Reversal of trend, suggesting decomposition
Capping Agents and Stabilizers

In solution-phase synthesis, nanoparticles have a tendency to agglomerate to reduce their high surface energy. Capping agents or stabilizers are molecules that adsorb to the nanoparticle surface, preventing aggregation and controlling growth. While often used for metallic nanoparticles like Ni, they can also be employed in NiₓB synthesis to control size and achieve stable colloidal suspensions[3][4]. Common examples include polyvinylpyrrolidone (PVP) or oleylamine[4]. The choice of stabilizer is critical as it may need to be removed prior to catalytic applications to expose the active sites[7].

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step protocol for the synthesis of amorphous nickel boride nanoparticles via wet chemical reduction, followed by an optional annealing step for crystallization. This method is adapted from established procedures[2][6].

Materials and Equipment
  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • Deionized (DI) Water

  • Ethanol

  • Beakers and Magnetic Stir Bars

  • Magnetic Stir Plate

  • Centrifuge and Centrifuge Tubes

  • Tube Furnace with Argon Gas Supply

  • Freeze Dryer or Vacuum Oven

Step-by-Step Synthesis Procedure
  • Precursor Preparation: Dissolve a specific amount of NiCl₂·6H₂O in DI water in a beaker to create a solution of desired concentration (e.g., 0.1 M). Place the beaker on a magnetic stir plate and stir until the salt is fully dissolved.

  • Reducing Agent Preparation: In a separate beaker, prepare a fresh solution of NaBH₄ in DI water (e.g., 0.25 M). Note: NaBH₄ solutions are unstable and should be prepared immediately before use.

  • The Reduction Reaction: While vigorously stirring the NiCl₂ solution, add the NaBH₄ solution dropwise. A black precipitate of nickel boride nanoparticles will form immediately. The formation of gas (H₂) will also be observed.

  • Aging: Continue stirring the mixture for a period of time (e.g., 30 minutes) after the addition is complete to ensure the reaction goes to completion.

  • Washing and Isolation:

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge at a moderate speed (e.g., 6000 rpm) for 10 minutes to pellet the nanoparticles.

    • Decant and discard the supernatant, which contains soluble byproducts like NaCl.

    • Re-disperse the pellet in DI water and sonicate briefly to break up agglomerates.

    • Repeat the centrifugation and washing steps two more times with DI water, followed by two washes with ethanol to remove water.

  • Drying: After the final wash, decant the ethanol and dry the black nanoparticle powder. Freeze-drying overnight is an excellent method to obtain a fine, non-agglomerated powder[2]. Alternatively, drying in a vacuum oven at a low temperature (e.g., 60°C) can be used.

  • (Optional) Annealing for Crystallization:

    • Place the dried, amorphous powder in a ceramic boat.

    • Insert the boat into a tube furnace.

    • Purge the tube with Argon gas for at least 20 minutes to create an inert atmosphere.

    • While maintaining a steady flow of Argon, heat the furnace to the desired temperature (e.g., 300°C for a mix of crystalline Ni and Ni₃B) and hold for a set time (e.g., 2 hours)[6].

    • Allow the furnace to cool to room temperature under Argon before retrieving the sample.

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// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J [label="Optional Step"]; J -> K; I -> L; K -> L; } "Chemical reduction synthesis and processing workflow."

Trust but Verify: Essential Characterization Techniques

A synthesis is only as good as its characterization. To confirm the identity, purity, and morphology of the prepared nanoparticles, a suite of analytical techniques is indispensable.

  • X-Ray Diffraction (XRD): This is the primary technique for determining the crystalline structure and phase composition of the nanoparticles. A broad, featureless hump in the XRD pattern indicates an amorphous material, while sharp peaks correspond to specific crystalline phases (e.g., Ni₃B, Ni₂B, or metallic Ni)[2][8]. The position and intensity of the peaks are used for phase identification.

  • Scanning Electron Microscopy (SEM): SEM provides information on the surface morphology, particle shape, and degree of agglomeration. When equipped with an Energy Dispersive X-ray (EDX) detector, it can also provide semi-quantitative elemental analysis of the sample[2].

  • Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, allowing for the direct visualization of individual nanoparticles and the determination of their size distribution and morphology.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides detailed information about the elemental composition and oxidation states of the elements at the nanoparticle surface[7]. This is crucial for confirming the presence of both nickel and boron and for detecting any surface oxidation.

Conclusion

The is a robust and highly tunable process. By understanding the fundamental mechanism and precisely controlling key parameters such as temperature, reaction time, and post-synthesis annealing, researchers can tailor the nanoparticle's properties to meet the demands of specific applications, from high-performance catalysis to next-generation energy materials. The self-validating workflow presented here, combining a detailed protocol with essential characterization, provides a reliable framework for the successful and reproducible synthesis of these remarkable nanomaterials.

References

  • Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. Chemistry of Materials - ACS Publications.
  • Synthesis and XPS Characterization of Nickel Boride Nanoparticles. Request PDF.
  • Synthesis and characterization of nickel boride nanoparticles for energy conversion catalyst materials -The effect of annealing temperature. ResearchGate.
  • Synthesis and characterization of nickel boride nanoparticles for energy conversion catalyst materials – the effect of annealing temperature. IIUM Repository (IRep).
  • Nickel boride catalyst. Wikipedia. Available from: [Link]

  • Synthesis and Electrocatalytic Application of Novel Metal Boride Nanomaterials. University of Groningen.
  • A Study on Synthesis of Nickel Nanoparticles Using Chemical Reduction Technique. [Source Not Found].
  • High-Temperature Oxidation-Resistant Composite Coatings for Extreme Environments: Material Systems, Design Strategies, Preparation Technologies, Performance Characterizations, and Research Challenges. MDPI. Available from: [Link]

  • Controllable and Scale-Up Synthesis of Nickel-Cobalt Boride@Borate/RGO Nanoflakes via Reactive Impingement Mixing: A High-Performance Supercapacitor Electrode and Electrocatalyst. Frontiers. Available from: [Link]

  • Effect of reducing agent on the synthesis of nickel nanoparticles. ResearchGate.
  • Catalytic hydrogenation. V. Reaction of sodium borohydride with aqueous nickel salts. P-1 nickel boride, a convenient, highly active nickel hydrogenation catalyst. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

Sources

Foundational

A Comparative Structural Analysis of Ni₂B and Ni₃B for Advanced Materials Research

An In-depth Technical Guide Executive Summary Nickel borides (NiₓBᵧ) represent a class of materials garnering significant attention for their exceptional hardness, catalytic activity, and unique electronic properties. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

Nickel borides (NiₓBᵧ) represent a class of materials garnering significant attention for their exceptional hardness, catalytic activity, and unique electronic properties. The specific stoichiometry, particularly the Ni₂B and Ni₃B phases, dictates the material's crystal structure and, consequently, its functional characteristics. Understanding the nuanced structural differences between these two phases is paramount for researchers and engineers aiming to tailor nickel boride properties for specific applications, from advanced coatings to high-performance catalysts. This guide provides a detailed comparative analysis of the crystal structures of Ni₂B and Ni₃B, outlines rigorous experimental protocols for their characterization, and explains the causal relationships between atomic arrangement and macroscopic properties.

Introduction to the Nickel-Boron System

The nickel-boron (Ni-B) system is characterized by several stable crystalline compounds, including NiB, Ni₂B, Ni₃B, and Ni₄B₃.[1][2] Among these, Ni₂B and Ni₃B are frequently encountered phases in synthesis, often coexisting depending on the reaction conditions such as temperature, pressure, and reactant ratios.[1][3] The arrangement of boron atoms within the nickel lattice—whether as isolated atoms, chains, or other motifs—fundamentally alters the symmetry and bonding of the resulting crystal, leading to distinct physical and chemical behaviors. This guide focuses on the two common stoichiometries, Ni₂B and Ni₃B, to provide a clear framework for their identification and structural comprehension.

The Fundamental Crystal Structures: Ni₂B and Ni₃B

The primary distinction between Ni₂B and Ni₃B lies in their crystal symmetry and the arrangement of their constituent atoms in the unit cell.

The Ni₂B Phase: A Body-Centered Tetragonal Structure

Ni₂B adopts the CuAl₂ (C16) type structure, which is characterized by a body-centered tetragonal lattice.[4][5] Its structure belongs to the I4/mcm (No. 140) space group.[4][6] In this arrangement, the boron atoms are positioned in such a way that they do not form direct B-B bonds, existing as isolated atoms within the nickel matrix. This isolation of boron atoms is a key feature of the Ni₂B structure. The nickel atoms are bonded to four neighboring boron atoms.[4]

The Ni₃B Phase: An Orthorhombic Cementite-Type Structure

In contrast, Ni₃B crystallizes in an orthorhombic system, analogous to the cementite (Fe₃C) structure.[7][8] It is assigned to the Pnma (No. 62) space group.[7][9] A defining characteristic of the Ni₃B structure is the coordination of boron atoms, which are bonded to eight neighboring nickel atoms.[7] The arrangement results in a more complex, lower-symmetry structure compared to Ni₂B.

Comparative Structural and Physical Data

A direct comparison of the crystallographic data reveals the fundamental differences between the two phases. This data is crucial for unambiguous phase identification using diffraction techniques.

PropertyNi₂BNi₃B
Crystal System Tetragonal[4][10]Orthorhombic[7][8]
Space Group I4/mcm (No. 140)[4]Pnma (No. 62)[7][9]
Structure Type CuAl₂ (C16)[4]Cementite (D0₁₁)[7]
Lattice Parameters (Å) a = 4.99 Å, c = 4.24 Å[4]a = 4.34 Å, b = 5.15 Å, c = 6.55 Å[7]
Formula Units (Z) 44[9]
Calculated Density 7.91 g/cm³[4]8.48 g/cm³[7]

Note: Lattice parameters can vary slightly depending on synthesis methods and analytical conditions.

The difference in crystal systems—tetragonal for Ni₂B versus orthorhombic for Ni₃B—is the most critical distinguishing feature. A tetragonal lattice results from stretching a cubic lattice along one vector, resulting in a rectangular prism with a square base (a = b ≠ c).[10] An orthorhombic lattice has three unequal axes at right angles (a ≠ b ≠ c). This fundamental asymmetry is directly observable in their respective X-ray diffraction patterns.

Experimental Characterization: A Validating Workflow

Differentiating between Ni₂B and Ni₃B requires a systematic approach combining diffraction and imaging techniques. Each step provides self-validating data that, when combined, offers an unambiguous structural determination.

Primary Phase Identification: X-ray Diffraction (XRD)

Causality: XRD is the definitive technique for distinguishing between Ni₂B and Ni₃B because their distinct crystal symmetries and lattice parameters produce unique sets of diffraction peaks at specific 2θ angles. The body-centered tetragonal structure of Ni₂B will generate a diffraction pattern fundamentally different from that of the orthorhombic Ni₃B.

  • Sample Preparation: The material must be a fine, homogenous powder to ensure random orientation of the crystallites, which is essential for accurate intensity measurements.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation (λ ≈ 1.5406 Å). Set the instrument to operate at a standard power, for example, 40 kV and 30-40 mA.[11][12]

  • Data Collection: Scan the sample over a broad 2θ range, typically from 20° to 90°, with a small step size (e.g., 0.02°) to ensure high resolution.[12][13]

  • Phase Matching: Compare the experimental diffraction pattern against standard patterns from crystallographic databases (e.g., JCPDS/ICDD) for Ni₂B (e.g., PDF# 03-0953) and Ni₃B (e.g., PDF# 03-0997). The presence of characteristic peaks will confirm the phase(s) present.[13]

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Homogenous Powder Sample XRD Collect Diffraction Pattern (20-90° 2θ, Cu Kα) Prep->XRD Mount Sample PhaseID Phase Identification (Database Matching) XRD->PhaseID Raw Data Rietveld Rietveld Refinement PhaseID->Rietveld Initial Model Params Extract Lattice Parameters, Phase Fractions, etc. Rietveld->Params Refined Model

Quantitative Analysis: Rietveld Refinement

Causality: While phase matching provides qualitative identification, Rietveld refinement offers quantitative analysis. This whole-pattern fitting technique refines a theoretical structural model against the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and the relative weight fractions of Ni₂B and Ni₃B in a mixed-phase sample.[14][15] A good fit, indicated by low R-values (e.g., Rwp, χ²), validates the structural model.[16]

  • Initial Model: Start with the known crystal information files (CIFs) for Ni₂B (I4/mcm) and Ni₃B (Pnma) as the starting models.

  • Sequential Parameter Refinement: Following established guidelines, refine parameters in a logical sequence.[16][17]

    • Scale factor and background coefficients.

    • Unit cell parameters.

    • Peak shape parameters (e.g., U, V, W for Gaussian broadening).

    • Atomic coordinates and isotropic displacement parameters (B-factors).

  • Goodness-of-Fit: Evaluate the quality of the fit by monitoring the residual curve and the weighted profile R-factor (Rwp). A flat residual line and low R-factors indicate a successful refinement.[16]

Morphological and Local Structure Analysis: Electron Microscopy

Causality: Transmission Electron Microscopy (TEM) complements the bulk analysis of XRD by providing information on the nanoscale. High-Resolution TEM (HRTEM) can visualize the crystal lattice directly, while Selected Area Electron Diffraction (SAED) produces a diffraction pattern from an individual crystallite, confirming its crystal structure and orientation.

  • Sample Preparation: Disperse the nanoparticles in a suitable solvent (e.g., ethanol) and drop-cast onto a TEM grid (e.g., carbon-coated copper grid).

  • Imaging: Acquire bright-field TEM images to observe the morphology and size distribution of the nanocrystals.

  • SAED Pattern Acquisition: Focus the electron beam on a single crystallite or a small group of crystallites and switch to diffraction mode to obtain a SAED pattern.[12]

  • Pattern Indexing: The SAED pattern for Ni₂B will show tetragonal symmetry, while Ni₃B will exhibit orthorhombic symmetry. The distinct spot patterns serve as a fingerprint for the crystal structure at the single-particle level, corroborating the bulk XRD findings.

Structural_Comparison cluster_Ni2B Ni₂B Characteristics cluster_Ni3B Ni₃B Characteristics Ni2B Ni₂B Sys_T System: Tetragonal Ni2B->Sys_T Ni3B Ni₃B Sys_O System: Orthorhombic Ni3B->Sys_O SG_T Space Group: I4/mcm Sys_T->SG_T Bond_T Isolated B atoms SG_T->Bond_T SG_O Space Group: Pnma Sys_O->SG_O Bond_O B atoms in Ni cages SG_O->Bond_O

Conclusion

The structural distinction between Ni₂B and Ni₃B is rooted in their fundamental crystallographic properties: Ni₂B is a high-symmetry body-centered tetragonal structure, while Ni₃B possesses a lower-symmetry orthorhombic structure. This difference in atomic arrangement is directly and unambiguously measurable through a combination of X-ray diffraction and electron microscopy. A rigorous characterization workflow, beginning with XRD for phase identification and quantified by Rietveld refinement, and supplemented by TEM/SAED for localized structural confirmation, provides a self-validating system for any researcher in the field. A precise understanding and reporting of these structural characteristics are essential for advancing the rational design of nickel boride materials.

References

  • Materials Project. (n.d.). mp-2058: Ni3B (Orthorhombic, Pnma, 62). Retrieved from [Link]

  • Materials Project. (n.d.). mp-2058: Ni3B (orthorhombic, Pnma, 62). Retrieved from [Link]

  • Gumeniuk, R., Borrmann, H., & Leithe-Jasper, A. (2006). Refinement of the crystal structures of trinickel boron, Ni3B, and tripalladium boron, Pd3B. Zeitschrift für Kristallographie - New Crystal Structures, 221(4), 355-356. Retrieved from [Link]

  • ResearchGate. (2021). Refinement of the crystal structures of trinickel boron, Ni3B, and tripalladium boron, Pd3B. Retrieved from [Link]

  • ResearchGate. (n.d.). Unit cell structures of Ni3B, Ni2B and NiB, showing the influence of the Ni : B ratio and crystal structure on the Ni lattice. Retrieved from [Link]

  • Materials Project. (n.d.). mp-2536: Ni2B (Tetragonal, I4/mcm, 140). Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffraction analysis (XRD) of nickel boride (Ni2B) NPs. Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2020). Materials Data on Ni2B by Materials Project (Dataset). Retrieved from [Link]

  • ACS Publications. (2024). Amorphous High-Entropy Borides Ensuring High Activity and Stability toward Efficient Water Oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Engineering 2D nickel boride/borate amorphous/amorphous heterostructures for electrocatalysis and magnetism. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structures of (a) Orthorhombic Ni4B3, (b) Ni3B and (c) Ni2B. Retrieved from [Link]

  • ResearchGate. (n.d.). Unit cell crystal structure of selected cobalt borides Co3B, Co2B and CoB, and nickel borides Ni3B, Ni2B, Ni4B3. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffraction patterns of electroless nickel-boron deposits after heat treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). TEM images SAED pattern and XRD patterns. Retrieved from [Link]

  • SemOpenAlex. (n.d.). An X-Ray Investigation of the Nickel-Boron System. The Crystal Structures of Orthorhombic and Monoclinic Ni4B3. Retrieved from [Link]

  • ACS Publications. (2022). Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation enthalpies of Ni 3 B, Ni 2 B, Ni 4 B 3 , and NiB. Retrieved from [Link]

  • ResearchGate. (n.d.). TEM analysis of Cr–Mo–W–B phase in a DS nickel based superalloy. Retrieved from [Link]

  • ResearchGate. (2021). Single Step Process for Crystalline Ni-B Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) TEM image of the NiB products. (b) The corresponding SAED image. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of (a) Ni 2 B, (b) α-Ni 4 B 3 , (c) β-Ni 4 B 3 , and (d) NiB compounds. Retrieved from [Link]

  • University of Maryland. (n.d.). Rietveld Refinement. Retrieved from [Link]

  • Scribd. (n.d.). Rietveld Refinement Protocol. Retrieved from [Link]

  • Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]

  • YouTube. (2024). Rietveld Refinement: Learn Step-by-Step with Practical Examples (1.0 Introduction). Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of the tetragonal phase, space group I4/mcm (No. 140). Retrieved from [Link]

  • Wikipedia. (n.d.). Tetragonal crystal system. Retrieved from [Link]

  • ResearchGate. (2010). Rietveld Refinement Guidelines. Retrieved from [Link]

  • JACS Directory. (2019). Structural Rietveld Refinement of Nickel Ferrite Nanoparticles Prepared by Chemical Method. Retrieved from [Link]

Sources

Exploratory

Deconstructing the "P-1" and "P-2" Nomenclature: A Technical Guide to the Origins and Properties of Nickel Boride Catalysts

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide provides a comprehensive exploration of the origins, synthesis, and distinct chemical characters of P-1 and...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the origins, synthesis, and distinct chemical characters of P-1 and P-2 nickel boride catalysts. Moving beyond a superficial overview, this document, curated for the discerning scientific professional, delves into the causal relationships between synthetic pathways and catalytic behavior, offering field-proven insights into their application.

Historical Context and the Genesis of a Name

The story of P-1 and P-2 nickel boride is intrinsically linked to the pioneering work of Nobel laureate Herbert C. Brown and his colleague Charles Allan Brown at Purdue University.[1][2][3][4] Their investigations in the mid-20th century into the reactions of sodium borohydride with transition metal salts led to the development of these highly active and versatile hydrogenation catalysts.[5]

The "P" in the P-1 and P-2 designations is a direct homage to Purdue University , where this seminal research was conducted.[1][2] The numerical suffixes, "1" and "2," were assigned to distinguish between the two primary methods of preparation, which, as we will explore, result in catalysts with remarkably different properties and applications.[1][2]

The Synthesis of P-1 and P-2 Nickel Boride: A Tale of Two Solvents

The fundamental difference in the preparation of P-1 and P-2 nickel boride lies in the choice of solvent, a seemingly subtle variation with profound consequences for the resulting catalyst's morphology, surface chemistry, and, ultimately, its reactivity.[5][6]

P-1 Nickel Boride: The Aqueous Route to a Robust Catalyst

The P-1 catalyst is synthesized via the reaction of a nickel(II) salt, typically nickel(II) chloride or acetate, with sodium borohydride in an aqueous medium .[5] This preparation yields a granular, black precipitate that is easily isolated.[5]

A detailed, step-by-step methodology for the synthesis of P-1 nickel boride is as follows:

  • Dissolution of Nickel Salt: Dissolve one equivalent of nickel(II) acetate tetrahydrate in deionized water.

  • Preparation of Borohydride Solution: In a separate vessel, prepare a solution of sodium borohydride in deionized water. An excess of sodium borohydride is typically used.

  • Reaction: Slowly add the sodium borohydride solution to the stirred nickel salt solution at room temperature. Vigorous hydrogen evolution will be observed as the black precipitate of P-1 nickel boride forms.

  • Isolation and Washing: Once the hydrogen evolution ceases, the black granular precipitate is collected by filtration. The catalyst is then washed repeatedly with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.

  • Drying: The resulting P-1 nickel boride catalyst is dried under vacuum.

P-2 Nickel Boride: The Ethanolic Path to a Selective Catalyst

In contrast, the P-2 catalyst is prepared by a similar reduction of a nickel(II) salt, most commonly nickel(II) acetate, with sodium borohydride in ethanol .[5][6] This synthesis results in a fine, almost colloidal, black suspension.[5]

The following outlines the standard procedure for the preparation of P-2 nickel boride:

  • Dissolution of Nickel Salt: Dissolve one equivalent of nickel(II) acetate tetrahydrate in absolute ethanol.

  • Preparation of Borohydride Solution: In a separate flask, dissolve sodium borohydride in absolute ethanol.

  • Reaction: Under an inert atmosphere (e.g., nitrogen or argon), slowly add the sodium borohydride solution to the stirred nickel salt solution at room temperature. A fine black precipitate will form, resulting in a colloidal suspension.

  • In Situ Use: Due to its colloidal nature and potential loss of activity upon isolation, P-2 nickel boride is almost always generated and used in situ for chemical transformations.

Structural and Mechanistic Divergence: Understanding the "Why"

The choice of solvent during synthesis directly influences the structural and chemical nature of the resulting nickel boride catalyst. Modern analytical techniques have revealed that these catalysts are not simply amorphous nickel boride but rather consist of nanocrystalline nickel boride (Ni₂B) embedded within an amorphous nickel matrix.[5]

The key differentiator between P-1 and P-2 lies in the degree of surface contamination by sodium borate (NaBO₂), a byproduct of the reaction.

  • P-1 Nickel Boride: Possesses a significantly lower surface concentration of sodium borate. This "cleaner" surface is believed to contribute to its higher catalytic activity.

  • P-2 Nickel Boride: Exhibits a much higher concentration of adsorbed sodium borate on its surface. This surface modification is credited with the catalyst's increased sensitivity to the steric environment of the substrate.

G

Comparative Analysis: P-1 vs. P-2 in Application

The distinct properties of P-1 and P-2 nickel boride translate directly to their utility in organic synthesis. The choice between the two is dictated by the desired outcome of the chemical transformation.

FeatureP-1 Nickel BorideP-2 Nickel Boride
Solvent for Preparation WaterEthanol
Physical Form Black GranulesFine, Colloidal Suspension
Surface NaBO₂ Content LowHigh
Catalytic Activity HighModerate
Steric Sensitivity LowHigh
Primary Application Complete reduction of unsaturated systemsPartial and selective reductions (e.g., alkynes to alkenes)

Table 1: A comparative summary of the key characteristics of P-1 and P-2 nickel boride.

The Workhorse: P-1 for Complete Reductions

Due to its high activity and low sensitivity to steric hindrance, P-1 nickel boride is the catalyst of choice for the exhaustive hydrogenation of a wide range of functional groups.[5] It is particularly effective for the reduction of alkenes and alkynes to their corresponding alkanes.

The Artist: P-2 for Selective Transformations

The greater steric sensitivity of P-2 nickel boride allows for a higher degree of selectivity in reductions.[5] Its most celebrated application is the semi-hydrogenation of alkynes to cis-alkenes, a critical transformation in the synthesis of complex organic molecules.[2] This selectivity arises from the catalyst's ability to discriminate between different steric environments on the substrate molecule.

G

Conclusion

The designations P-1 and P-2 for nickel boride catalysts are more than just historical footnotes; they represent a fundamental principle in catalysis science—that the method of preparation dictates the catalyst's ultimate function. The simple choice of an aqueous or ethanolic solvent during their synthesis from nickel salts and sodium borohydride gives rise to two distinct catalytic systems with complementary applications. For the modern researcher, a thorough understanding of the origins and divergent properties of P-1 and P-2 nickel boride is essential for the rational design and successful execution of synthetic strategies.

References

  • Wikipedia. Nickel boride catalyst. [Link]

  • Stack Exchange. What is the origin of the names P-1 and P-2 of nickel boride catalysts? [Link]

  • Google Patents.
  • Sciencemadness Discussion Board. Storage of nickel boride Ni2B and Ni2B-NaBH4 reductions. [Link]

  • ACS Publications. Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. [Link]

  • ResearchGate. Comparison of Activities and Life Time of P-2 and P-1.5 Ni Catalyst in the Reduction of. [Link]

  • Royal Society of Chemistry. P-2 nickel boride, a catalyst with a remarkable affinity for norbornene double bonds. A highly convenient method for the selective hydrogenation of strained bicyclic double bonds. [Link]

  • ResearchGate. Transition metals as dopants on nickel borides: Their catalytic activity effect on hydrogenation reactions. [Link]

  • Britannica. Herbert Charles Brown. [Link]

  • Wikipedia. Herbert C. Brown. [Link]

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Foundational

Initial Investigations into the Catalytic Activity of Amorphous Nickel(II) Boride (Ni₂B)

An In-depth Technical Guide: A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals This guide provides a foundational framework for researchers beginning their exploration of nic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

This guide provides a foundational framework for researchers beginning their exploration of nickel(II) boride (Ni₂B) as a heterogeneous catalyst. We will move beyond simple procedural lists to explore the underlying rationale for experimental design, from synthesis to characterization and catalytic evaluation. Our focus is on establishing a robust, self-validating workflow that ensures reproducible and meaningful results in the context of organic synthesis and drug discovery.

Introduction: Why Nickel Boride? A Safer, More Versatile Alternative

For decades, Raney® Nickel has been a workhorse for catalytic hydrogenation. However, its pyrophoric nature and handling difficulties present significant safety concerns. Nickel boride, often prepared in-situ, emerges as a compelling alternative. It is generally air-stable, non-pyrophoric, and non-magnetic, offering a significantly improved safety profile.[1] First reported by Schlesinger and Brown, these catalysts are typically amorphous black precipitates generated from the reduction of nickel(II) salts with sodium borohydride.[2][3]

Commonly referred to as "Ni₂B" in literature, the material is more accurately an amorphous composite of nickel and boron, with a composition closer to Ni₂.₅B.[1] Its catalytic prowess stems from the unique electronic properties conferred by boron. Boron donates electron density to the nickel atoms, creating electron-rich metal sites that are highly active for a variety of chemical transformations, most notably hydrogenation.[4] This guide will walk through the essential first steps: preparing the catalyst, confirming its identity and morphology, and testing its activity in a model reaction.

Catalyst Preparation: Controlling Activity at the Point of Synthesis

The properties of nickel boride catalysts are profoundly influenced by their preparation method.[1][3] Unlike many catalysts requiring high-temperature synthesis, Ni₂B is conveniently prepared at ambient temperatures, often generated directly within the reaction flask (in-situ).[1][3] The two most historically significant forms are P-1 and P-2 nickel, which primarily differ by the solvent used during synthesis.[1]

  • P-1 Nickel Boride: Prepared by reacting a nickel salt (e.g., nickel(II) acetate) with NaBH₄ in an aqueous medium. This results in a granular black material.[1]

  • P-2 Nickel Boride: Prepared similarly but in an ethanolic medium. This method typically produces a finer, almost colloidal, black suspension and requires an inert atmosphere for maximum activity.[1]

The choice of solvent and nickel salt precursor directly impacts the catalyst's surface composition, particularly the ratio of nickel-bound boron to oxidized boron species (borates), which in turn dictates its activity and selectivity.[3] P-1 catalysts, with a lower surface oxide content, are often more active for simple hydrogenations than the more selective P-2 catalysts.[3]

Table 1: Comparison of P-1 and P-2 Nickel Boride Catalysts
PropertyP-1 Nickel BorideP-2 Nickel Boride
Synthesis Solvent Water[1]Ethanol[1]
Physical Form Black granules[1]Fine, colloidal-like suspension[1]
Surface Oxide:Boride Low (approx. 1:4)[1]High (approx. 10:1)[1]
Typical Activity Higher general hydrogenation activity[3]More selective, sensitive to substrate structure[5]
Atmosphere Typically prepared in airInert atmosphere recommended for max. activity[1]
Experimental Protocol 1: In-situ Preparation of P-2 Nickel Boride for Catalytic Hydrogenation

This protocol describes the generation of the catalyst directly in the reaction vessel for immediate use.

Materials:

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • Methanol (Anhydrous)

  • Substrate (e.g., p-Nitrotoluene)

  • Round-bottom flask equipped with a magnetic stir bar

  • Septum and balloon filled with hydrogen (or a hydrogen inlet)

Procedure:

  • Vessel Preparation: Add the substrate (1.0 mmol) and NiCl₂·6H₂O (0.25 mmol, 0.25 eq) to a 50 mL round-bottom flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous methanol (20 mL) via syringe and stir vigorously to dissolve the contents.

  • Catalyst Generation: While stirring, carefully and portion-wise add NaBH₄ (1.0 mmol, 1.0 eq) to the solution. Caution: Hydrogen gas is evolved vigorously. A black precipitate of the Ni₂B catalyst will form immediately.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure with a hydrogen-filled balloon.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the catalyst can be removed by filtration through a pad of Celite®.

Physicochemical Characterization: Validating the Catalyst

Before attributing any observed reactivity to the nickel boride catalyst, it is crucial to perform basic characterization. This step provides a quality control check and ensures the material synthesized aligns with literature reports for amorphous Ni₂B.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Catalytic Evaluation S1 NiCl₂ + Substrate in Methanol S2 Add NaBH₄ S1->S2 S3 In-situ Catalyst Formation (Ni₂B) S2->S3 C1 XRD S3->C1 Isolate & Characterize C2 TEM / SEM S3->C2 Isolate & Characterize C3 XPS S3->C3 Isolate & Characterize A1 Introduce H₂ S3->A1 Proceed with Reaction A2 Monitor Reaction (TLC, GC) A1->A2 A3 Analyze Results: Conversion & Selectivity A2->A3 A3->S1 Iterate / Optimize

Caption: The iterative workflow for catalyst synthesis, characterization, and evaluation.

Table 2: Key Characterization Techniques for Nickel Boride
TechniqueInformation ProvidedTypical Result for Amorphous Ni₂B
Powder X-Ray Diffraction (XRD) Crystalline phase identification, degree of crystallinity.[6][7]A broad, featureless hump around 2θ = 45°, indicating a largely amorphous structure.[8][9]
Transmission Electron Microscopy (TEM) Particle size, morphology, and dispersion.[10]Nanoscale, quasi-spherical particles, often agglomerated, confirming amorphous nature via selected area electron diffraction (SAED).[10]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical/oxidation states.[4][11]Presence of Ni and B. Deconvolution of the B 1s peak shows nickel-bound boron (B-I) and oxidized boron (B-O).[3][4] The Ni 2p spectrum often shows metallic Ni(0) and oxidized Ni(II) species.[8]

The XPS data is particularly insightful. The presence of nickel-bound boron (B-I) is believed to be the key to high catalytic activity, as this species is responsible for creating the electron-rich nickel centers.[3][4] Variations in the ratio of B-I to B-O (oxidized boron) can explain the differing activities of catalysts prepared under different conditions.[3]

Evaluating Catalytic Activity: A Model Hydrogenation Reaction

The primary function of Ni₂B in early studies was as a hydrogenation catalyst.[12] Its activity can be readily assessed by the reduction of a nitroarene to an aniline, a transformation of significant importance in the synthesis of pharmaceuticals and fine chemicals.[13][14]

Experimental Protocol 2: Ex-situ Catalytic Hydrogenation of p-Nitrotoluene

This protocol uses a pre-formed and isolated catalyst.

Materials:

  • Pre-prepared P-2 Ni₂B catalyst (from Protocol 1, filtered and washed with ethanol)

  • p-Nitrotoluene

  • Ethanol (Anhydrous)

  • Hydrazine Hydrate or a Hydrogen source

  • Reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add p-nitrotoluene (1.0 mmol), ethanol (20 mL), and the Ni₂B catalyst (approx. 50 mg).

  • Hydrogen Source:

    • Option A (H₂ Gas): Purge the system with H₂ gas and maintain a positive pressure with a balloon, stirring at room temperature.

    • Option B (Hydrazine): Add hydrazine hydrate (3.0 mmol, 3.0 eq) dropwise. Caution: Hydrazine is toxic. The reaction may become exothermic. Fit a reflux condenser and heat to 60-80 °C.[14]

  • Monitoring: Follow the disappearance of the starting material by TLC. The product, p-toluidine, is UV-active and will have a different Rf value.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtering through a pad of Celite®, washing the filter cake with ethanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Proposed Catalytic Mechanism

The catalytic cycle for hydrogenation over Ni₂B is generally understood to involve the heterolytic activation of hydrogen on the electron-rich nickel surface.

// Define nodes CAT [label="Ni₂B Catalyst Surface", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2 [label="H₂"]; SUB [label="R-NO₂\n(Substrate)"]; PROD [label="R-NH₂\n(Product)"]; INT1 [label="[Ni₂B]--H⁻--H⁺\n(Activated H₂)"]; INT2 [label="[Ni₂B]--H--[R-NO₂H]\n(Adsorbed Complex)"]; INT3 [label="Stepwise Reduction\n(R-NO → R-NHOH)"];

// Define edges and flow H2 -> CAT [label=" Adsorption &\nActivation"]; CAT -> INT1 [style=invis]; SUB -> INT2 [label=" Adsorption"]; INT1 -> INT2 [style=invis]; INT2 -> INT3 [label=" H Transfer"]; INT3 -> PROD [label=" Further H Transfer\n& Desorption"];

// Invisible nodes for layout {rank=same; H2; SUB;} {rank=same; INT1; INT2;} }

Caption: A simplified schematic of the proposed hydrogenation cycle on Ni₂B.

The process involves:

  • Adsorption and Activation: Molecular hydrogen adsorbs onto the Ni₂B surface and is activated, forming surface-bound hydride species.

  • Substrate Adsorption: The organic substrate (e.g., the nitro group) adsorbs onto an adjacent active site.

  • Stepwise Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the substrate, reducing it in stages (e.g., nitro to nitroso, then to hydroxylamine, and finally to the amine).

  • Product Desorption: The final product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

Concluding Insights for the Drug Development Professional

The initial investigation into Nickel(II) boride provides a powerful entry point into safer, more efficient catalytic processes. Its utility extends far beyond simple hydrogenations to include desulfurization, dehalogenation, and even C-C coupling reactions, all of which are critical transformations in medicinal chemistry.[1][2]

By understanding how preparation variables dictate catalyst performance, a researcher can rationally tune the system for a desired outcome. The straightforward, room-temperature synthesis and robust activity make Ni₂B an excellent candidate for high-throughput screening of reaction conditions and for the rapid diversification of molecular scaffolds during lead optimization. Its favorable safety profile makes it particularly attractive for scaling up processes, a critical consideration in the transition from discovery to development. The principles outlined in this guide—controlled synthesis, rigorous characterization, and systematic activity evaluation—form the bedrock of leveraging this versatile catalyst in the demanding landscape of modern drug discovery.[15]

References

  • Nickel boride catalyst - Wikipedia. Wikipedia. [Link]

  • Nickel boride c
  • Towards nickel boride catalyzed C-C coupling reactions. Diva-Portal.org. [Link]

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  • Nickel boride: the unsung hero of catalysis and sustainable chemistry. TRUNNANO. [Link]

  • A comparison of nickel boride and Raney nickel electrode activity in the electrocatalytic Hydrogenation of Phenanthrene. ResearchGate. [Link]

  • SYNTHETICALLY USEFUL REACTIONS WITH NICKEL BORIDE. A REVIEW. Taylor & Francis Online. [Link]

  • P-2 nickel boride, a catalyst with a remarkable affinity for norbornene double bonds. A highly convenient method for the selective hydrogenation of strained bicyclic double bonds. Royal Society of Chemistry. [Link]

  • (PDF) Synthetically useful reactions with nickel boride. A review. ResearchGate. [Link]

  • Catalytic hydrogenation. V. Reaction of sodium borohydride with aqueous nickel salts. P-1 nickel boride, a convenient, highly active nickel hydrogenation catalyst. ACS Publications. [Link]

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  • Accelerating drug discovery with a nickel-based catalyst. PNAS. [Link]

  • In Situ Structural Evolution of Nickel Boride Catalyst towards Synergistic Geometric and Electronic Optimization of Oxygen Evolution Reaction. ResearchGate. [Link]

  • Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides : Nanocellulose-supported Catalysts in Tandem Reactions. KTH Diva. [Link]

  • Preparation and Characterizations of the nickel boride/nickel... ResearchGate. [Link]

  • Constructing amorphous/amorphous heterointerfaces in nickel borate/boride composites for efficient electrocatalytic methanol oxidation. Royal Society of Chemistry. [Link]

  • Surface characterisation of nickel boride and nickel phosphide catalysts by X-ray photoelectron spectroscopy. Royal Society of Chemistry. [Link]

  • A Mesoporous Aluminosilicate Nanoparticle-Supported Nickel–Boron Composite for the Catalytic Reduction of Nitroarenes. eScholarship.org. [Link]

  • Catalytic Reductions and Tandem Reactions of Nitro Compounds Using in Situ Prepared Nickel Boride Catalyst in Nanocellulose Solution. Semantic Scholar. [Link]

  • In situ structural evolution of a nickel boride catalyst: synergistic geometric and electronic optimization for the oxygen evolution reaction. Royal Society of Chemistry. [Link]

  • nickel boride [Ni‐B] catalysts. ResearchGate. [Link]

  • XPS characterization of surface nickel and boron. ResearchGate. [Link]

  • Nickel-Catalyzed Chemo-, Regio- and Diastereoselective Bond Formation through Proximal C-C Cleavage of Benzocyclobutenones. PubMed. [Link]

  • X-ray diffraction analysis (XRD) of nickel boride (Ni2B) NPs... ResearchGate. [Link]

  • Amorphous nickel boride facilitates active site generation for HMF electrooxidation. Royal Society of Chemistry. [Link]

  • Engineering 2D nickel boride/borate amorphous/amorphous heterostructures for electrocatalytic water splitting and magnetism. Royal Society of Chemistry. [Link]

  • Nickel borohydride. Organic Chemistry Portal. [Link]

  • Nickel boride/hydrazine hydrate reduction of aromatic and aliphatic nitro compounds. Synthesis of 4-(benzyloxy)indole and .alpha.-alkyltryptamines. ACS Publications. [Link]

  • Comparison of the activity and lifetime of Raney nickel and nickel boride in the hydrogenation of various functional groups. ACS Publications. [Link]

  • Recent Advances in Nickel Catalysis. National Institutes of Health (NIH). [Link]

  • Synthesis, Structure, and Hydroboration Reactivity of Anionic Nickel(0) Complexes Supported by Bidentate NHC-Pyridone Ligands. ChemRxiv. [Link]

  • Researchers diversify drug development options with new metal catalyst. University of Illinois Urbana-Champaign. [Link]

  • Comparative studies on the catalytic behaviors between the Ni–B amorphous alloy and other Ni-based catalysts during liquid phase hydrogenation of acetonitrile to ethylamine. ResearchGate. [Link]

  • Mechanistic mysteries of nickel catalysts unveiled. Chemistry World. [Link]

  • A Mechanistic Study of Methanol Steam Reforming on Ni2P Catalyst. MDPI. [Link]

  • Mechanistic origin of chemo- and regioselectivity of nickel-catalyzed [3 + 2 + 2] cyclization reaction. PubMed. [Link]

  • Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. Royal Society of Chemistry. [Link]

  • In Situ Synthesis of Ni(0) Catalysts Derived from Nickel Halides for Hydrolytic Dehydrogenation of Ammonia Borane. ResearchGate. [Link]

  • An exploration of the electrocatalytic activity of nickel boride nanocrystals in the oxidation of 5-HMF. Royal Society of Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Note: In Situ Generation of Nickel(II) Boride for Catalytic Hydrogenation

Introduction: A Safer, More Convenient Alternative for Hydrogenation Catalytic hydrogenation is a cornerstone of modern organic synthesis, pivotal in academic research and the pharmaceutical industry for the reduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Safer, More Convenient Alternative for Hydrogenation

Catalytic hydrogenation is a cornerstone of modern organic synthesis, pivotal in academic research and the pharmaceutical industry for the reduction of various functional groups. While catalysts like Raney® Nickel and palladium-on-carbon (Pd/C) are workhorses in this field, they present significant handling challenges, most notably pyrophoricity and cost. This application note details the utility and protocol for the in situ generation of Nickel(II) Boride (Ni₂B), a highly active, non-pyrophoric, and cost-effective heterogeneous catalyst.[1][2]

First developed in the mid-20th century, nickel boride catalysts are typically formed as a fine black precipitate by the reduction of a Nickel(II) salt with sodium borohydride (NaBH₄).[2][3] This in situ generation obviates the need for storage of an active, and potentially pyrophoric, catalyst.[2][4] The catalyst's properties, particularly its activity and selectivity, are highly dependent on the solvent used during its preparation, leading to two primary forms: P-1 (prepared in water) and P-2 (prepared in ethanol).[3][5][6] This guide will focus on the generation and application of these versatile catalysts for common hydrogenation tasks.

The Core Chemistry: Formation and Mechanism

The generation of nickel boride is a straightforward redox reaction. A soluble Nickel(II) salt, such as nickel(II) chloride (NiCl₂) or nickel(II) acetate (Ni(OAc)₂), is reduced by sodium borohydride. The overall reaction can be simplified as:

2 NiCl₂ + 4 NaBH₄ + 9 H₂O → Ni₂B + 3 H₃BO₃ + 4 NaCl + 12.5 H₂↑

This reaction is highly exothermic and produces a large volume of hydrogen gas, which necessitates careful, controlled addition of the borohydride solution. The resulting black precipitate is not a simple crystalline Ni₂B compound but rather an amorphous material composed of small grains of crystalline nickel boride embedded in an amorphous nickel matrix.[3] The surface often contains adsorbed sodium borates, with the P-2 form having a higher ratio of oxide/borate contaminants than the P-1 form.[3]

The catalytic activity stems from the high surface area of the nickel-boron matrix, which readily adsorbs hydrogen. The hydrogenation mechanism is believed to involve the heterolytic activation of H₂ on the catalyst surface, followed by the transfer of hydride species to the adsorbed organic substrate.

Workflow for In Situ Catalyst Generation and Hydrogenation

This section provides a visual overview and a detailed protocol for a typical hydrogenation reaction using in situ generated nickel boride.

General Workflow Diagram

G cluster_prep Phase 1: Catalyst Generation (In Situ) cluster_hydro Phase 2: Hydrogenation cluster_workup Phase 3: Workup & Isolation A 1. Dissolve Ni(II) Salt in Solvent (e.g., EtOH) in Reaction Flask B 2. Prepare Separate NaBH4 Solution C 3. Add NaBH4 Solution Dropwise to Ni(II) Solution (Vigorous H2 Evolution) B->C D 4. Stir Until H2 Evolution Ceases (Formation of Black Ni2B Precipitate) C->D E 5. Add Substrate to be Reduced to the Flask D->E F 6. Purge with H2 (Balloon or Pressure Reactor) E->F G 7. Monitor Reaction (TLC, GC, LC-MS) F->G H 8. Filter Catalyst Through Celite® G->H I 9. (Caution: Quench Catalyst Before Disposal) H->I J 10. Concentrate Filtrate H->J K 11. Purify Product (Crystallization/Chromatography) J->K

Caption: General workflow for in situ nickel boride generation and subsequent hydrogenation.

Detailed Experimental Protocol: Reduction of a Nitroarene

This protocol provides a representative example for the reduction of an aromatic nitro compound to its corresponding aniline, a common transformation in drug development.

Objective: To reduce 4-nitroacetophenone to 4-aminoacetophenone.

Materials:

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • 4-Nitroacetophenone

  • Methanol (MeOH), ACS Grade

  • Celite® 545 or equivalent filter aid

  • Round-bottom flask with stir bar

  • Dropping funnel

  • Hydrogen balloon or hydrogenation apparatus

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroacetophenone (e.g., 1.65 g, 10 mmol) in 50 mL of methanol.

  • Catalyst Precursor: To this solution, add Nickel(II) chloride hexahydrate (e.g., 0.238 g, 1 mmol, 0.1 eq). Stir until the nickel salt is fully dissolved.

  • Reductant Preparation: In a separate flask, carefully prepare a solution of sodium borohydride (e.g., 0.756 g, 20 mmol, 2.0 eq) in 20 mL of methanol. Caution: NaBH₄ reacts with methanol to generate hydrogen; prepare this solution just before use and vent any pressure buildup.

  • In Situ Catalyst Generation: Place the reaction flask in an ice bath to control the exotherm. Add the NaBH₄ solution dropwise to the stirring methanolic solution of the substrate and nickel salt over 20-30 minutes. A black precipitate of nickel boride will form immediately, accompanied by vigorous hydrogen evolution.[2]

  • Hydrogenation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The hydrogen generated in situ is often sufficient for the reduction, but for optimal results, the flask can be fitted with a balloon of hydrogen gas and the atmosphere purged.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully quench any excess NaBH₄ by the slow, dropwise addition of acetone or dilute acetic acid. Prepare a small plug of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite® to remove the black nickel boride catalyst. Wash the filter cake with additional methanol (2 x 20 mL).

  • Workup - Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude 4-aminoacetophenone can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Performance & Applications

Nickel boride is a versatile catalyst effective for the reduction of a wide range of functional groups. Its performance is often comparable or superior to Raney Nickel, especially considering its ease of preparation and enhanced safety profile.[2]

Functional Group TransformationSubstrate ExampleTypical ConditionsNotes
Nitro Reduction Nitrobenzene → AnilineNiCl₂/NaBH₄, MeOH, RTA highly efficient and general transformation.[7]
Alkene Hydrogenation 1-Octene → OctaneNi(OAc)₂/NaBH₄, EtOH, RT, H₂ (1 atm)Highly active for non-hindered double bonds; shows less isomerization than Raney Ni.[2]
Alkyne Semihydrogenation Phenylacetylene → StyreneP-2 Ni, EtOH, H₂ (1 atm)P-2 catalyst can exhibit good selectivity for the cis-alkene, similar to Lindlar's catalyst.
Nitrile Reduction Benzonitrile → BenzylamineNiCl₂/NaBH₄, MeOH, RTCan be used for one-pot reduction and Boc-protection sequences.[7]
Desulfurization Thioacetal → MethyleneNiCl₂/NaBH₄, EtOH, refluxA safer, non-pyrophoric alternative to Raney Nickel for desulfurization.[3]

Safety & Handling

While nickel boride itself is considered non-pyrophoric and air-stable, the reagents used in its generation require careful handling.[2][3]

  • Sodium Borohydride (NaBH₄):

    • Flammable Solid: In contact with water, acids, or alcohols, it releases flammable hydrogen gas which may ignite spontaneously.[8][9]

    • Corrosive: Causes severe skin burns and eye damage.[9]

    • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8] Store in a cool, dry place away from moisture.

  • Nickel(II) Salts (e.g., NiCl₂):

    • Toxicity & Carcinogenicity: Nickel compounds are suspected carcinogens and are toxic. Avoid inhalation of dust and skin contact.

  • Hydrogen Gas (H₂):

    • Extreme Flammability: The generation and use of hydrogen gas pose a significant fire and explosion risk. Ensure the reaction is conducted in a fume hood, away from ignition sources.

  • Catalyst Disposal:

    • Although non-pyrophoric, the spent nickel boride catalyst should be quenched carefully with a proton source (like dilute acid) to destroy any residual borohydrides before disposal according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reactivity Inactive CatalystEnsure NaBH₄ is fresh. Prepare catalyst under an inert atmosphere for maximum activity (especially P-2).[3]
Sterically Hindered SubstrateP-1 catalyst is generally more active than P-2 for hindered substrates.[2] Increase catalyst loading or hydrogen pressure.
Reaction Stalls Catalyst PoisoningEnsure solvents and reagents are free of sulfur-containing impurities.
Insufficient ReductantEnsure a sufficient excess of NaBH₄ is used for both catalyst generation and the reduction itself.
Uncontrolled Foaming/Exotherm NaBH₄ addition is too fastAdd the NaBH₄ solution slowly and use an ice bath to moderate the reaction temperature.

References

  • Nickel boride catalyst. In Wikipedia.
  • Nickel boride catalyst. In Grokipedia.
  • Brown, C. A. (1970). Catalytic Hydrogenation. V. The Reaction of Sodium Borohydride with Aqueous Nickel Salts. P-1 Nickel Boride, a Convenient, Highly Active Nickel Hydrogenation Catalyst. The Journal of Organic Chemistry, 35(6), 1900–1904.
  • Khurana, J. M., & Gogia, A. (1997). SYNTHETICALLY USEFUL REACTIONS WITH NICKEL BORIDE. A REVIEW.
  • Thermo Fisher Scientific. (2023, September 22).
  • Sigma-Aldrich. (2021, January 21).
  • Various Authors. (n.d.). Nickel borohydride. In Organic Chemistry Portal.
  • Paul, R., Buisson, P., & Joseph, N. (1952). Catalytic Activity of Nickel Borides. Industrial & Engineering Chemistry, 44(5), 1006–1010.
  • Sigma-Aldrich. (2025, November 6).
  • What is the origin of the names P-1 and P-2 of nickel boride catalysts? (2017, May 20). Chemistry Stack Exchange.
  • What is the origin of the names P-1 and P-2 of nickel boride catalysts? (n.d.). In ECHEMI.
  • Storage of nickel boride Ni2B and Ni2B-NaBH4 reductions. (2017, June 5). Sciencemadness Discussion Board.

Sources

Application

Application Notes and Protocols: P-2 Nickel Boride Catalyzed Selective Hydrogenation

Introduction: A Safer, More Selective Approach to Hydrogenation In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone transformation. While powerful reducing agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Safer, More Selective Approach to Hydrogenation

In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone transformation. While powerful reducing agents and various catalytic systems are available, many present challenges such as pyrophoric nature (e.g., Raney Nickel), high cost (e.g., precious metal catalysts), and lack of selectivity. P-2 Nickel Boride (P-2 Ni) emerges as a highly valuable catalyst, offering a safer, more convenient, and remarkably selective alternative for hydrogenation reactions.[1]

First described in detail by H. C. Brown and Charles Allan Brown, the "P-2" designation originates from the catalyst's development at Purdue University and its preparation in ethanol, which yields a nearly colloidal black suspension.[1][2][3] Unlike its pyrophoric counterparts, P-2 Ni is air-stable and non-magnetic, significantly simplifying its handling and application in a research environment.[4] Its true structure is understood to be small grains of crystalline nickel boride embedded in an amorphous nickel matrix, with a notable amount of adsorbed sodium borate on its surface.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of P-2 nickel boride for the selective hydrogenation of alkynes to Z-alkenes, a critical transformation in the synthesis of complex molecules.

The Causality Behind Selectivity: Understanding the P-2 Ni Catalyst

The remarkable selectivity of the P-2 Ni catalyst, particularly in the semi-hydrogenation of alkynes, is a direct consequence of its unique physical and chemical properties. The catalyst's surface, laden with adsorbed borate species, is believed to play a crucial role in modulating its reactivity.[1] The mechanism of alkyne hydrogenation over P-2 Ni is understood to proceed via a syn-addition of hydrogen atoms to the alkyne triple bond. This means that both hydrogen atoms add to the same face of the alkyne, leading to the exclusive formation of the Z (cis) alkene.

This stereochemical outcome is a result of the alkyne adsorbing onto the catalyst surface and then reacting with surface-bound hydrogen species in a concerted or stepwise fashion where the geometry of the intermediate is constrained. This inherent mechanistic pathway prevents the formation of the more thermodynamically stable E (trans) alkene, providing a reliable method for accessing the kinetically favored Z-isomer.

Protocol 1: In-Situ Preparation of P-2 Nickel Boride Catalyst

The P-2 nickel boride catalyst is typically prepared in situ just before the hydrogenation reaction. This ensures maximum activity of the catalyst. The following protocol is adapted from the foundational work of Brown and Ahuja.

Materials and Equipment:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask equipped with a magnetic stir bar

  • Syringe or dropping funnel

  • Inert atmosphere (Nitrogen or Argon) source

Step-by-Step Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate in anhydrous ethanol. A typical concentration is approximately 0.5 M.

  • Borohydride Solution: In a separate flask, prepare a solution of sodium borohydride in anhydrous ethanol. A typical concentration is approximately 1 M.

  • Catalyst Formation: While vigorously stirring the nickel acetate solution, add the sodium borohydride solution dropwise using a syringe or dropping funnel. A voluminous black precipitate of P-2 nickel boride will form immediately, accompanied by the evolution of hydrogen gas.

    • Causality: The dropwise addition is crucial to control the rate of hydrogen evolution and to ensure the formation of a finely divided, highly active catalyst.

  • Aging: After the addition is complete, continue to stir the black suspension for a few minutes at room temperature to ensure complete formation of the catalyst. The catalyst is now ready for the introduction of the substrate for hydrogenation.

Diagram of P-2 Nickel Boride Preparation Workflow

G cluster_prep Catalyst Preparation A Dissolve Ni(OAc)₂·4H₂O in Anhydrous EtOH C Dropwise Addition of NaBH₄ to Ni(OAc)₂ Solution (Vigorous Stirring, Inert Atmosphere) A->C B Prepare NaBH₄ Solution in Anhydrous EtOH B->C D Formation of Black Precipitate (P-2 Ni Catalyst) & H₂ Evolution C->D Immediate Reaction E Brief Aging with Stirring D->E F Active P-2 Ni Catalyst Suspension (Ready for use) E->F

Caption: Workflow for the in-situ preparation of P-2 Nickel Boride.

Protocol 2: Selective Hydrogenation of Alkynes to Z-Alkenes

This protocol details the use of the freshly prepared P-2 nickel boride catalyst for the selective semi-hydrogenation of an internal alkyne to the corresponding Z-alkene.

Materials and Equipment:

  • Freshly prepared P-2 nickel boride suspension from Protocol 1

  • Alkyne substrate

  • Anhydrous Ethanol (EtOH)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Reaction flask with a magnetic stir bar

  • Septa and needles for gas inlet/outlet

Step-by-Step Procedure:

  • Substrate Addition: To the freshly prepared P-2 nickel boride suspension, add a solution of the alkyne substrate in anhydrous ethanol. The typical substrate-to-catalyst ratio (alkyne:Ni) is in the range of 10:1 to 20:1, but may require optimization for specific substrates.

  • Hydrogen Atmosphere: Purge the reaction flask with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen several times. For benchtop reactions, a hydrogen-filled balloon fitted to a needle is a convenient method.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm) at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction to the alkane.

  • Work-up: Once the reaction is complete, the catalyst can be removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as column chromatography to yield the pure Z-alkene.

Diagram of Selective Alkyne Hydrogenation Workflow

G cluster_hydro Hydrogenation Protocol A Freshly Prepared P-2 Ni Suspension B Add Alkyne Substrate in EtOH A->B C Purge with H₂ Gas (1 atm) B->C D Vigorous Stirring at Room Temperature C->D E Monitor Reaction (TLC/GC) D->E Syn-Addition Occurs F Reaction Complete E->F G Filter through Celite to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify by Chromatography H->I J Pure Z-Alkene Product I->J

Caption: Step-by-step workflow for the selective hydrogenation of alkynes.

Data Presentation: Substrate Scope and Selectivity

The P-2 nickel boride catalyst demonstrates excellent selectivity for the semi-hydrogenation of a variety of alkyne substrates. The following table summarizes representative results.

EntrySubstrate (Alkyne)Product (Z-Alkene)Yield (%)Selectivity (Z:E)
12-Hexyne(Z)-2-Hexene>95>99:1
23-Hexyne(Z)-3-Hexene>95>99:1
3Diphenylacetylene(Z)-Stilbene>95>99:1
41-Phenyl-1-propyne(Z)-1-Phenyl-1-propene>95>99:1

Data is representative of typical results obtained using the described protocol and may vary based on specific reaction conditions and substrates.[5]

Functional Group Tolerance

A significant advantage of the P-2 Ni catalyst is its excellent chemoselectivity. It can selectively reduce alkynes in the presence of a variety of other functional groups that might be sensitive to other hydrogenation methods. These include:

  • Olefins: Less reactive or sterically hindered double bonds are often tolerated.

  • Aromatic Rings: Benzene rings are generally not reduced under the mild conditions used for alkyne hydrogenation.

  • Esters and Ketones: Carbonyl groups are typically not reduced by P-2 Ni under these conditions.

  • Halides: Carbon-halogen bonds are usually stable.

Safety and Handling Precautions

While P-2 nickel boride is significantly safer than Raney Nickel, appropriate safety measures must be followed, particularly during its preparation.

  • Nickel Salts: Nickel(II) acetate is a hazardous substance. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Sodium Borohydride: Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with protic solvents or acids.[6] It is also toxic if swallowed or in contact with skin.[6]

    • Handle in a well-ventilated fume hood.

    • Store in a cool, dry place away from moisture.

    • During catalyst preparation, the addition of the borohydride solution to ethanol will generate hydrogen gas. Ensure the reaction is performed in an open or well-vented system to prevent pressure build-up.

  • Catalyst Quenching and Disposal: After the reaction, any residual sodium borohydride and the nickel boride catalyst should be quenched cautiously. This can be done by the slow, controlled addition of a protic solvent like isopropanol or acetone, followed by dilute acid (e.g., 1 M HCl) in a fume hood. The quenched mixture should be disposed of as hazardous waste according to institutional guidelines.

Conclusion

The P-2 nickel boride catalyzed hydrogenation is a robust and reliable method for the selective synthesis of Z-alkenes from alkynes. Its non-pyrophoric nature, ease of preparation, and high stereoselectivity make it an invaluable tool for organic chemists in both academic and industrial settings. By understanding the principles behind its preparation and application, researchers can effectively leverage this catalyst to streamline the synthesis of complex molecules and intermediates in drug discovery and development.

References

  • University of California, Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Khurana, J. M., & Gogia, A. (1997). Synthetically useful reactions with nickel boride. A review.
  • Delgado, J. A., Benkirane, O., Claver, C., & Godard, C. (2022). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Catalysis Science & Technology, 12(18), 5495-5521.
  • Suginome, M., Shirakura, M., & Yamamoto, A. (2006). Nickel-Catalyzed Addition of Alkynylboranes to Alkynes. Journal of the American Chemical Society, 128(45), 14438–14439.
  • The Sarpong Group, University of California, Berkeley. (2016). Quenching of Water Reactive Materials. [Link]

  • Wikipedia. Nickel boride catalyst. [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure. The Journal of Organic Chemistry, 38(12), 2226–2230.
  • Brown, C. A. (1969). P-2 nickel boride, a catalyst with a remarkable affinity for norbornene double bonds. A highly convenient method for the selective hydrogenation of strained bicyclic double bonds.
  • Brown, C. A. (1970). Catalytic hydrogenation. V. Reaction of sodium borohydride with aqueous nickel salts. P-1 nickel boride, a convenient, highly active nickel hydrogenation catalyst. The Journal of Organic Chemistry, 35(6), 1900–1904.
  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins.
  • Ganem, B., & Osby, J. O. (1986). Synthetic aspects of the nickel boride system (Ni2B). Chemical Reviews, 86(5), 763–780.
  • Paul, R., Buisson, P., & Joseph, N. (1952). Catalytic activity of nickel boride. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 234, 627-629.
  • Khurana, J. M., & Gogia, A. (1997). Synthetically useful reactions with nickel boride. A review. ResearchGate. [Link]

  • Li, G., et al. (2015). Sodium borohydride-nickel chloride hexahydrate in EtOH/PEG-400 as an efficient and recyclable catalytic system for the reduction of alkenes. RSC Advances, 5(86), 70288-70292.

Sources

Method

Application Note: Nickel(II) Boride for the Facile and Selective Reduction of Aromatic Nitro Compounds

Abstract & Introduction The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, dyes, and polymers.[1] While numerous methods exist, ranging from catalytic hydrogenation with noble metals (e.g., Pd, Pt) to stoichiometric reductions with metals like iron or tin in acidic media, many suffer from drawbacks such as high cost, harsh reaction conditions, poor chemoselectivity, or the use of pyrophoric catalysts like Raney Nickel.[2][3]

Nickel(II) Boride (Ni₂B), often generated in situ from the reaction of a Nickel(II) salt with sodium borohydride, has emerged as a highly effective, cost-efficient, and safer alternative.[4][5] This heterogeneous catalyst is non-pyrophoric, air-stable, and demonstrates remarkable activity and chemoselectivity under mild conditions, often at room temperature and atmospheric pressure.[4][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Nickel(II) Boride for the reduction of aromatic nitro compounds. We will delve into the catalyst's preparation and nature, the reaction mechanism, detailed experimental protocols, substrate scope, and critical safety considerations.

The Nature of the Nickel Boride Catalyst

The term "Nickel Boride" in organic synthesis typically refers to an amorphous, finely divided black precipitate with the approximate composition Ni₂B.[7] It is most commonly generated in situ, ensuring maximum catalytic activity. The properties of the catalyst are highly dependent on the preparation method, leading to two primary forms:

  • P-1 Nickel (Ni₂B-P1): Prepared by reacting a nickel salt with sodium borohydride in an aqueous medium. It is typically obtained as black granules.[4]

  • P-2 Nickel (Ni₂B-P2): Prepared similarly but in an alcoholic solvent such as ethanol or methanol. This form is often a colloidal suspension and is generally more sensitive to steric hindrance than P-1.[4][8]

The catalytic activity stems from a high surface area of amorphous nickel boride, which efficiently adsorbs the nitro compound and facilitates its reduction.[9] The catalyst is insoluble in most solvents but will react with concentrated mineral acids.[4]

Mechanism of Reduction

The reduction of a nitro group by the NiCl₂/NaBH₄ system is a heterogeneous catalytic process. While the precise mechanism is complex, the key steps are understood to be:

  • Catalyst Formation: Upon addition of sodium borohydride to a solution of a Nickel(II) salt (e.g., NiCl₂), a fine black precipitate of Nickel Boride (Ni₂B) is immediately formed.[9]

  • Hydrogen Evolution: The newly formed Nickel Boride catalyzes the decomposition of the excess sodium borohydride in the protic solvent (e.g., methanol), generating molecular hydrogen (H₂) and borate byproducts.[7]

  • Substrate Adsorption & Reduction: The aromatic nitro compound is adsorbed onto the high-surface-area Ni₂B catalyst. The reduction to the corresponding amine is then believed to occur via a synergistic process involving both the generated molecular hydrogen and direct hydride transfer from the borohydride, all mediated by the catalyst surface.[9]

G cluster_0 Catalyst Formation cluster_1 Hydrogen Generation & Substrate Adsorption cluster_2 Reduction NiCl2 NiCl₂ Ni2B Ni₂B Catalyst (Black Precipitate) NiCl2->Ni2B + NaBH₄ (in MeOH) NaBH4_cat NaBH₄ H2 H₂ (gas) NaBH4_red Excess NaBH₄ NaBH4_red->H2 + MeOH (Ni₂B catalyzed) Nitro Ar-NO₂ Adsorbed [Ar-NO₂]--Ni₂B (Adsorbed Complex) Nitro->Adsorbed + Ni₂B Amine Ar-NH₂ (Final Product) Adsorbed->Amine + [H] from H₂/NaBH₄ G A 1. Setup Dissolve 4-chloronitrobenzene (1.0 mmol) and NiCl₂·6H₂O (1.5 mmol) in MeOH (10 mL) in a round-bottom flask with a stir bar. B 2. Cooling Cool the green solution to 0 °C in an ice bath. A->B C 3. Catalyst Generation & Reduction Add NaBH₄ (4.0 mmol) portion-wise over 10-15 minutes. Observe gas evolution and formation of a black precipitate. B->C D 4. Reaction Remove the ice bath and stir the mixture at room temperature. C->D E 5. Monitoring Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting material is consumed. D->E F 6. Work-up: Quenching & Filtration Carefully add sat. NaHCO₃ solution to quench excess NaBH₄. Filter the mixture through a pad of Celite® to remove the black catalyst. E->F G 7. Extraction Remove most of the MeOH via rotary evaporation. Extract the aqueous residue with DCM (3 x 15 mL). F->G H 8. Drying & Purification Combine organic layers, dry over MgSO₄, filter, and concentrate to yield the product, 4-chloroaniline. G->H

Caption: Experimental workflow for Ni₂B reduction of 4-chloronitrobenzene.

Detailed Steps:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloronitrobenzene (157.6 mg, 1.0 mmol) and Nickel(II) chloride hexahydrate (356.6 mg, 1.5 mmol). Add methanol (10 mL) and stir until a clear green solution is formed.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Reagent Addition: Slowly and carefully add sodium borohydride (151.3 mg, 4.0 mmol) in small portions over 10-15 minutes. Causality: Portion-wise addition is crucial to control the vigorous hydrogen evolution that occurs as the catalyst forms and reacts with the excess borohydride. [7]A fine black precipitate of Ni₂B will form immediately, and the mixture will foam.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: The reaction's progress can be easily monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. Reactions are typically complete within 20-60 minutes. [10]6. Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Filter the suspension through a pad of Celite® to remove the black nickel boride catalyst, washing the pad with a small amount of methanol.

  • Extraction & Purification: Concentrate the filtrate using a rotary evaporator to remove the bulk of the methanol. Partition the remaining aqueous residue between water (10 mL) and dichloromethane (15 mL). Separate the layers and extract the aqueous phase with two further portions of dichloromethane (2 x 15 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chloroaniline, which can be further purified if necessary.

Substrate Scope & Chemoselectivity

A significant advantage of the Ni₂B system is its broad substrate scope and high degree of chemoselectivity. It efficiently reduces both aromatic and aliphatic nitro compounds. [11][12]The catalyst tolerates a wide array of functional groups that are often susceptible to reduction under other conditions.

Substrate Functional GroupReactivity with Ni₂B/NaBH₄Notes & References
Nitro (Ar-NO₂) (Target) **Excellent (Reduced to -NH₂) **The primary application; high yields are common. [9][10]
Halogens (Ar-F, Ar-Cl) Generally UnaffectedA key advantage over some Pd/C systems. [4][12]
Halogens (Ar-Br) Variable ReactivityReduction can sometimes occur. [4][13]
Halogens (Ar-I) Often Reduced (Dehalogenated)C-I bonds are typically cleaved. [4]
Esters (-COOR) Generally UnaffectedStable, except for benzylic, allylic, and propargylic esters. [4][14]
Carboxylic Acids (-COOH) UnaffectedThe carboxyl group is preserved. [12]
Nitriles (-CN) Generally UnaffectedCan be reduced under more forcing conditions. [4][13]
Aldehydes & Ketones Can be reducedMay be reduced to alcohols depending on conditions.
Alkenes & Alkynes Can be reducedP-1 Ni₂B is a very active hydrogenation catalyst. [4]
Thioacetals Cleaved (Desulfurization)Ni₂B is an excellent desulfurization agent. [4]

Troubleshooting

Even robust protocols can encounter issues. This guide provides a logical framework for troubleshooting common problems.

G problem Problem Incomplete or Slow Reaction cause1 { Cause | Reagent Quality} problem:p->cause1:c cause2 { Cause | Reaction Conditions} problem:p->cause2:c cause3 { Cause | Catalyst Deactivation} problem:p->cause3:c sol1 Solution Use fresh, high-purity NaBH₄. NaBH₄ degrades with moisture. Use anhydrous NiCl₂ or ensure NiCl₂·6H₂O is fully dissolved before adding NaBH₄. cause1:c->sol1:p Verify sol2 Solution Ensure solvent (MeOH/EtOH) is dry. Maintain vigorous stirring to keep the heterogeneous catalyst suspended. For sluggish reactions, gentle warming (40-50 °C) can be attempted. cause2:c->sol2:p Adjust sol3 Solution Ensure sufficient molar excess of NaBH₄ (typically 3-5 eq.). Avoid introducing contaminants that could poison the catalyst surface. cause3:c->sol3:p Optimize

Caption: Troubleshooting guide for Ni₂B mediated nitro reductions.

Safety & Handling

Proper safety protocols are mandatory when working with the reagents involved in this procedure.

  • Nickel(II) Chloride: Nickel compounds are classified as potential carcinogens and can cause skin and respiratory sensitization. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Sodium Borohydride (NaBH₄):

    • Water Reactivity: NaBH₄ reacts violently with water and acids to produce flammable hydrogen gas, which can ignite spontaneously. [15][16]Always handle in a dry environment and store in a desiccator. [17] * Toxicity & Corrosivity: It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. [15][18] * Handling: Wear nitrile gloves, safety goggles, and a flame-resistant lab coat. Perform all manipulations in a well-ventilated fume hood. [19] * Quenching: Quench excess NaBH₄ slowly and carefully, preferably in an ice bath to control the exotherm and gas evolution.

  • General Procedure: The reaction itself generates hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

Conclusion

The in situ generation of Nickel(II) Boride provides a powerful, practical, and economical method for the reduction of aromatic nitro compounds. Its operational simplicity, mild reaction conditions, high chemoselectivity, and improved safety profile over reagents like Raney Nickel make it an invaluable tool for synthetic chemists in both academic and industrial settings. By understanding the nature of the catalyst and adhering to the protocols and safety guidelines outlined in this document, researchers can reliably synthesize aromatic amines for a multitude of applications.

References

  • Proietti, G., Prathap, K. J., Ye, X., Olsson, R. T., & Dinér, P. (2022). Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions. Synthesis, 54(01), 133-146. [Link]

  • Wikipedia contributors. (n.d.). Nickel boride catalyst. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Zeynizadeh, B., & Rahimi, S. (2015). Rapid and green reduction of aromatic/aliphatic nitro compounds to amines with NaBH4 and additive Ni2B in H2O. Journal of the Iranian Chemical Society, 12, 1221–1226. [Link]

  • Organic Chemistry Portal. (n.d.). Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions. Retrieved January 22, 2026, from [Link]

  • Grokipedia. (n.d.). Nickel boride catalyst. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nickel borohydride. Retrieved January 22, 2026, from [Link]

  • Prathap, K. J., Wu, Q., Olsson, R. T., & Dinér, P. (2017). Catalytic Reductions and Tandem Reactions of Nitro Compounds Using in Situ Prepared Nickel Boride Catalyst in Nanocellulose Solution. Organic Letters, 19(16), 4247–4250. [Link]

  • Boruah, M., & Kalita, D. (2007). Reductive amination of aromatic aldehydes and ketones with nickel boride. ResearchGate. [Link]

  • Khurana, J. M., & Sharma, P. (1997). Synthetically useful reactions with nickel boride. A review. Organic Preparations and Procedures International, 29(1), 1-42. [Link]

  • Proietti, G., Prathap, K. J., Ye, X., Olsson, R. T., & Dinér, P. (2021). Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-supported Catalysts in Tandem Reactions. KTH Diva. [Link]

  • Xu, F., Li, J., Gao, F., Ren, J., Sun, S., & Li, W. (2022). General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters. Molecules, 27(16), 5293. [Link]

  • ScienceMadness Discussion Board. (2017). Storage of nickel boride Ni2B and Ni2B-NaBH4 reductions. [Link]

  • Cheon, C.-H., Seo, J.-A., & Park, J. (2023). Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature. ResearchGate. [Link]

  • Eurofins. (2014). Safety Data Sheet - Sodium borohydride. [Link]

  • Setamdideh, D., & Khezri, B. (2012). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. E-Journal of Chemistry, 9(3), 1133-1138. [Link]

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Shanghai Greenearth Chemicals Co., Ltd. (2021). What is Nickel DiBoride?[Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. [Link]

  • ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. [Link]

  • MilliporeSigma. (2021). Safety Data Sheet - Sodium borohydride. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(3). [Link]

  • Back, T. G., & Pharis, R. P. (1986). Nickel boride/hydrazine hydrate reduction of aromatic and aliphatic nitro compounds. Synthesis of 4-(benzyloxy)indole and .alpha.-alkyltryptamines. The Journal of Organic Chemistry, 51(10), 1706-1709. [Link]

  • Taylor & Francis Online. (n.d.). SYNTHETICALLY USEFUL REACTIONS WITH NICKEL BORIDE. A REVIEW. [Link]

  • Gonzalez, A. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]

  • Wikipedia contributors. (n.d.). Reduction of nitro compounds. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 22, 2026, from [Link]

Sources

Application

The Versatility of Nickel(II) Boride: A Powerful Catalyst for Fine Chemical Synthesis

In the landscape of modern synthetic organic chemistry, the demand for efficient, selective, and cost-effective catalytic systems is ever-present. Nickel(II) boride, a non-precious metal catalyst, has emerged as a robust...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the demand for efficient, selective, and cost-effective catalytic systems is ever-present. Nickel(II) boride, a non-precious metal catalyst, has emerged as a robust and versatile tool for a myriad of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of nickel(II) boride in fine chemical synthesis, moving beyond a simple recitation of protocols to explain the underlying principles that govern its reactivity and selectivity.

Introduction to Nickel(II) Boride: More Than Just a "Black Precipitate"

Nickel(II) boride, often referred to by the historical designations P-1 and P-2 nickel, is an amorphous, non-pyrophoric, and air-stable catalyst.[1] It is typically prepared in situ by the reduction of a nickel(II) salt with sodium borohydride.[1] This ease of preparation, coupled with its high catalytic activity, makes it an attractive alternative to other hydrogenation catalysts like Raney nickel.

The true nature of these catalysts was elucidated to be small grains of crystalline nickel boride embedded within an amorphous nickel matrix.[1] The two primary forms, P-1 and P-2, are distinguished by their preparation solvent—water for P-1 and ethanol for P-2—which in turn influences their physical properties and catalytic behavior.[1] P-1 nickel boride presents as black granules, while the P-2 form is a nearly colloidal black suspension.[1] These differences in morphology and surface composition, particularly the level of contamination with sodium borate, lead to variations in catalytic efficiency and substrate specificity.[1]

Core Applications in Fine Chemical Synthesis

Nickel(II) boride demonstrates remarkable efficacy in a range of synthetic transformations critical to the fine chemical and pharmaceutical industries. Its applications primarily revolve around reductions, where it offers distinct advantages in terms of chemoselectivity and mild reaction conditions.

Catalytic Hydrogenation

A cornerstone of organic synthesis, catalytic hydrogenation is a key application of nickel(II) boride. It efficiently catalyzes the hydrogenation of a wide variety of functional groups.

Nickel(II) boride, particularly the P-1 catalyst, is highly effective for the saturation of carbon-carbon double and triple bonds.[2] One of the significant advantages of P-2 nickel boride is its ability to act as a poisoned catalyst, enabling the semi-hydrogenation of alkynes to cis-alkenes with high selectivity.[3][4] This provides a valuable alternative to Lindlar's catalyst.[3]

dot graph Hydrogenation_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Substrate [label="Alkyne or Alkene"]; Catalyst_Prep [label="In situ Ni2B Preparation\n(Ni(II) salt + NaBH4)"]; Reaction [label="Hydrogenation\n(H2 or hydride source)"]; Workup [label="Catalyst Filtration\n& Product Isolation"]; Product [label="Alkane or Alkene"];

Substrate -> Reaction; Catalyst_Prep -> Reaction; Reaction -> Workup; Workup -> Product; } caption: General workflow for nickel boride catalyzed hydrogenation.

Table 1: Selective Hydrogenation of Alkenes and Alkynes with Nickel(II) Boride

SubstrateCatalystSolventConditionsProductYield (%)Reference
1-OcteneP-1 NiEthanolH₂ (1 atm), 25 °COctane>95J. Org. Chem. 1970, 35, 1900-1904
PhenylacetyleneP-2 NiEthanolH₂ (1 atm), 25 °CStyrene97J. Org. Chem. 1973, 38, 2226–2230
DiphenylacetyleneNi NPs (in situ)MethanolNaBH₄, rtcis-Stilbene98Chem. Commun., 2013, 49, 8761-8763[5]

The reduction of aromatic and aliphatic nitro compounds to their corresponding amines is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. Nickel(II) boride, often generated from nickel(II) chloride and sodium borohydride, provides a mild and efficient method for this conversion.[6][7][8] The use of a nanocellulose support has been shown to stabilize the catalyst, allowing for lower catalyst loadings and improved yields.[6][7] Similarly, organic azides are readily reduced to primary amines under these conditions.[6]

dot graph Reduction_Pathway { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Nitro [label="R-NO2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R-NH2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Azide [label="R-N3", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nitro -> Amine [label="Ni2B, H- source"]; Azide -> Amine [label="Ni2B, H- source"]; } caption: Reduction of nitrogen-containing functional groups.

Table 2: Reduction of Nitro Compounds and Azides

SubstrateCatalyst SystemSolventConditionsProductYield (%)Reference
4-NitrophenolNiCl₂/NaBH₄/TEMPO-nanocelluloseWaterrt4-Aminophenol95Org. Lett. 2017, 19, 4746-4749[7]
1-NitrooctaneNiCl₂/NaBH₄/TEMPO-nanocelluloseWaterrt1-Octylamine84Org. Lett. 2017, 19, 4746-4749[7]
Benzyl azideNiCl₂/NaBH₄Methanolrt, Boc₂ON-Boc-benzylamine95Synthesis 2022, 54, 133-146[8]
Desulfurization Reactions

The cleavage of carbon-sulfur bonds is a crucial step in many synthetic sequences, particularly in the removal of protecting groups and in the synthesis of complex natural products. Nickel(II) boride has proven to be an excellent reagent for desulfurization, offering a safer and often more efficient alternative to pyrophoric Raney nickel.[1]

Thioacetals and thioketals, common protecting groups for carbonyl compounds, are readily cleaved by nickel(II) boride to afford the corresponding methylene or methyl groups.[9] This reaction proceeds under mild conditions, typically at room temperature, and is tolerant of a variety of other functional groups.[9]

dot graph Desulfurization_Mechanism { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Thioacetal [label="{R-C(SR')2-R | Thioacetal}"]; Ni_surface [label="{Ni2B Surface}"]; Intermediate [label="{R-C(SR')-R...Ni...H | Surface Intermediate}"]; Product [label="{R-CH2-R | Methylene Compound}"];

Thioacetal -> Intermediate [label="Adsorption & C-S Cleavage"]; Ni_surface -> Intermediate; Intermediate -> Product [label="Hydrogenolysis"]; } caption: Proposed mechanism for thioacetal desulfurization.

Table 3: Desulfurization of Thioacetals and Thioketals

SubstrateCatalyst SystemSolventConditionsProductYield (%)Reference
1,3-Dithiolane of CyclohexanoneNiCl₂/NaBH₄Methanol/THFrtCyclohexane92Synth. Commun. 1996, 26, 4089-4096
3,3-EthylenedithiocholestaneNiCl₂/NaBH₄Methanol/THFrtCholestane99J. Chem. Soc., Perkin Trans. 1, 1981, 2268-2274

The utility of nickel(II) boride extends to the desulfurization of a range of other organosulfur compounds, including thioamides, thioethers, and thiophenes.[1] The reaction conditions can be tuned to achieve either complete reduction to the hydrocarbon or selective cleavage of the C-S bond.

Experimental Protocols

Preparation of P-1 Nickel Boride Catalyst

This protocol is adapted from the work of H. C. Brown and C. A. Brown.[2]

Materials:

  • Nickel(II) acetate tetrahydrate (or other Ni(II) salt)

  • Sodium borohydride

  • Deionized water

  • Absolute ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 5.0 mmol of nickel(II) acetate tetrahydrate in 50 mL of deionized water.

  • In a separate beaker, prepare a solution of 15.0 mmol of sodium borohydride in 10 mL of deionized water.

  • With vigorous stirring, add the sodium borohydride solution to the nickel(II) acetate solution at room temperature. A black, granular precipitate of P-1 nickel boride will form immediately.

  • Continue stirring for 10-15 minutes to ensure complete reaction and hydrolysis of any excess sodium borohydride.

  • Allow the black precipitate to settle, then carefully decant the supernatant liquid.

  • Wash the catalyst by adding 25 mL of absolute ethanol, stirring for 1-2 minutes, allowing it to settle, and decanting the ethanol. Repeat this washing step once more.

  • The P-1 nickel boride catalyst is now ready for use. It can be used directly in the same flask by adding the substrate and any additional solvent.

Preparation of P-2 Nickel Boride Catalyst

This protocol is also based on the work of H. C. Brown and C. A. Brown.[1]

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Absolute ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5.0 mmol of nickel(II) acetate tetrahydrate in 50 mL of absolute ethanol.

  • In a separate flask, prepare a solution of 15.0 mmol of sodium borohydride in 10 mL of absolute ethanol.

  • With vigorous stirring, add the sodium borohydride solution to the nickel(II) acetate solution at room temperature. An almost colloidal black suspension of P-2 nickel boride will form.

  • The P-2 nickel boride catalyst is typically used in situ as a suspension.

Mechanistic Considerations

While the precise mechanisms of all nickel(II) boride-catalyzed reactions are not fully elucidated, several key features have been proposed. In hydrogenation and desulfurization reactions, the catalyst surface is believed to play a crucial role. For desulfurization, a plausible mechanism involves the oxidative addition of the C-S bond to a nickel center on the catalyst surface, followed by reductive elimination with a hydride source.[10] The hydrogen for these reductions can originate from both the sodium borohydride and the protic solvent, suggesting the involvement of dihydrogen as an intermediate.[10]

Safety and Handling

  • Sodium borohydride (NaBH₄): is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water or protic solvents. It is also toxic if swallowed and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from water and acids.

  • Nickel(II) salts: are harmful if swallowed and are suspected carcinogens. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE.

  • Nickel(II) boride: While generally considered non-pyrophoric when moist, the dry powder can be pyrophoric.[11] It is advisable to handle the catalyst in its moist form or as a suspension.

Conclusion

Nickel(II) boride is a highly versatile and practical catalyst for a wide range of transformations in fine chemical synthesis. Its ease of preparation, mild reaction conditions, and excellent chemoselectivity make it a valuable tool for researchers in both academic and industrial settings. By understanding the nuances of its preparation and the factors that influence its reactivity, scientists can effectively harness the power of this remarkable catalyst to achieve their synthetic goals.

References

  • Brown, H. C.; Brown, C. A. J. Am. Chem. Soc.1963 , 85 (7), 1005–1006. [Link]

  • Brown, C. A. J. Org. Chem.1970 , 35 (6), 1900–1904. [Link]

  • Brown, C. A.; Ahuja, V. K. J. Org. Chem.1973 , 38 (12), 2226–2230. [Link]

  • Khurana, J. M.; Gogia, A. Org. Prep. Proced. Int.1997 , 29 (1), 1–44. [Link]

  • Wikipedia contributors. Nickel boride catalyst. Wikipedia, The Free Encyclopedia. [Link]

  • Prathap, K. J.; Wu, Q.; Olsson, R. T.; Dinér, P. Org. Lett.2017 , 19 (18), 4746–4749. [Link]

  • Proietti, G.; Prathap, K. J.; Yu, X.; Olsson, R. T.; Dinér, P. Synthesis2022 , 54 (01), 133–146. [Link]

  • Back, T. G.; Baron, D. L.; Yang, K. J. Org. Chem.1993 , 58 (9), 2407–2413. [Link]

  • Boar, R. B.; Hawkins, D. W.; McGhie, J. F.; Barton, D. H. R. J. Chem. Soc., Perkin Trans. 11973 , 654-657. [Link]

  • Li, G.; Wang, C.; Zhang, H.; Yan, J. Chem. Commun.2013 , 49 (77), 8761–8763. [Link]

  • Khan Academy. Reduction of alkynes. [Link]

  • JoVE. Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]

  • Provot, O.; Zhao, G.; Yuan, L.-Z.; Alami, M. Catalysts2018 , 8 (4), 147. [Link]

Sources

Method

Nickel(II) boride as a catalyst for desulfurization reactions

An Application Guide to Nickel(II) Boride Catalyzed Desulfurization Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of nick...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nickel(II) Boride Catalyzed Desulfurization

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of nickel(II) boride (Ni₂B) as a catalyst for desulfurization reactions. It details the preparation of different catalytic forms (P-1 and P-2), presents step-by-step protocols for their use in the reductive cleavage of carbon-sulfur bonds, and explores the underlying reaction mechanism and stereochemical outcomes. Nickel boride presents a compelling alternative to traditional reagents like Raney® Nickel, offering comparable efficacy with significantly improved safety and handling characteristics.

Introduction: The Need for Safer, More Efficient Desulfurization

The removal of sulfur from organic molecules is a critical transformation in synthetic chemistry, particularly in the pharmaceutical industry. Organosulfur compounds are frequently used as synthetic intermediates—for example, as thioacetals for carbonyl protection or in native chemical ligation for peptide synthesis. Their subsequent removal is a key step in arriving at the final product.

For decades, Raney® Nickel has been the reagent of choice for such transformations.[1][2][3] However, its utility is hampered by significant safety concerns; it is highly pyrophoric and must be handled with extreme care under inert atmospheres.[1][4]

Nickel(II) boride emerges as a highly effective and safer alternative.[5] Typically generated in situ from the reaction of a nickel(II) salt with sodium borohydride, this catalyst is non-pyrophoric, air-stable, and demonstrates excellent activity for the hydrogenolysis of a wide range of C-S bonds.[5][6] This guide will provide the foundational knowledge and practical protocols to successfully implement nickel boride in your synthetic workflows.

Understanding the Catalyst: P-1 vs. P-2 Nickel Boride

Nickel boride catalysts are amorphous, black precipitates with an approximate composition of Ni₂.₅B.[5] The two most common forms, P-1 and P-2, were first described in detail by H.C. Brown and are distinguished by their method of preparation, which in turn dictates their physical properties and catalytic activity.[5][7] The "P" designation is derived from Purdue University, where the initial work was conducted.[7][8]

Structurally, both catalysts consist of crystalline nickel boride grains within an amorphous nickel matrix. The primary difference lies in the level of sodium borate (NaBO₂) contamination on the catalyst surface, a byproduct of the synthesis.[5][9]

  • P-1 Nickel Boride: Prepared in aqueous solution, P-1 forms as black granules.[5] It has a low surface oxide-to-boride ratio (approx. 1:4), making the active boride dominant on the surface.[5][9] It is generally considered a highly active hydrogenation catalyst.

  • P-2 Nickel Boride: Prepared in ethanol or methanol, P-2 forms as a near-colloidal black suspension.[5][10] It has a much higher oxide-to-boride ratio (approx. 10:1) and exhibits greater sensitivity to the substrate's structure.[5][9] An inert atmosphere is recommended during its preparation to achieve maximum activity.[5]

For most desulfurization reactions, the catalyst is generated in situ, obviating the need for isolation and storage.[11][12]

Catalyst Preparation Protocols

The following protocols describe the generation of P-1 and P-2 nickel boride. For desulfurization, the substrate is typically included during the in situ generation.

Protocol 3.1: Preparation of P-1 Nickel Boride (Aqueous)

This protocol yields a granular, highly active catalyst.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of Nickel(II) acetate in deionized water.

  • With vigorous stirring, slowly add an aqueous solution of sodium borohydride. A 4:1 molar ratio of NaBH₄ to Ni(OAc)₂ is typical.

  • A black, granular precipitate of P-1 nickel boride will form immediately, accompanied by vigorous hydrogen gas evolution.

    • Causality Note: The rapid, exothermic reaction between the nickel salt and borohydride reduces Ni(II) to the active catalytic species. The evolution of H₂ is a result of borohydride decomposition in the protic solvent, which is catalyzed by the newly formed nickel boride.[6][9]

  • The catalyst is typically used immediately without isolation.

Protocol 3.2: Preparation of P-2 Nickel Boride (Alcoholic)

This protocol yields a finely divided, colloidal-like catalyst suspension.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol or Methanol

Procedure:

  • In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nickel(II) salt in anhydrous ethanol or methanol.

    • Expertise Note: Using an inert atmosphere is crucial for P-2 preparation as it prevents oxidation and ensures maximum catalytic activity.[5]

  • With vigorous stirring, slowly add a solution of sodium borohydride in the same solvent.

  • A fine, black precipitate or colloidal suspension will form, along with hydrogen evolution.

  • The resulting P-2 catalyst suspension is ready for immediate use.

G cluster_start Starting Materials cluster_p1 P-1 Synthesis cluster_p2 P-2 Synthesis Ni_salt Nickel(II) Salt (e.g., Ni(OAc)₂, NiCl₂) P1_Solvent Add to Aqueous Solvent (H₂O) Ni_salt->P1_Solvent P2_Solvent Add to Alcoholic Solvent (EtOH/MeOH) Under Inert Atmosphere Ni_salt->P2_Solvent NaBH4 Sodium Borohydride (NaBH₄) NaBH4->P1_Solvent NaBH4->P2_Solvent P1_Catalyst P-1 Nickel Boride (Black Granules) P1_Solvent->P1_Catalyst Immediate Precipitation P2_Catalyst P-2 Nickel Boride (Colloidal Suspension) P2_Solvent->P2_Catalyst Immediate Precipitation

Caption: Workflow for the preparation of P-1 and P-2 Nickel Boride catalysts.

Application Protocol: Reductive Desulfurization of Thioacetals

This protocol provides a general method for the desulfurization of a dithiane-protected ketone to the corresponding methylene group, a common transformation in multi-step synthesis.

Materials:

  • Substrate (e.g., 1,3-dithiane derivative)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Solvent: 3:1 mixture of Methanol (MeOH) and Tetrahydrofuran (THF)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thioacetal substrate in the MeOH/THF solvent mixture. Add Nickel(II) chloride hexahydrate (typically 4-10 equivalents per mole of sulfur). Stir until the nickel salt is fully dissolved.

  • Catalyst Generation & Reaction: Cool the flask in an ice bath. In small portions, carefully add sodium borohydride (typically 2-3 equivalents per equivalent of NiCl₂).

    • Trustworthiness Note: The addition of NaBH₄ is highly exothermic and produces hydrogen gas. Add slowly to control the reaction rate and prevent excessive foaming. The solution will turn black as the Ni₂B catalyst forms.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Reaction times can range from 15 minutes to several hours.

  • Work-up: a. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃. b. Filter the black suspension through a pad of diatomaceous earth to remove the insoluble nickel and boron salts. Wash the filter pad thoroughly with ethyl acetate.

    • Expertise Note: A thorough wash is critical to ensure complete recovery of the product, which may adsorb to the catalyst surface. c. Transfer the filtrate to a separatory funnel. Separate the organic layer. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as necessary, typically by flash column chromatography.

G Setup 1. Reaction Setup Dissolve Substrate (R-S-R') and NiCl₂·6H₂O in MeOH/THF Generate 2. Catalyst Generation Cool to 0°C Slowly add NaBH₄ portions Setup->Generate Vigorous Stirring Reaction 3. Reaction Stir at room temperature Monitor by TLC/LC-MS Generate->Reaction Black suspension forms Quench 4. Quench Carefully add aq. NaHCO₃ Reaction->Quench When complete Filter 5. Filtration Filter through Celite® Wash with EtOAc Quench->Filter Extract 6. Extraction Wash organic layer with H₂O and Brine Filter->Extract Dry 7. Dry & Concentrate Dry over MgSO₄ Evaporate solvent Extract->Dry Purify 8. Purification Column Chromatography Dry->Purify Crude Product

Caption: General experimental workflow for Nickel Boride-mediated desulfurization.

Mechanistic Insights and Scope

Proposed Reaction Mechanism

The desulfurization is believed to proceed via a direct hydrogenolysis of the carbon-sulfur bond.[13] Deuterium-labeling studies have provided significant insight, indicating that the hydrogen atoms incorporated into the final product originate from both the sodium borohydride and the protic solvent (e.g., methanol).[11] This suggests the intermediacy of dihydrogen (H₂) adsorbed onto the catalyst surface.

The proposed sequence is as follows:

  • Adsorption: Hydrogen (from NaBH₄ decomposition) is adsorbed and activated on the nickel boride surface.[13]

  • Coordination: The organosulfur compound coordinates to an active nickel site via its sulfur atom.[13]

  • C-S Bond Insertion: A nickel atom on the catalyst surface inserts into the C-S bond, forming an insertion adduct.[13]

  • Hydrogenolysis: The weakened C-S bond is cleaved by the activated hydrogen, leading to the formation of the C-H bond and a nickel-sulfide species on the surface.

  • Product Release: The desulfurized organic product is released from the catalyst surface.

A key feature of this reaction is that it proceeds with retention of configuration at the carbon center, which has been demonstrated through isotopic labeling experiments.[11] This stereospecificity is a valuable attribute for complex molecule synthesis.

G Catalyst Ni₂B Surface Adsorbed_Complex Adsorbed Complex R¹-S-R² coordinates to Ni site Catalyst->Adsorbed_Complex 1. Adsorption & Coordination Substrate R¹-S-R² Organosulfur Substrate H2 H₂ (from NaBH₄ + Solvent) Insertion_Complex Insertion Adduct Ni inserts into C-S bond Adsorbed_Complex->Insertion_Complex 2. Oxidative Addition Final_Product { R¹-H + H-R² | Desulfurized Product} Insertion_Complex->Final_Product 3. Hydrogenolysis (Reductive Elimination) NiS Ni-S species (on surface) Insertion_Complex->NiS

Caption: Proposed mechanism for Ni₂B-catalyzed C-S bond hydrogenolysis.

Substrate Scope and Chemoselectivity

Nickel boride is effective for the desulfurization of a broad range of organosulfur compounds.[5] However, its high reactivity means that certain functional groups are not tolerated. Understanding this chemoselectivity is key to successful reaction planning.

Reaction Type Substrate Examples Product Status
Desulfurization Thiols, Thioethers, DisulfidesHydrocarbonsEffective[5]
Thioacetals/ThioketalsMethylene/Methyl groupsEffective[4][5]
Thioamides, ThioestersAmines, AlcoholsEffective[5]
BenzothiophenesAlkylbenzenesEffective[12][13]
Tolerated Groups Phenyl, Ester, ChloroUnchangedStable[11]
Reduced Groups Aldehydes, KetonesAlcoholsReduced[11]
Iodo, Bromo groupsHydrocarbons (Dehalogenation)Reduced[11]
Nitriles, Nitro groupsAminesReduced[11][14]
Alkenes, AlkynesAlkanesReduced[11]

Expert Insight: The reducing power of the NiCl₂/NaBH₄ system extends beyond just C-S bonds. While this makes it a versatile reducing agent, it is not suitable for substrates containing sensitive reducible functional groups if only desulfurization is desired. In such cases, careful planning or protection of those groups is necessary.

References

  • Reductive desulfurization of thiophene and benzothiophene over nickel boride using in situ generated hydrogen. ResearchGate. Available at: [Link]

  • Nickel boride catalyst. Wikipedia. Available at: [Link]

  • SYNTHETICALLY USEFUL REACTIONS WITH NICKEL BORIDE. A REVIEW. Taylor & Francis Online. Available at: [Link]

  • Synthesis and characterization of nickel boride nanoparticles for energy conversion catalyst materials – the effect of annealing temperature. IIUM Repository (IRep). Available at: [Link]

  • Scalable one-pot synthesis of amorphous iron-nickel-boride bifunctional electrocatalysts for enhanced alkaline water electrolysis. RSC Publishing. Available at: [Link]

  • SYNTHETICALLY USEFUL REACTIONS WITH NICKEL BORIDE. A REVIEW. Taylor & Francis Online. Available at: [Link]

  • Nickel boride catalyst. Grokipedia. Available at: [Link]

  • Desulfurization with nickel and cobalt boride : scope, selectivity, stereochemistry, and deuterium-labeling studies. Semantic Scholar. Available at: [Link]

  • (PDF) Synthetically useful reactions with nickel boride. A review. ResearchGate. Available at: [Link]

  • What is the origin of the names P-1 and P-2 of nickel boride catalysts?. Chemistry Stack Exchange. Available at: [Link]

  • Controllable and Scale-Up Synthesis of Nickel-Cobalt Boride@Borate/RGO Nanoflakes via Reactive Impingement Mixing: A High-Performance Supercapacitor Electrode and Electrocatalyst. Frontiers. Available at: [Link]

  • Synthesis and Electrocatalytic Application of Novel Metal Boride Nanomaterials. University of Groningen. Available at: [Link]

  • Hydrodesulfurization of dibenzothiophene on Ni–Co alloy boride catalysts supported on alumina. Semantic Scholar. Available at: [Link]

  • Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions. Thieme Connect. Available at: [Link]

  • Desulfurization of benzo- and dibenzothiophenes with nickel boride. ACS Publications. Available at: [Link]

  • Desulphurisation of benzothiophene derivatives with nickel boride. RSC Publishing. Available at: [Link]

  • Desulfurization with nickel and cobalt boride: scope, selectivity, stereochemistry, and deuterium-labeling studies. ACS Publications. Available at: [Link]

  • Efficient Adsorptive Desulfurization of Dibenzothiophene Using Bimetallic Ni-Cr/ZSM-5 Zeolite Catalysts. MDPI. Available at: [Link]

  • Storage of nickel boride Ni2B and Ni2B-NaBH4 reductions. Sciencemadness Discussion Board. Available at: [Link]

  • Desulfurization of Thioketals into Methylene and Methyl Derivatives: Nickel or not Nickel?. ResearchGate. Available at: [Link]

  • Nickel Boride–Mediated Cleavage of 1,3-Dithiolanes: A Convenient Approach to Reductive Desulfurization. OUCI. Available at: [Link]

  • Raney nickel. Wikipedia. Available at: [Link]

  • Heterocyclic studies. Part V. Desulphuration of heterocyclic thiols with nickel boride. RSC Publishing. Available at: [Link]

  • Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. Organic Reactions. Available at: [Link]

  • Raney nickel. Grokipedia. Available at: [Link]

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Application

Application Notes &amp; Protocols: Chemoselective Hydrogenation of Functionalized Nitroarenes with Nickel Boride (Ni₂B)

Prepared by: Gemini, Senior Application Scientist Introduction: The Challenge of Selective Nitroarene Reduction The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Selective Nitroarene Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] While numerous methods exist, catalytic hydrogenation stands out for its atom economy, producing water as the sole byproduct.[3] However, a significant challenge arises when the nitroarene substrate contains other reducible functional groups, such as halides, nitriles, carbonyls, or olefins.[4] Many powerful hydrogenation catalysts, like Raney Nickel or Palladium on carbon, often lack the desired chemoselectivity, leading to undesired side reactions and complex product mixtures.[3]

This guide focuses on the application of an amorphous nickel boride catalyst, commonly denoted as Ni₂B, for the highly chemoselective hydrogenation of functionalized nitroarenes.[5] Unlike pyrophoric Raney Ni, Ni₂B is an air-stable, non-magnetic, and easy-to-handle heterogeneous catalyst, making it a safer and more convenient alternative in the laboratory.[5] We will explore the causality behind its selectivity, provide detailed protocols for its preparation and use, and discuss its broad substrate scope.

The Nickel Boride (Ni₂B) Catalyst System

Composition and Preparation

Nickel boride is an amorphous solid catalyst typically prepared in situ by the reduction of a nickel(II) salt, most commonly nickel(II) chloride (NiCl₂), with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[5]

NiCl2 NiCl₂·6H₂O in Solvent (e.g., Methanol) NiCl2->Mix1 Substrate Functionalized Nitroarene Substrate Substrate->Mix1 Mix1->Mix2 Mixture is Stirred NaBH4 Aqueous or Alcoholic Solution of NaBH₄ NaBH4->Mix2 Added Portion-wise Reaction In Situ Formation of Amorphous Ni₂B Catalyst (Black Precipitate) Mix2->Reaction Vigorous H₂ Evolution Hydrogenation Chemoselective Hydrogenation Reaction->Hydrogenation

Figure 1: General workflow for the in situ preparation of Ni₂B catalyst and subsequent hydrogenation.

The reaction is vigorous, producing the catalyst as a fine black precipitate along with the evolution of hydrogen gas. While often referred to as "Ni₂B", its actual composition is closer to Ni₂.₅B.[5] The properties of the catalyst can vary with the preparation method, leading to different "types," such as P-1 (granular) and P-2 (colloidal) nickel, which exhibit different reactivities.[5] For the applications discussed herein, the P-1 type, generated from NiCl₂ and NaBH₄ in methanol, is typically employed.

Advantages Over Conventional Catalysts

The Ni₂B system offers compelling advantages that address the shortcomings of other common hydrogenation catalysts.

CatalystKey AdvantagesKey DisadvantagesSafety Profile
Ni₂B Excellent chemoselectivity ; Air-stable and non-pyrophoric; Inexpensive; High activity under mild conditions.[5][6]Amorphous nature can lead to batch-to-batch variability; Catalyst filtration can be slow due to fine particle size.High. Safer alternative to Raney Ni.[5] Standard chemical handling precautions apply.[7]
Raney® Ni Very high activity; Well-established protocols.Low chemoselectivity ; Highly pyrophoric when dry; Requires careful handling and storage under water.[8]Low. Pyrophoric nature presents a significant fire hazard.[8]
Pd/C, Pt/C High activity; Good for many reductions.Often unselective (can reduce C=C, C≡C, and cause dehalogenation); High cost of precious metals.[2]Moderate. Can be pyrophoric and must be handled with care, especially when spent.[9]

Mechanism and Basis of Chemoselectivity

The exceptional chemoselectivity of Ni₂B stems from the unique electronic and geometric properties of its amorphous surface. Boron acts as an electron donor, modifying the electronic state of the nickel active sites.[10] This modulation is believed to weaken the adsorption of many functional groups while maintaining strong interaction with the nitro group.

The hydrogenation of nitroarenes is generally understood to proceed through a direct pathway, avoiding condensation intermediates that can lead to side products like azo or azoxy compounds.[3][11]

Catalyst Active Ni-B Sites Nitro R-NO₂ (Nitroarene) Nitroso R-NO (Nitroso) Nitro->Nitroso + H₂ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ Aniline R-NH₂ (Aniline) Hydroxylamine->Aniline + H₂

Figure 2: Proposed direct hydrogenation pathway of nitroarenes on a Ni₂B catalyst surface.

The key to chemoselectivity is the preferential adsorption and activation of the nitro group over other reducible moieties. The H₂/Ni₂B system effectively reduces nitro groups while leaving a wide array of other functionalities untouched, including:

  • Halogens (Cl, Br, I): Crucial for products intended for subsequent cross-coupling reactions.[6]

  • Nitriles (-CN) [6]

  • Olefins (-C=C-) [6]

  • Ethers, Alcohols, Aldehydes, and Amides [5]

  • Esters (except benzylic/allylic) [5]

This broad tolerance makes Ni₂B an exceptional tool for synthesizing complex, functionalized anilines in a single, clean step.[1][6]

Application Notes: Substrate Scope

The utility of the Ni₂B catalyst system is demonstrated by its high performance across a diverse range of functionalized nitroarenes. The following table summarizes representative examples, highlighting the excellent yields and functional group tolerance under mild conditions.

EntrySubstrateProductYield (%)ConditionsReference
11-Chloro-4-nitrobenzene4-Chloroaniline>990.8 mol% Ni, 10 bar H₂, 40 °C, 2 h[6]
21-Bromo-4-nitrobenzene4-Bromoaniline>990.8 mol% Ni, 10 bar H₂, 40 °C, 2 h[6]
31-Iodo-4-nitrobenzene4-Iodoaniline>990.8 mol% Ni, 10 bar H₂, 40 °C, 2 h[6]
44-Nitrobenzonitrile4-Aminobenzonitrile>990.8 mol% Ni, 10 bar H₂, 40 °C, 2 h[6]
54-Nitroacetophenone4-Aminoacetophenone>990.8 mol% Ni, 10 bar H₂, 40 °C, 2 h[6]
64-Nitrostyrene4-Aminostyrene>990.8 mol% Ni, 10 bar H₂, 40 °C, 2 h[6]
7Methyl 4-nitrobenzoateMethyl 4-aminobenzoate>990.8 mol% Ni, 10 bar H₂, 40 °C, 2 h[6]
82-Nitro-m-xylene2,6-Dimethylaniline95Zn, H₂O, 250 °C (Note: Different system)[12]
93-Nitrophenol3-Aminophenol>990.8 mol% Ni, 10 bar H₂, 40 °C, 2 h[6]

Detailed Experimental Protocols

Safety First: These procedures involve flammable solvents, hydrogen gas under pressure, and potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[9][13] Ensure the hydrogenation reactor is properly rated and maintained for the intended pressures.

Protocol 1: General Procedure for Chemoselective Hydrogenation using in situ Ni₂B

This protocol describes the hydrogenation of a nitroarene on a 1.0 mmol scale.

Materials & Equipment:

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • Functionalized nitroarene substrate

  • Methanol (MeOH), anhydrous

  • Pressurizable hydrogenation vessel (autoclave) with a magnetic stir bar

  • Standard laboratory glassware

  • Hydrogen gas source (high purity)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry glass vial or liner for the autoclave, add the functionalized nitroarene substrate (1.0 mmol) and a magnetic stir bar.[14]

  • Catalyst Precursor Addition: Add Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O, 19 mg, 0.08 mmol, 8 mol%) to the vial.

  • Solvent Addition: Add anhydrous methanol (4.0 mL) to the vial and stir briefly to dissolve the solids.

  • Reactor Assembly: Place the vial inside the autoclave. Seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the autoclave by pressurizing with H₂ to ~10 bar and then carefully venting. Repeat this cycle 3-4 times to remove all air.[14]

  • Catalyst Generation: While stirring, use a syringe pump or a suitable inlet to slowly add a solution of sodium borohydride (NaBH₄, 12 mg, 0.32 mmol) in 1.0 mL of methanol to the reaction mixture over 5-10 minutes.

    • Causality Note: Slow addition is critical to control the vigorous evolution of hydrogen gas and ensure the formation of a finely dispersed, active catalyst. A rapid addition can lead to uncontrolled foaming and the formation of less active agglomerates.

  • Reaction Execution: After the NaBH₄ addition is complete, pressurize the autoclave to the desired H₂ pressure (e.g., 10 bar). Heat the vessel to the target temperature (e.g., 40 °C) and maintain stirring.[6][14]

  • Monitoring: Monitor the reaction progress by observing the pressure drop on the H₂ gauge or by analyzing aliquots via TLC or GC-MS (requires depressurizing and re-purging the reactor).

  • Workup: Once the reaction is complete, cool the vessel to room temperature in an ice bath.[14] Carefully and slowly vent the excess hydrogen pressure in a fume hood.

  • Product Isolation: Open the reactor. The black Ni₂B catalyst is heterogeneous. Remove it by filtering the reaction mixture through a short plug of Celite® or silica gel, washing with additional solvent (e.g., methanol or ethyl acetate).[14]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aniline can be purified by standard methods such as column chromatography, recrystallization, or distillation if necessary.

Safety and Handling Precautions

  • Nickel Compounds: Nickel salts are classified as suspected carcinogens and may cause skin sensitization.[7][15] Avoid inhalation of dust and direct skin contact.[13]

  • Sodium Borohydride: NaBH₄ is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Store in a dry place. Handle away from ignition sources.

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure all hydrogenation equipment is leak-proof and operated in a well-ventilated area, free from sparks or open flames.

  • Catalyst Handling: Although Ni₂B is non-pyrophoric, the fine black powder should still be handled with care.[5] After the reaction, the spent catalyst may contain adsorbed hydrogen and should be quenched carefully by slow addition to a large volume of water before disposal.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive catalyst (poor quality reagents, improper preparation).2. Insufficient H₂ pressure or leak in the system.3. Insufficient reaction time or temperature.1. Use fresh, high-purity NiCl₂ and NaBH₄. Ensure slow, controlled addition of NaBH₄.2. Check for leaks. Increase H₂ pressure if necessary.3. Extend reaction time or incrementally increase temperature.
Low Chemoselectivity (e.g., Dehalogenation) 1. Reaction temperature or pressure is too high.2. Catalyst loading is excessive.3. Prolonged reaction time after full conversion of the nitro group.1. Reduce the reaction temperature and/or pressure. Ni₂B is highly active at mild conditions.[6]2. Reduce the catalyst loading (mol%).3. Monitor the reaction closely and stop it once the starting material is consumed.
Inconsistent Results 1. Batch-to-batch variation in catalyst activity.2. Presence of moisture or impurities in reagents/solvents.1. Standardize the catalyst preparation protocol meticulously (addition rate, temperature, stirring speed).2. Use anhydrous solvents and high-purity reagents.

Conclusion

The in situ generation of nickel boride provides a powerful, practical, and cost-effective method for the chemoselective hydrogenation of functionalized nitroarenes. Its operational simplicity, mild reaction conditions, and exceptional tolerance of sensitive functional groups make it a superior alternative to many traditional catalysts. By understanding the principles behind its preparation and selectivity, researchers in pharmaceutical and materials science can confidently employ this methodology to synthesize complex aniline derivatives with high efficiency and purity.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. (2021-03-23). [Link]

  • Chemoselective Hydrogenation of Nitroarenes Catalyzed by Molybdenum Sulphide Clusters. ResearchGate. (2017-10-17). [Link]

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. National Center for Biotechnology Information (PMC). [Link]

  • Nickel boride catalyst. Wikipedia. [Link]

  • General CTH for the reduction of nitroarenes using nickel Raney. ResearchGate. [Link]

  • Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Royal Society of Chemistry Publishing. [Link]

  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. MDPI. (2020-02-19). [Link]

  • Sintering Ag33 Nanoclusters on TiO2 Nanoparticles as an Efficient Catalyst for Nitroarene Reduction. MDPI. (2024-12-14). [Link]

  • Nitrobenzene hydrogenation on Ni-P, Ni-B and Ni-P-B ultrafine materials. ScienceDirect. (2000-03-01). [Link]

  • Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. EPFL Infoscience. [Link]

  • hydrogenation using H2 + Ni2B. Chemistry Stack Exchange. (2018-11-21). [Link]

  • Selective Reduction of Nitroarenes with Silanes Catalysed by Nickel N-Heterocyclic Complexes. ResearchGate. [Link]

  • Nickel catalyst Safety Data Sheet. Carl Roth. (2018-07-17). [Link]

  • Hydrogenation of Nitrobenzene in Trickle Bed Reactor over Ni/Sio2 Catalyst. ResearchGate. [Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. PubMed. (2021-01-08). [Link]

  • Mechanism and Kinetics Guided Design of Catalysts for Functionalized Nitroarenes Hydrogenation. ResearchGate. [Link]

  • Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Royal Society of Chemistry Publishing. [Link]

  • Nickel Catalyst Refill - SAFETY DATA SHEET. Hach. [Link]

  • A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. Wiley Online Library. [Link]

  • Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites. Nature. (2022-02-07). [Link]

  • Insight into the Selectivity of Nano-Catalytic Nitroarenes Reduction over Other Active Groups by Exploring Hydrogen Sources and Metal Components. ResearchGate. [Link]

  • Safety, Storage, Shelf Life, Handling and Disposal. Vineeth Chemicals. [Link]

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Method

Application Notes and Protocols: A Guide to the Synthesis of Nanocellulose-Supported Nickel(II) Boride Catalysts

Introduction: The Synergy of Bio-Based Supports and High-Activity Catalysis In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical production, the development of highly effic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Bio-Based Supports and High-Activity Catalysis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical production, the development of highly efficient, recoverable, and sustainable catalytic systems is a paramount objective. Nickel(II) boride (Ni₂B), an amorphous alloy, has long been recognized as a potent catalyst for a variety of chemical transformations, most notably hydrogenation and the reduction of nitrogen-containing functional groups.[1] Its high catalytic activity, coupled with the relative abundance and lower cost of nickel compared to precious metals, makes it an attractive choice for industrial applications.[2] However, unsupported nickel boride nanoparticles are prone to aggregation, which diminishes their effective surface area and catalytic efficacy, and complicates their separation from the reaction mixture.

To overcome these limitations, the immobilization of nickel boride onto a solid support offers a robust solution. Among the myriad of potential support materials, nanocellulose has emerged as a frontrunner due to its exceptional properties.[3] Derived from the most abundant biopolymer on Earth, nanocellulose boasts a high specific surface area, excellent mechanical strength, and a high density of surface hydroxyl groups that are readily available for functionalization.[3][4] These attributes make it an ideal scaffold for the nucleation and stabilization of catalyst nanoparticles.[5]

This comprehensive guide provides detailed protocols for the preparation of nanocellulose-supported Nickel(II) boride catalysts. We will delve into the extraction of nanocellulose from lignocellulosic biomass, the in situ synthesis of the Nickel(II) boride catalyst, and its subsequent immobilization onto the nanocellulose support. Furthermore, we will explore the critical characterization techniques to validate the synthesis and discuss the catalyst's application in reactions pertinent to drug discovery and development.

Part 1: Preparation of the Nanocellulose Support

The choice of nanocellulose preparation method can influence its morphology and surface chemistry, which in turn affects its interaction with the catalyst. Here, we detail a widely used acid hydrolysis method to produce cellulose nanocrystals (CNCs).

Rationale for Acid Hydrolysis

Cellulose chains in their natural state possess both crystalline and amorphous regions.[4] Acid hydrolysis preferentially attacks the less-ordered amorphous regions, leading to their cleavage and dissolution, while leaving the highly crystalline segments intact.[6] This process yields rod-like cellulose nanocrystals with high crystallinity and a narrow size distribution. The use of sulfuric acid is particularly advantageous as it introduces sulfate ester groups onto the surface of the CNCs, which impart a negative surface charge, leading to stable colloidal suspensions in water through electrostatic repulsion.[7]

Experimental Protocol: Acid Hydrolysis of Lignocellulosic Biomass

Materials and Reagents:

  • Lignocellulosic biomass (e.g., wood pulp, cotton, sugarcane bagasse)

  • Sodium hydroxide (NaOH)

  • Sodium chlorite (NaClO₂)

  • Acetic acid (CH₃COOH)

  • Sulfuric acid (H₂SO₄, 64 wt%)

  • Deionized (DI) water

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Pre-treatment (Alkaline Treatment and Bleaching):

    • To remove hemicellulose and lignin, the raw biomass is first treated with an alkaline solution.[4] Suspend the biomass in a 2% (w/v) NaOH solution and heat at 80°C for 2 hours with constant stirring.

    • Filter and wash the pulp extensively with DI water until the filtrate is neutral.

    • The resulting pulp is then bleached to remove residual lignin.[8] Suspend the pulp in a solution of 1.7% (w/v) NaClO₂ buffered with acetic acid to pH 4.5. Heat at 70°C for 4 hours.

    • Filter and wash the bleached cellulose with DI water until neutral pH is achieved. Dry the purified cellulose in an oven at 60°C.

  • Acid Hydrolysis:

    • Add the dried, purified cellulose to a pre-heated 64 wt% H₂SO₄ solution at 45°C under vigorous mechanical stirring.[8] The acid-to-cellulose ratio should be approximately 10:1 (v/w).

    • Maintain the reaction for 45-60 minutes. The precise time will depend on the cellulose source and desired nanocrystal dimensions.

    • Quench the reaction by adding a 10-fold excess of cold DI water.

  • Purification:

    • Centrifuge the suspension to collect the cellulose nanocrystals. Discard the supernatant containing dissolved sugars and acid.

    • Resuspend the pellet in DI water and centrifuge again. Repeat this washing step several times until the suspension becomes turbid, indicating the beginning of colloidal stability.

    • Transfer the suspension to dialysis tubing and dialyze against DI water for several days, changing the water frequently, until the pH of the water remains neutral.

  • Characterization and Storage:

    • The resulting suspension of cellulose nanocrystals can be characterized by Transmission Electron Microscopy (TEM) to determine their morphology and dimensions.

    • Store the CNC suspension at 4°C to prevent microbial growth.

Part 2: Synthesis of Nanocellulose-Supported Nickel(II) Boride Catalyst

The synthesis of the supported catalyst is achieved through the in situ reduction of a nickel(II) salt in the presence of the nanocellulose suspension. This method promotes the formation of well-dispersed nickel boride nanoparticles directly on the surface of the nanocellulose.

The Chemistry of Nickel Boride Formation

Nickel boride is conveniently prepared by the reduction of a nickel(II) salt, such as nickel(II) chloride (NiCl₂), with sodium borohydride (NaBH₄).[1] The reaction is typically performed in an aqueous or alcoholic medium. The stoichiometry of the reaction is complex, but the overall transformation can be represented as:

2 NiCl₂ + 4 NaBH₄ + 9 H₂O → Ni₂B + 3 H₃BO₃ + 4 NaCl + 12.5 H₂

The presence of nanocellulose during this reaction provides nucleation sites for the forming nickel boride nanoparticles, preventing their uncontrolled growth and aggregation.[9] The abundant hydroxyl groups on the nanocellulose surface can coordinate with the Ni²⁺ ions, ensuring a high local concentration of the precursor on the support.[3]

Experimental Protocol: In Situ Synthesis and Immobilization

Materials and Reagents:

  • Cellulose nanocrystal (CNC) suspension (from Part 1)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol or DI water

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of the Catalyst Precursor Suspension:

    • Disperse a known amount of the CNC suspension in methanol or DI water through ultrasonication to ensure a homogeneous dispersion.

    • Dissolve the desired amount of NiCl₂·6H₂O in the CNC suspension. The loading of nickel can be varied, but a typical starting point is 1-5 mol% relative to the substrate in the subsequent catalytic reaction.[9]

    • Stir the mixture for 1-2 hours to allow for the adsorption of Ni²⁺ ions onto the nanocellulose surface.

  • In Situ Reduction:

    • Degas the suspension by bubbling nitrogen gas through it for 15-20 minutes to create an inert atmosphere.[10] This is crucial to prevent the oxidation of the nascent nickel boride.

    • Prepare a fresh solution of NaBH₄ in the same solvent. A molar excess of NaBH₄ (typically 2.5 equivalents relative to the nickel salt) is used.[9]

    • Slowly add the NaBH₄ solution dropwise to the stirred nickel-CNC suspension at room temperature. A black precipitate, the nanocellulose-supported nickel boride catalyst (Ni₂B@NC), will form immediately.

    • Continue stirring the mixture under a nitrogen atmosphere for an additional 30 minutes to ensure complete reduction.

  • Isolation and Washing:

    • Isolate the Ni₂B@NC catalyst by filtration or centrifugation.

    • Wash the catalyst repeatedly with degassed DI water and then with degassed methanol to remove any unreacted reagents and byproducts.

    • The catalyst can be used immediately or dried under vacuum for storage. It is important to minimize exposure to air to maintain its catalytic activity.[9]

Workflow for the Preparation of Nanocellulose-Supported Nickel(II) Boride Catalyst

G cluster_0 Part 1: Nanocellulose Preparation cluster_1 Part 2: Catalyst Synthesis & Immobilization A Lignocellulosic Biomass B Alkaline Treatment & Bleaching A->B Remove Lignin & Hemicellulose C Purified Cellulose B->C D Acid Hydrolysis (H₂SO₄) C->D E Purification (Dialysis) D->E Quench & Centrifuge F Cellulose Nanocrystal (CNC) Suspension E->F G CNC Suspension F->G H Add NiCl₂·6H₂O G->H I Ni²⁺ Adsorption on CNC H->I Stir 1-2h J In Situ Reduction (NaBH₄) under N₂ I->J K Washing & Isolation J->K Filtration/Centrifugation L Ni₂B@NC Catalyst K->L

Figure 1: A schematic workflow for the two-part synthesis of nanocellulose-supported Nickel(II) boride catalyst.

Part 3: Characterization of the Catalyst

Thorough characterization is essential to confirm the successful synthesis of the nanocellulose support and the supported catalyst.

Technique Purpose Expected Observations
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the CNCs and the supported Ni₂B nanoparticles.[3]Rod-like CNCs with dimensions in the nanometer range. Small, dark, spherical Ni₂B nanoparticles dispersed on the surface of the CNCs.
Scanning Electron Microscopy (SEM) To observe the overall morphology and dispersion of the catalyst on the support.[9]A network of nanocellulose fibrils with bright spots corresponding to the Ni₂B nanoparticles.
X-ray Diffraction (XRD) To determine the crystallinity of the nanocellulose and the amorphous nature of the nickel boride.[11]Sharp peaks corresponding to the cellulose I crystal structure for the CNCs. A broad, featureless halo for the amorphous Ni₂B catalyst.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of Ni and B in the catalyst.[10][12]Peaks corresponding to Ni 2p and B 1s. The binding energies will confirm the formation of nickel boride and may also show the presence of some nickel oxides or borates on the surface.[13]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the surface of the nanocellulose and to confirm the presence of the support in the final catalyst.Characteristic peaks for cellulose (O-H, C-H, C-O stretching). The spectrum of the supported catalyst will be dominated by the cellulose signals.

Part 4: Application in Catalytic Reductions

Nanocellulose-supported nickel boride is a highly effective catalyst for the reduction of various functional groups, which is a common transformation in the synthesis of pharmaceutical intermediates.[9][14]

General Protocol for the Reduction of a Nitroarene

Reaction: Reduction of 4-nitroacetophenone to 4-aminoacetophenone.

Materials and Reagents:

  • Ni₂B@NC catalyst

  • 4-nitroacetophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

Procedure:

  • In a round-bottom flask, dissolve 4-nitroacetophenone in methanol.

  • Add the Ni₂B@NC catalyst to the solution (e.g., 1 mol% Ni).

  • Cool the mixture in an ice bath and slowly add a solution of NaBH₄ (2.5 equivalents) in methanol.

  • Remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of DI water.

  • Filter off the catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.[9]

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Logical Relationship of the Catalytic Process

G A Substrate (e.g., Nitroarene) + Solvent B Add Ni₂B@NC Catalyst A->B C Add Reducing Agent (NaBH₄) B->C D Reaction at Room Temperature C->D E Reaction Monitoring (TLC) D->E Periodic Sampling F Work-up & Catalyst Recovery E->F Upon Completion F->B Catalyst Reuse G Product Isolation & Purification F->G H Purified Product G->H

Figure 2: A flowchart illustrating the key stages of a typical catalytic reduction using the Ni₂B@NC catalyst.

Conclusion and Future Outlook

The preparation of nanocellulose-supported Nickel(II) boride catalysts represents a successful convergence of green chemistry principles and high-performance catalysis. The use of a renewable, biodegradable support material like nanocellulose not only enhances the stability and reusability of the catalyst but also contributes to more sustainable chemical processes.[5] The protocols detailed herein provide a robust framework for the synthesis and application of these versatile catalysts.

For researchers and professionals in drug development, the accessibility of such efficient and recoverable catalytic systems can significantly streamline the synthesis of key intermediates and active pharmaceutical ingredients.[2][15] Future research may focus on further tuning the properties of the nanocellulose support through surface modification to enhance catalyst-support interactions, and on expanding the scope of reactions catalyzed by this promising material.

References

  • Nanocellulose Extraction from Biomass Waste: Unlocking Sustainable Pathways for Biomedical Applications - PMC - NIH. (n.d.).
  • Lignocellulosic Biomass for the Synthesis of Nanocellulose and Its Eco-Friendly Advanced Applications - Frontiers. (2020, December 16).
  • Preparation and Application of Nanocellulose (NC): Review - Advanced Materials Letters. (n.d.).
  • Production of nanocellulose from lignocellulosic biomass and its potential applications: A review - Global NEST Journal. (n.d.).
  • Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks | Chemistry of Materials - ACS Publications. (n.d.).
  • Nanocellulose Extracted from Paraguayan Residual Agro-Industrial Biomass: Extraction Process, Physicochemical and Morphological Characterization - MDPI. (n.d.).
  • Synthesis and XPS Characterization of Nickel Boride Nanoparticles - American Chemical Society. (2025, March 2).
  • Synthesis and XPS Characterization of Nickel Boride Nanoparticles - ACS Publications. (n.d.).
  • Nickel Boride (Ni x B) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks | Request PDF - ResearchGate. (n.d.).
  • Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks - the University of Groningen research portal. (2023, February 28).
  • Review: nanocelluloses as versatile supports for metal nanoparticles and their applications in catalysis - RSC Publishing. (2016, January 4).
  • Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions. (2021, August 5).
  • Nanocellulose in Catalysis: A Renewable Support Toward Enhanced Nanocatalysis | Request PDF - ResearchGate. (n.d.).
  • Nickel boride catalyst - Wikipedia. (n.d.).
  • Accelerating drug discovery with a nickel-based catalyst. (2024, November 5).
  • APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. (n.d.).
  • Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides : Nanocellulose-supported Catalysts in Tandem Reactions - kth .diva. (2021, September 1).
  • In Operando Characterization of Nanocellulose Based Water Treatment Materials Using Atomic Force Microscopy and Synchrotron Scattering - PMC - NIH. (2025, November 25).
  • Review: nanocelluloses as versatile supports for metal nanoparticles and their applications in catalysis - Green Chemistry (RSC Publishing). (n.d.).
  • Chronicle of Nanocelluloses (NCs) for Catalytic Applications: Key Advances - MDPI. (n.d.).
  • Chronicle of Nanocelluloses (NCs) for Catalytic Applications: Key Advances - ResearchGate. (2021, January 8).
  • Coupling of Nickel Boride and Ni(OH)2 Nanosheets with Hierarchical Interconnected Conductive Porous Structure Synergizes the Oxygen. (n.d.).
  • Nickel Boride over different support | Download Scientific Diagram - ResearchGate. (n.d.).
  • (PDF) New material as support for nickel boride catalyst - ResearchGate. (2025, August 6).

Sources

Application

Application Notes &amp; Protocols: Nickel(II) Boride Catalyzed Transfer Hydrogenation with Hydrazine Hydrate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Nickel(II) Boride (Ni₂B) in combination with hydrazine hydrate for cat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Nickel(II) Boride (Ni₂B) in combination with hydrazine hydrate for catalytic transfer hydrogenation. This system represents a powerful, cost-effective, and safer alternative to traditional reduction methods that often rely on high-pressure hydrogen gas or pyrophoric catalysts. We will delve into the mechanistic underpinnings of this catalytic system, explore its broad substrate scope and chemoselectivity, and provide detailed, field-proven protocols for its practical implementation. The causality behind experimental choices is emphasized to empower users to optimize the system for their specific synthetic challenges.

The Power of Transfer Hydrogenation: A Safer, More Accessible Approach to Reduction

Catalytic hydrogenation is a cornerstone of organic synthesis, pivotal for the reduction of various functional groups. However, the classical approach, which utilizes high-pressure molecular hydrogen (H₂), presents significant logistical and safety challenges, including the need for specialized high-pressure reactors and the inherent risks associated with handling a highly flammable gas.[1]

Catalytic transfer hydrogenation (CTH) elegantly circumvents these issues by using a stable, easy-to-handle liquid hydrogen donor, which generates the reducing equivalents in situ.[1][2] Among the various CTH systems, the combination of a heterogeneous Nickel(II) Boride catalyst and hydrazine hydrate (N₂H₄·H₂O) as the hydrogen donor has emerged as a particularly robust and versatile methodology. This system offers several distinct advantages:

  • Operational Simplicity: The reactions are typically run at atmospheric pressure in standard laboratory glassware.

  • Enhanced Safety: It eliminates the need for gaseous hydrogen and employs a non-pyrophoric solid catalyst, offering a significant safety improvement over reagents like Raney Nickel.[3]

  • Cost-Effectiveness: The catalyst is prepared from inexpensive nickel salts, and hydrazine hydrate is a readily available reagent.[4]

  • Excellent Chemoselectivity: The system can selectively reduce specific functional groups while leaving others, such as esters, amides, and ethers, intact.[3]

Dissecting the Catalytic System

The efficacy of this reduction method hinges on the unique properties of its two key components: the Nickel(II) Boride catalyst and the hydrazine hydrate hydrogen donor.

The Catalyst: Amorphous Nickel Boride (Ni₂B)

Often incorrectly denoted as "Ni₂B" in the literature, the catalyst is an amorphous, finely divided black powder with an approximate stoichiometry of Ni₂.₅B.[3] It is typically prepared in situ or as a pre-formed solid by the reduction of a Nickel(II) salt (e.g., Nickel(II) chloride, NiCl₂) with sodium borohydride (NaBH₄).[3][4]

The method of preparation is paramount as it dictates the catalyst's morphology, particle size, and, consequently, its activity.[4] Two primary forms are commonly described:

  • P-1 Nickel Boride: Prepared in aqueous solution, resulting in black granules. It is generally considered more active than P-2.[3][5]

  • P-2 Nickel Boride: Prepared in ethanolic solution, yielding a near-colloidal suspension. It exhibits higher sensitivity to steric hindrance around the reducible group.[3]

A key feature of Nickel Boride is its non-pyrophoric and air-stable nature, which allows for easier handling and filtration in a standard laboratory environment compared to the highly pyrophoric Raney Nickel.[3]

The Hydrogen Donor: Hydrazine Hydrate (N₂H₄·H₂O)

Hydrazine hydrate serves as the source of hydrogen for the reduction. On the surface of the heterogeneous nickel catalyst, it undergoes decomposition to produce hydrogen and nitrogen gas.[6] While the precise mechanism can be complex, it is believed to involve the formation of diimide (N₂H₂) or the direct generation of adsorbed hydrogen atoms on the catalyst surface, which then act as the reducing species. The thermodynamic driving force for the reaction is the formation of the highly stable dinitrogen molecule (N₂).

The Underlying Mechanism: A Surface-Mediated Process

The transfer hydrogenation is a heterogeneous catalytic process occurring on the surface of the Nickel Boride particles. The generally accepted mechanism involves a series of coordinated steps, as illustrated below.

G cluster_0 Catalyst Surface (Ni₂B) N2H4 Hydrazine (N₂H₄) H_ads Adsorbed H• N2H4->H_ads 1. Adsorption & Decomposition Substrate_in Substrate (R-X) Substrate_ads Adsorbed Substrate (R-X)ads Substrate_in->Substrate_ads 2. Substrate Adsorption N2_gas Nitrogen (N₂) H_ads->N2_gas H_ads->p1 Substrate_ads->p2 Product_ads Adsorbed Product (R-H)ads Product_out Product (R-H) Product_ads->Product_out 4. Product Desorption p1->p2 3. Hydrogen Transfer (Reduction)

Caption: Proposed mechanism for Ni₂B catalyzed transfer hydrogenation.

  • Adsorption and Decomposition of Hydrazine: Hydrazine hydrate adsorbs onto the active sites of the Nickel Boride surface. It then catalytically decomposes to generate reactive hydrogen species (adsorbed hydrogen atoms) and liberates stable nitrogen gas.

  • Substrate Adsorption: The organic substrate containing the reducible functional group (e.g., a nitro group) adsorbs onto a nearby site on the catalyst surface.

  • Hydrogen Transfer: The surface-adsorbed hydrogen atoms are sequentially transferred to the adsorbed substrate, effecting the reduction.

  • Product Desorption: Once the reduction is complete, the final product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The high electron density on the nickel, facilitated by the presence of boron, is thought to play a crucial role in the oxidative addition and subsequent reductive steps.[4]

Key Applications and Chemoselectivity

The Ni₂B/N₂H₄·H₂O system is renowned for its ability to reduce a wide array of functional groups, with a particular emphasis on nitro compounds. Its high degree of chemoselectivity makes it an invaluable tool in multi-step synthesis where sensitive functional groups must be preserved.

Flagship Application: Reduction of Aromatic Nitro Compounds

The conversion of aromatic nitro compounds to their corresponding anilines is one of the most important transformations in organic synthesis, as anilines are precursors to countless pharmaceuticals, dyes, and agrochemicals.[1] This catalytic system provides a remarkably clean, efficient, and high-yielding method for this conversion.[3]

Key Advantages:

  • High Tolerance: The reaction tolerates a wide range of other functional groups, including halogens, esters, nitriles, and amides, which often pose challenges for other reduction methods.[1][3][7]

  • Mild Conditions: The reactions are typically run at reflux in alcoholic solvents, avoiding harsh acidic or strongly basic conditions.

Substrate ExampleProductTypical ConditionsYield (%)
NitrobenzeneAnilineNiCl₂/NaBH₄, N₂H₄·H₂O, EtOH, Reflux>95
4-Chloronitrobenzene4-ChloroanilineNiCl₂/NaBH₄, N₂H₄·H₂O, EtOH, Reflux>95
4-Nitrobenzonitrile4-AminobenzonitrileNiCl₂/NaBH₄, N₂H₄·H₂O, EtOH, Reflux>90
Methyl 4-nitrobenzoateMethyl 4-aminobenzoateNiCl₂/NaBH₄, N₂H₄·H₂O, EtOH, Reflux>95

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Broader Functional Group Compatibility

The true power of a reagent lies in its predictability. The Ni₂B/N₂H₄·H₂O system exhibits a well-defined reactivity profile.

Functional GroupReactivityComments
Nitro (R-NO₂) → Amine (R-NH₂) ** Readily Reduced Primary application; highly efficient for aliphatic and aromatic systems.[3]
Azide (R-N₃) → Amine (R-NH₂) Readily Reduced Clean conversion to primary amines.[3]
Oxime (R₂C=NOH) → Amine (R₂CHNH₂) **Readily Reduced Complete reduction to the corresponding amine.[3]
Alkene (C=C) / Alkyne (C≡C) Reduced Can be fully saturated to alkanes. P-2 catalyst may allow for partial reduction of alkynes to alkenes.[3]
Thioacetal (R-S-C-S-R) Cleaved (Desulfurization) Efficiently removes thioacetal protecting groups.[3]
Halides (R-X) Variable Iodides are often reduced, bromides show variable reactivity, and chlorides are generally stable.[3]
Ester (RCOOR') Generally Stable Most esters are unaffected, except for benzylic or allylic esters which may undergo hydrogenolysis.[3]
Amide (RCONR'₂) / Ether (R-O-R') Stable These functional groups are robust and do not react under standard conditions.[3]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing researchers with a reliable starting point for their synthetic work.

Protocol 1: In Situ Catalyst Generation and Reduction of an Aromatic Nitro Compound

This protocol describes the most common and convenient method, where the active catalyst is generated in the presence of the substrate.

G start Start step1 1. Charge Flask - Nitro Substrate (1 eq) - NiCl₂·6H₂O (0.2-0.5 eq) - Methanol start->step1 step2 2. Generate Catalyst - Cool to 0°C - Add NaBH₄ (2-3 eq) portion-wise - Observe black ppt. & H₂ evolution step1->step2 Stir until dissolved step3 3. Add H-Donor - Add N₂H₄·H₂O (3-5 eq) dropwise step2->step3 Stir for 15 min step4 4. Reaction - Warm to RT, then reflux - Monitor by TLC/LC-MS step3->step4 Exothermic reaction step5 5. Work-up - Cool to RT - Quench with water - Filter through Celite® step4->step5 Upon completion step6 6. Isolation - Concentrate filtrate - Extract with organic solvent - Dry, filter, concentrate step5->step6 end Purified Product step6->end Purify via column chromatography or recrystallization

Caption: Workflow for in situ reduction of a nitroarene.

Materials:

  • Aromatic Nitro Compound (e.g., 4-Chloronitrobenzene, 10 mmol, 1.58 g)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O, 2.5 mmol, 0.60 g)

  • Sodium Borohydride (NaBH₄, 25 mmol, 0.95 g)

  • Hydrazine Monohydrate (~64% N₂H₄, 50 mmol, ~2.5 mL)

  • Methanol (100 mL)

  • Celite® or filter aid

  • Standard extraction and purification solvents (e.g., Ethyl Acetate, Hexanes, Brine)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloronitrobenzene (10 mmol) and Nickel(II) chloride hexahydrate (2.5 mmol).

  • Dissolution: Add methanol (100 mL) and stir at room temperature until all solids have dissolved, resulting in a green solution.

  • Catalyst Formation (Causality): Cool the flask in an ice-water bath to 0°C. Slowly and carefully add the sodium borohydride in small portions over 15-20 minutes. This controlled addition is critical to manage the vigorous evolution of hydrogen gas and to ensure the formation of a finely divided, highly active black precipitate of Nickel Boride. The solution will turn from green to black. After the addition is complete, allow the mixture to stir at 0°C for an additional 15 minutes.

  • Hydrogen Donor Addition: While maintaining cooling, add the hydrazine monohydrate dropwise via a syringe or dropping funnel over 10 minutes. An exothermic reaction is often observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Work-up and Catalyst Removal: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding ~50 mL of water. Filter the black suspension through a pad of Celite® to remove the insoluble catalyst. Wash the filter cake thoroughly with methanol and then with ethyl acetate.

  • Isolation and Purification: Combine the filtrates and remove the volatile solvents under reduced pressure. The resulting aqueous residue is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purify the crude 4-chloroaniline by column chromatography or recrystallization.

Safety, Handling, and Waste Disposal

Scientific integrity demands a rigorous approach to safety. Both Nickel Boride precursors and hydrazine hydrate are hazardous materials that require careful handling.

ReagentHazardsSafe Handling & PPE
Hydrazine Hydrate Fatal if inhaled, Toxic if swallowed/in contact with skin, Causes severe skin burns and eye damage, Suspected carcinogen, Very toxic to aquatic life. [8][9][10]ALWAYS handle in a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), chemical splash goggles, and a flame-retardant lab coat. Keep away from heat and oxidizing agents.[8][11]
Nickel(II) Chloride Toxic if swallowed, Skin/eye irritant, Suspected carcinogen.Handle with gloves and eye protection. Avoid generating dust.
Sodium Borohydride Flammable solid, Reacts with water to produce flammable H₂ gas, Causes skin/eye irritation.Handle in a well-ventilated area away from water and acids. Ground equipment to prevent static discharge.

Emergency Procedures:

  • Skin Contact (Hydrazine): Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 30 minutes and seek immediate medical attention.[9]

  • Spills (Hydrazine): For small spills, absorb with an inert material (e.g., vermiculite, sand). For larger spills, evacuate the area. Spills can be neutralized with a dilute solution of sodium hypochlorite (bleach), but this should only be performed by trained personnel.

Waste Disposal: All waste containing nickel and residual hydrazine must be collected in a designated hazardous waste container and disposed of according to institutional and local environmental regulations. Do not discharge into drains.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete. 1. Catalyst deactivation (impure reagents, poor quality NiCl₂).2. Insufficient amount of hydrazine hydrate.3. Low reaction temperature.1. Use high-purity reagents. Ensure NaBH₄ is fresh.2. Add an additional 0.5-1.0 equivalent of hydrazine hydrate.3. Ensure the reaction is maintained at a steady reflux.
Low product yield. 1. Incomplete reaction.2. Product loss during work-up (e.g., product is water-soluble).3. Catalyst was not filtered effectively, leading to product adsorption.1. See above; increase reaction time.2. Perform additional extractions of the aqueous layer. If the product is an amine salt, basify the aqueous layer before extraction.3. Use a thick pad of Celite® and wash thoroughly with ample solvent.
Formation of side products (dehalogenation). 1. Reaction temperature is too high or reaction time is too long.2. Substrate is highly activated towards dehalogenation (e.g., iodoarenes).1. Reduce the reaction temperature or monitor carefully and stop immediately upon consumption of starting material.2. This method may not be suitable for highly labile substrates. Consider alternative reduction methods.

References

  • Organic Chemistry Frontiers. Ligandless nickel-catalyzed transfer hydrogenation of alkenes and alkynes using water as the hydrogen donor. RSC Publishing. [Link]

  • Google Patents.
  • Wikipedia. Nickel boride catalyst. [Link]

  • RUA - Universidade de Alicante. Transfer hydrogenation of olefins catalysed by nickel nanoparticles. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

  • Organic Chemistry Portal. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

  • ResearchGate. Synthetically useful reactions with nickel boride. A review. [Link]

  • ACS Publications. Catalytic hydrogenation. V. Reaction of sodium borohydride with aqueous nickel salts. P-1 nickel boride, a convenient, highly active nickel hydrogenation catalyst. [Link]

  • ResearchGate. Nickel-based catalysts for hydrogen evolution by hydrolysis of sodium borohydride: from structured nickel hydrazine nitrate complexes to reduced counterparts. [Link]

  • Oxford Academic. Design strategies of highly selective nickel catalysts for H2 production via hydrous hydrazine decomposition: a review. [Link]

  • PubMed. Nickel-catalyzed asymmetric transfer hydrogenation of hydrazones and other ketimines. [Link]

  • IJRAR.org. NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. [Link]

  • Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]

  • RSC Publishing. Functional nickel iron sulphide/hydroxide catalysts for hydrazine oxidation and energy saving hydrogen production. [Link]

  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • RSC Publishing. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. [Link]

  • Acros Organics. Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. [Link]

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Method

Electrocatalytic Hydrogenation of Phenanthrene Using Amorphous Nickel Boride Electrodes

An Application Guide for Researchers Introduction and Scientific Context Polycyclic Aromatic Hydrocarbons (PAHs), such as phenanthrene, are persistent environmental pollutants and components of heavy fossil fuels. Their...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction and Scientific Context

Polycyclic Aromatic Hydrocarbons (PAHs), such as phenanthrene, are persistent environmental pollutants and components of heavy fossil fuels. Their hydrogenation is a critical process for both environmental remediation and upgrading heavy oil fractions into cleaner fuels.[1] Traditional hydrogenation methods, known as thermochemical hydrogenation (TCH), often demand high temperatures, high pressures of H₂ gas, and expensive precious metal catalysts.[2] Electrocatalytic Hydrogenation (ECH) presents a compelling alternative, offering milder reaction conditions, enhanced safety by avoiding the use of bulk hydrogen gas, and the ability to control reaction rates and selectivity through an applied electrical potential.[2]

This guide focuses on the ECH of phenanthrene using nickel boride (Ni₂B) electrodes. Nickel boride is an attractive catalyst due to its high catalytic activity, which is comparable to Raney nickel, its lower cost compared to precious metals, and its unique electronic properties.[3][4][5] The addition of boron to nickel creates an electron-rich metal center, which has been shown to enhance hydrogenation activity.[3] This document provides a comprehensive overview of the principles, a detailed protocol for electrode preparation and the hydrogenation process, and key insights for researchers in organic chemistry, materials science, and drug development.

The Nickel Boride (Ni₂B) Electrocatalyst

Amorphous nickel boride catalysts are typically synthesized via the chemical reduction of a nickel salt with an alkali metal borohydride, most commonly sodium borohydride (NaBH₄).[5][6] The resulting material is a black, granular solid composed of nanocrystalline nickel boride within an amorphous nickel matrix.[5] The properties of the catalyst, such as surface area and catalytic efficiency, can be influenced by the preparation method, including the choice of solvent and temperature.[3]

2.1 Causality of Catalytic Activity

The efficacy of nickel boride in ECH stems from several key factors:

  • Electronic Effects: X-ray Photoelectron Spectroscopy (XPS) studies have revealed that boron donates electron density to nickel.[3] This electron-rich nickel surface is believed to facilitate the adsorption and activation of both the hydrogen source (protons from the electrolyte) and the phenanthrene molecule.

  • Bifunctional Sites: The surface of nickel boride catalysts can possess both metallic nickel sites for hydrogen activation and acidic boron oxide species.[7] This bifunctional nature can play a cooperative role in hydrogenation reactions.

  • High Surface Area: The amorphous, granular structure provides a high surface area for the electrochemical reactions to occur, which is crucial for achieving high current densities and conversion rates. The apparent activity of pressed Ni₂B powder electrodes can be significantly improved by creating a more porous structure.[4][8]

2.2 Essential Catalyst Characterization To ensure reproducibility and validate the catalyst's integrity, the following characterization techniques are recommended:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle size distribution.

  • X-ray Diffraction (XRD): To confirm the amorphous or nanocrystalline nature of the prepared nickel boride.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the chemical states of nickel and boron, confirming the electron donation from B to Ni.[3]

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of the catalyst, fabrication of the working electrode, and the electrocatalytic hydrogenation of phenanthrene.

3.1 Protocol 1: Synthesis of Amorphous Nickel Boride (Ni₂B) Powder

This protocol is adapted from standard chemical reduction methods.[5][6]

  • Preparation of Solutions:

    • Prepare a 1.0 M solution of Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O) in 95% ethanol.

    • Prepare a 1.5 M solution of sodium borohydride (NaBH₄) in 95% ethanol. Caution: NaBH₄ reacts with water to produce H₂ gas. Prepare this solution fresh and handle it with care in a well-ventilated fume hood.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, add the NiCl₂ solution.

    • Place the flask in an ice bath to maintain a low temperature during the reaction.

  • Chemical Reduction:

    • Slowly add the NaBH₄ solution dropwise to the stirred NiCl₂ solution. A black precipitate of nickel boride will form immediately.

    • Continue stirring for 30 minutes after the addition is complete.

  • Isolation and Washing:

    • Collect the black precipitate by vacuum filtration.

    • Wash the precipitate sequentially with 95% ethanol (3 times) and deionized water (2 times) to remove any unreacted precursors and byproducts like sodium chloride and boric acid.[6]

  • Drying:

    • Dry the resulting nickel boride powder in a vacuum oven at 60-80°C overnight. Store the dried powder under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) to prevent surface oxidation.

3.2 Protocol 2: Fabrication of the Nickel Boride Working Electrode

  • Material Preparation:

    • Weigh 200 mg of the synthesized Ni₂B powder and 50 mg of a binder (e.g., fine graphite powder or PTFE powder).

    • Thoroughly mix the powders in a mortar and pestle to ensure a homogeneous mixture.

  • Pressing the Electrode:

    • Place the powder mixture into a 1 cm diameter stainless steel press die.

    • Apply a pressure of 10-15 tons for 5-10 minutes to form a solid pellet.

  • Contact and Mounting:

    • Establish an electrical contact by attaching a copper wire to one face of the pellet using silver conductive epoxy.

    • Insulate all surfaces of the pellet and the copper wire, except for one flat face which will be exposed to the electrolyte, using a chemically resistant epoxy or sealant. This ensures a well-defined electrode area (e.g., 0.785 cm² for a 1 cm diameter pellet).

  • Pre-activation (Optional but Recommended):

    • Before the hydrogenation experiment, the electrode can be activated by running a cyclic voltammetry scan in the electrolyte solution to clean the surface.

3.3 Protocol 3: Electrocatalytic Hydrogenation of Phenanthrene

  • Electrochemical Cell Setup:

    • Use a three-electrode, two-compartment electrochemical cell (H-cell) separated by a proton exchange membrane (e.g., Nafion®) to prevent the oxidation of products at the anode.

    • Working Electrode (Cathode): The fabricated Ni₂B electrode.

    • Counter Electrode (Anode): A platinum mesh or graphite rod.

    • Reference Electrode: A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode, placed in the cathodic compartment close to the working electrode.[9]

  • Electrolyte and Reactant Preparation:

    • Catholyte: Prepare a solution of 0.1 M phenanthrene in a suitable solvent system. A mixture of ethylene glycol and water (e.g., 1:1 v/v) is effective for dissolving phenanthrene and supporting conductivity.[4] Add a supporting electrolyte, such as 0.5 M sodium sulfate (Na₂SO₄), to increase conductivity.

    • Anolyte: Use the same supporting electrolyte solution without phenanthrene (e.g., 0.5 M Na₂SO₄ in ethylene glycol/water).

  • Execution of Electrolysis:

    • Assemble the cell and purge both compartments with nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen.

    • Connect the electrodes to a potentiostat/galvanostat.

    • Perform the hydrogenation under either potentiostatic (constant potential) or galvanostatic (constant current) control. A typical current density for ECH is in the range of 10-50 mA/cm².[10] For this setup, a current of 7.85-39.25 mA would be applied.

    • Run the electrolysis at a controlled temperature (e.g., 80°C) for a set duration (e.g., 4-8 hours).[4][11] Use a magnetic stirrer in the catholyte to ensure mass transport to the electrode surface.

  • Product Extraction and Analysis:

    • After electrolysis, disassemble the cell and extract the catholyte.

    • Extract the organic products from the catholyte using a suitable solvent like dichloromethane or ethyl acetate.

    • Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the phenanthrene and its hydrogenated derivatives (e.g., di-, tetra-, octa-, and perhydrophenanthrene).[12]

Experimental Workflow and Data Visualization

A systematic workflow is essential for achieving reliable and reproducible results in electrocatalytic studies.

G cluster_prep Phase 1: Catalyst & Electrode Preparation cluster_exp Phase 2: Electrocatalysis Experiment cluster_analysis Phase 3: Analysis & Interpretation prep1 Synthesis of Ni₂B Powder (Chemical Reduction) prep2 Characterization (SEM, XRD) - Validate Catalyst - prep1->prep2 prep3 Fabrication of Electrode (Pressing & Mounting) prep2->prep3 exp1 Assemble 3-Electrode H-Cell prep3->exp1 To Experiment exp2 Prepare Catholyte & Anolyte exp1->exp2 exp3 Run Galvanostatic Electrolysis (e.g., 25 mA/cm²) exp2->exp3 an1 Product Extraction from Catholyte exp3->an1 To Analysis an2 GC-MS Analysis - Identify & Quantify Products - an1->an2 an3 Calculate Performance (Conversion, Selectivity, FE) an2->an3

Caption: Experimental workflow from catalyst synthesis to final data analysis.

4.1 Performance Metrics and Data Presentation

To evaluate the effectiveness of the process, three key metrics are calculated:

  • Phenanthrene Conversion (%):

    • Conversion = ([Phenanthrene]initial - [Phenanthrene]final) / [Phenanthrene]initial * 100

  • Product Selectivity (%):

    • Selectivity (Product A) = [Product A]formed / ([Phenanthrene]initial - [Phenanthrene]final) * 100

  • Faradaic Efficiency (FE %): This measures the percentage of the total charge passed that is used for the hydrogenation reaction versus side reactions like the hydrogen evolution reaction (HER).

    • FE = (moles of product * n * F) / Q * 100

    • Where n is the number of electrons transferred (e.g., 2 for dihydrophenanthrene), F is the Faraday constant (96485 C/mol), and Q is the total charge passed (Current × time).

Catalyst SystemSubstrateConversion (%)Major ProductSelectivity (%)Faradaic Efficiency (%)Reference
Ni/NiAlOₓPhenanthrene~20% (initial)Perhydrophenanthrene98% (initial)N/A (Gas Phase)[12]
Ni₂B Pressed PowderPhenanthreneVariableDihydrophenanthreneHighModerate[4][11]
Raney NiPhenanthreneHighVariousModerate-HighHigh[4][10]
PtRu/CBenzoic Acid~64%Cyclohexane Carboxylic Acid100%74%[13]

Note: Direct comparative data for Ni₂B ECH under identical conditions is sparse in the literature; the table provides context from related systems. Performance is highly dependent on specific experimental conditions.

Proposed Reaction Pathway

The electrocatalytic hydrogenation of phenanthrene on a nickel boride cathode in an aqueous or semi-aqueous medium is believed to follow a multi-step mechanism.

G cluster_cathode At the Ni₂B Cathode Surface H2O H₂O or H₃O⁺ (Proton Source) H_ads H_ads (Adsorbed Hydrogen) H2O->H_ads + e⁻ (Volmer Step) e e⁻ (from Electrode) PheH2_ads Partially Hydrogenated Intermediate_ads Phe_sol Phenanthrene (in solution) Phe_ads Phenanthrene_ads (Adsorbed) Phe_sol->Phe_ads Adsorption Phe_ads->PheH2_ads + 2H_ads (Surface Reaction) Products Hydrogenated Products (e.g., Di-, Tetrahydrophenanthrene) PheH2_ads->Products Further Hydrogenation & Desorption

Caption: Proposed mechanism for electrocatalytic hydrogenation of phenanthrene.

  • Hydrogen Adsorption: Protons from the electrolyte (e.g., water or hydronium ions) are reduced at the cathode surface to form adsorbed atomic hydrogen (H_ads). This is known as the Volmer step.[2]

  • Organic Adsorption: Phenanthrene molecules from the bulk solution adsorb onto the active sites of the nickel boride electrode.

  • Surface Hydrogenation: The adsorbed phenanthrene reacts with the adsorbed hydrogen atoms in a stepwise manner to saturate the aromatic rings. The hydrogenation typically occurs on the less sterically hindered rings first.[14]

  • Product Desorption: The hydrogenated products desorb from the electrode surface back into the solution.

The overall efficiency is a competition between the rate of phenanthrene hydrogenation and the rate at which adsorbed hydrogen atoms combine to form H₂ gas (the Tafel or Heyrovsky steps of the Hydrogen Evolution Reaction, HER).[2]

References

  • Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. (2021). Frontiers in Chemistry. [Link]

  • Electrocatalytic Hydrogenation Using Palladium Membrane Reactors. (n.d.). JACS Au. [Link]

  • Electrochemical Hydrogenation of Aromatic Hydrocarbons. (2021). ResearchGate. [Link]

  • Surface Characterisation of Nickel boride and Nickel Phosphide Catalysts by X-ray Photoelectron Spectroscopy. (1985). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • A comparison of nickel boride and Raney nickel electrode activity in the electrocatalytic Hydrogenation of Phenanthrene. (1994). Canadian Journal of Chemistry. [Link]

  • ECH of Phenanthrene at Nickel Boride and Raney Nickel Electrodesa at J = 250 mA dm-2. (1998). ResearchGate. [Link]

  • Nickel boride catalyst. (n.d.). Wikipedia. [Link]

  • The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale Catalysts. (2023). MDPI. [Link]

  • Catalytic Activity of Nickel Borides. (1963). Industrial & Engineering Chemistry. [Link]

  • The experimental setup for HER analysis of all the catalysts. (n.d.). ResearchGate. [Link]

  • Electrocatalytic Hydrogenation of Oxygenated Compounds in Aqueous Phase. (2018). Organic Process Research & Development. [Link]

  • The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale Catalysts. (2023). ResearchGate. [Link]

  • Scalable one-pot synthesis of amorphous iron-nickel-boride bifunctional electrocatalysts for enhanced alkaline water electrolysis. (2021). RSC Publishing. [Link]

  • Preparation and Characterizations of the nickel boride/nickel... (n.d.). ResearchGate. [Link]

  • A comparison of nickel boride and Raney nickel electrode activity in the electrocatalytic Hydrogenation of Phenanthrene. (2014). ResearchGate. [Link]

  • Bifunctional metal–acid sites on nickel boride catalysts. (n.d.). OSTI.gov. [Link]

  • Synthesis and Electrocatalytic Application of Novel Metal Boride Nanomaterials. (n.d.). University of Groningen. [Link]

  • Experimental setup for hydrogen generation measurement. (n.d.). ResearchGate. [Link]

  • Controlled Synthesis of Supported Nickel Boride Catalyst Using Electroless Plating. (2007). The Journal of Physical Chemistry C. [Link]

  • Catalytic Hydrogenation of a Model Mixture of Anthracene and Phenanthrene. (2019). Solid Fuel Chemistry. [Link]

  • Exploring the Dehydrogenation Reaction Pathway of Perhydro-Polycyclic Aromatic Hydrocarbons over the Pt/Al2O3 Catalyst as Liquid Organic Hydrogen Carriers by In Situ DRIFT. (2023). The Journal of Physical Chemistry A. [Link]

  • Controllable and Scale-Up Synthesis of Nickel-Cobalt Boride@Borate/RGO Nanoflakes via Reactive Impingement Mixing: A High-Performance Supercapacitor Electrode and Electrocatalyst. (2022). Frontiers in Chemistry. [Link]

  • A comparison of nickel boride and Raney nickel electrode activity in the electrocatalytic Hydrogenation of Phenanthrene. (1994). Canadian Science Publishing. [Link]

  • Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. (2023). MDPI. [Link]

  • Mechanisms of electrochemical hydrogenation of aromatic compound mixtures over a bimetallic PtRu catalyst. (2023). ResearchGate. [Link]

  • Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. (2015). The Royal Society of Chemistry. [Link]

  • Interfacial Chemistry in the Electrocatalytic Hydrogenation of CO2 over C-Supported Cu-Based Systems. (n.d.). ACS Catalysis. [Link]

  • Hydride-Free Hydrogenation: Unraveling the Mechanism of Electrocatalytic Alkyne Semihydrogenation by Nickel–Bipyridine Complexes. (2020). PubMed Central. [Link]

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Application

Application Notes &amp; Protocols: Efficient Synthesis of α-Alkyltryptamines via In Situ Generated Nickel(II) Boride

An Application Note for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract α-Alkyltryptamines, such as α-methyltryptamine (AMT) and α-ethyltryptamine (A...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

α-Alkyltryptamines, such as α-methyltryptamine (AMT) and α-ethyltryptamine (AET), represent a class of psychoactive compounds with a history of clinical investigation as antidepressants and continued interest in neuroscience research.[1][2] Their synthesis is a key focus for medicinal chemists and pharmacologists. This document provides a comprehensive guide to a highly efficient and operationally simple method for synthesizing these compounds via the reduction of α-alkyl-β-(3-indolyl)nitroalkane precursors. The key transformation is facilitated by Nickel(II) boride (Ni₂B), a heterogeneous catalyst generated in situ from common laboratory reagents. This method offers significant advantages over traditional reducing agents like LiAlH₄, including milder reaction conditions, enhanced safety, and circumvention of issues like dehalogenation in substituted precursors.[3] We present detailed, field-proven protocols, mechanistic insights, and critical safety considerations for researchers aiming to implement this powerful synthetic tool.

Part 1: The Catalyst - Understanding Nickel(II) Boride (Ni₂B)

Overview and Advantages

Nickel(II) boride is an amorphous, black, granular (P-1 type) or colloidal (P-2 type) material widely used as a heterogeneous catalyst for hydrogenation and reduction reactions.[4] Often incorrectly denoted as "Ni₂B," its composition is closer to Ni₂.₅B, consisting of crystalline nickel boride grains within an amorphous nickel matrix.[4] Unlike many traditional hydrogenation catalysts such as Raney Nickel, Ni₂B is non-pyrophoric and generally air-stable, enhancing laboratory safety.[5] Its primary advantages include:

  • Convenient Preparation: Generated in situ at ambient temperature from inexpensive Nickel(II) salts and sodium borohydride (NaBH₄).[4]

  • High Activity: Demonstrates catalytic activity comparable to or greater than Raney Nickel for many transformations.[4]

  • Chemoselectivity: Effectively reduces nitro groups, azides, and nitriles without affecting many other functional groups.[6][7]

  • Enhanced Safety: Lower pyrophoricity compared to Raney Ni and avoids the extreme reactivity of LiAlH₄.[5]

In Situ Generation of the Active Catalyst

The catalyst is almost exclusively prepared immediately before use within the reaction vessel. This in situ generation ensures maximum activity. The process involves the reduction of a Nickel(II) salt, typically Nickel(II) chloride (NiCl₂) or Nickel(II) acetate (Ni(OAc)₂), with sodium borohydride.

General Reaction: Ni²⁺ + 2BH₄⁻ → "Ni₂B" (catalyst) + H₂ + ...

The properties of the resulting catalyst depend on the solvent used. Preparation in water yields the "P-1" type, while preparation in ethanol or methanol yields the "P-2" type, which often exists as a fine, near-colloidal suspension with high catalytic activity.[4] In the context of tryptamine synthesis, the NaBH₄ serves a dual role: first, to generate the Ni₂B catalyst, and second, as the stoichiometric hydride source for the reduction of the nitroalkane precursor.[3][8]

Part 2: A Three-Step Synthetic Strategy

The synthesis of α-alkyltryptamines from readily available starting materials can be efficiently executed in three key steps. The overall strategy begins with a Henry reaction (nitroaldol condensation) to form the C-C bond, followed by a first reduction to saturate the alkene, and a final, Ni₂B-catalyzed reduction of the nitro group to the target primary amine.

  • Step 1: Henry Reaction: Condensation of indole-3-carboxaldehyde with a chosen nitroalkane (e.g., nitropropane for the α-methyl homologue) to form a 3-(2-nitro-1-alkenyl)indole.

  • Step 2: Alkene Reduction: Reduction of the nitroalkene double bond, typically with NaBH₄, to yield the 3-(2-nitroalkyl)indole precursor.

  • Step 3: Nitro Group Reduction: Catalytic reduction of the nitro group using in situ generated Nickel(II) boride to afford the final α-alkyltryptamine.

Visualized Experimental Workflow

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Alkene Reduction cluster_2 Step 3: Ni₂B Catalyzed Reduction Indole3CHO Indole-3- carboxaldehyde Nitroalkene 3-(2-Nitro-1-alkenyl)indole Indole3CHO->Nitroalkene Base Catalyst Nitroalkane R-CH₂-NO₂ (e.g., Nitropropane) Nitroalkane->Nitroalkene Nitroalkane_Precursor 3-(2-Nitroalkyl)indole Nitroalkene->Nitroalkane_Precursor NaBH₄ Tryptamine α-Alkyltryptamine Nitroalkane_Precursor->Tryptamine Ni(OAc)₂ / NaBH₄

Caption: Three-step synthesis of α-alkyltryptamines.

Part 3: Detailed Experimental Protocols

This section provides a representative protocol for the synthesis of α-methyltryptamine (AMT). The stoichiometry and choice of nitroalkane can be adapted for other α-alkyl homologues.

Protocol 1: Synthesis of 3-(2-Nitropropyl)indole (AMT Precursor)

This protocol combines the Henry reaction and subsequent alkene reduction into a convenient one-pot procedure.

Materials:

  • Indole-3-carboxaldehyde

  • Nitropropane

  • Ammonium acetate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), Isopropanol (IPA)

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask, add indole-3-carboxaldehyde (1.0 eq) and nitropropane (2.0 eq).

  • Add ammonium acetate (1.2 eq) and glacial acetic acid (20 mL per mole of aldehyde).

  • Heat the mixture to reflux (approx. 100-110 °C) and monitor by TLC until the starting aldehyde is consumed (typically 2-4 hours). The intermediate 3-(2-nitro-1-propenyl)indole will be formed.

  • Allow the reaction to cool to room temperature. Dilute the mixture with a 1:1 solution of MeOH:IPA.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add NaBH₄ (4.0 eq) portion-wise over 30-45 minutes, maintaining the internal temperature below 20 °C. Vigorous gas evolution will occur.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours until the reduction is complete (monitored by TLC).

  • Slowly quench the reaction by adding water, followed by acidification with dilute HCl to decompose any remaining borohydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3-(2-nitropropyl)indole, which can be purified by column chromatography or recrystallization.

Protocol 2: Ni₂B-Catalyzed Reduction to α-Methyltryptamine

This protocol is adapted from a demonstrated, effective procedure for tryptamine synthesis.[3]

Materials:

  • 3-(2-Nitropropyl)indole (from Protocol 1)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Acetonitrile (MeCN) and Water (H₂O) or Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stir bar with 3-(2-nitropropyl)indole (1.0 eq) and Nickel(II) acetate tetrahydrate (1.0 eq).

  • Solvent Addition: Add a solvent mixture of acetonitrile and water (e.g., 60:1 v/v) or pure methanol.[3][8] The use of an alcohol like methanol is common for generating the highly active P-2 catalyst.[4]

  • Catalyst Formation & Reduction: Cool the resulting suspension in an ice-water bath. Add NaBH₄ (4.0-5.0 eq) slowly in small portions. A black precipitate of Nickel(II) boride will form instantly, accompanied by vigorous hydrogen gas evolution.

    • Causality Note: The slow, portion-wise addition of NaBH₄ is critical to control the exothermic reaction and the rate of hydrogen evolution, preventing a dangerous pressure buildup and ensuring efficient catalyst formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 20-60 minutes. Monitor the reaction progress by TLC until the starting nitro compound is fully consumed.

  • Workup & Quenching: Carefully quench the reaction by slowly adding water or dilute ammonium hydroxide to decompose excess NaBH₄.

  • Filtration: Filter the mixture through a pad of Celite® to remove the black, insoluble nickel boride catalyst. Wash the Celite® pad thoroughly with the reaction solvent or DCM.

    • Trustworthiness Note: This filtration step is essential for removing the heterogeneous catalyst, ensuring the purity of the final product. Incomplete removal can lead to product contamination with nickel residues.

  • Extraction: Transfer the filtrate to a separatory funnel. If necessary, add more water and extract the aqueous layer several times with DCM or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude α-methyltryptamine can be purified by column chromatography or by conversion to a stable acid salt (e.g., acetate or hydrochloride) followed by recrystallization.

Part 4: Quantitative Data & Optimization

The efficiency of the Ni₂B-catalyzed reduction is high, often providing tryptamine derivatives in good to excellent yields.

Table 1: Representative Reaction Parameters for Nitro Reduction[3]

Substrate Ni(II) Salt (eq) NaBH₄ (eq) Solvent System Time (min) Yield (%)
3-(2-Nitroethyl)indole Ni(OAc)₂ (1.0) 4.0 MeCN:H₂O (60:1) 20 85
5-Bromo-3-(2-nitroethyl)indole Ni(OAc)₂ (1.0) 4.0 MeCN:H₂O (60:1) 20 82

| 3-(2-Nitropropyl)indole | NiCl₂ (1.0) | 5.0 | Methanol | 30-60 | ~80-90 (Est.) |

Key Optimization Insights:

  • Stoichiometry: A molar excess of NaBH₄ is required. Typically, 4-5 equivalents relative to the nitroalkane are sufficient to both generate the catalyst and act as the hydride donor.[3]

  • Nickel Salt: Both Nickel(II) acetate and Nickel(II) chloride are effective. NiCl₂ is often used in methanolic solutions and may offer slightly higher activity.[7][8]

  • Solvent: While MeCN/H₂O is proven, anhydrous methanol is an excellent choice for generating the P-2 type catalyst, which can enhance reaction rates.[4]

Part 5: Visualizing the Reaction Mechanism

The precise mechanism of heterogeneous catalysis is complex. However, a plausible pathway for the reduction of a nitro group on the surface of Ni₂B involves the following steps, where the catalyst surface acts as a source of activated hydrogen (hydride) from the borohydride.

G cluster_0 Reduction Cascade on Ni₂B Surface Nitro R-NO₂ (Nitroalkane) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso + 2[H] Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2[H] Amine R-NH₂ (Primary Amine) Hydroxylamine->Amine + 2[H] NaBH4 NaBH₄ (Hydride Source) Ni2B Ni₂B Catalyst Surface NaBH4->Ni2B Provides [H] Ni2B->Nitro Mediates Reduction

Caption: Plausible reduction pathway from nitro to amine.

The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced on the catalyst surface to the final primary amine.[9][10]

Part 6: Critical Safety & Handling Protocols

Safe execution of this synthesis requires strict adherence to laboratory safety protocols due to the hazards associated with the reagents.

Reagent-Specific Hazards:

  • Nickel(II) Salts (NiCl₂, Ni(OAc)₂): Classified as carcinogens, may cause skin and respiratory sensitization, and are toxic to aquatic life.[11][12] Handle only in a fume hood with appropriate PPE.

  • Sodium Borohydride (NaBH₄): Toxic if swallowed and causes severe skin/eye damage.[13][14] Reacts with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[13] Handle under inert gas or in a dry environment and ensure controlled quenching.

  • Solvents (Methanol, Acetonitrile): Flammable and toxic. Avoid inhalation and skin contact.

Mandatory Safety Practices:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

  • Ventilation: Conduct all steps, especially the addition of NaBH₄ and solvent removal, in a certified chemical fume hood.

  • Inert Atmosphere: While not strictly required for the reduction itself, handling NaBH₄ in a dry environment (e.g., under a nitrogen blanket) is good practice.[15]

  • Controlled Addition: Add NaBH₄ slowly and in portions to a cooled solution to manage the exothermic reaction and gas evolution.

  • Quenching: Quench the reaction mixture carefully and slowly at a low temperature before workup and disposal.

  • Waste Disposal: Dispose of nickel-containing waste in a designated hazardous waste container according to institutional guidelines.

References

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  • Title: α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant Source: ACS Publications URL: [Link]

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  • Title: The Synthesis of α-Methyltryptophans and α-Alkyltryptamines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: α-Ethyltryptamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Material Safety Data Sheet - Nickel Boride Source: Cole-Parmer URL: [Link]

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  • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL: [Link]

Sources

Method

Application of Nickel Boride (Ni₂B) Catalysts in the Valorization of Biomass for Biofuel Production

An In-Depth Guide for Researchers and Scientists The transition from fossil fuels to renewable energy sources is a critical global imperative. Lignocellulosic biomass, a non-edible and abundant resource, stands out as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Scientists

The transition from fossil fuels to renewable energy sources is a critical global imperative. Lignocellulosic biomass, a non-edible and abundant resource, stands out as a promising feedstock for the production of sustainable biofuels and biochemicals.[1][2] The efficient conversion of complex biomass components into high-value products hinges on the development of robust, cost-effective, and selective catalysts. Among these, amorphous nickel boride (Ni₂B) has emerged as a formidable catalyst, offering high activity in key biomass upgrading reactions at a fraction of the cost of traditional noble metal catalysts.[3][4][5]

This application note provides a comprehensive technical guide for researchers on the synthesis, characterization, and application of Ni₂B catalysts for biofuel production. We delve into the causality behind experimental choices, providing field-proven insights and detailed, self-validating protocols for two cornerstone applications: the hydrodeoxygenation (HDO) of lignin-derived model compounds and the selective hydrogenation of the platform chemical furfural.

PART 1: The Nickel Boride Catalyst: Synthesis and Characterization

Understanding the Amorphous "Ni₂B" Catalyst

The term "Ni₂B" in catalysis literature is often a shorthand for a class of amorphous, non-stoichiometric materials composed of nickel and boron.[3] Unlike crystalline compounds with a defined lattice, these catalysts consist of small, potentially crystalline Ni₂B grains embedded within a larger amorphous matrix of metallic nickel and boron.[6] This amorphous structure is crucial as it creates a high density of unsaturated, electron-rich nickel sites, which are believed to be the catalytically active centers.[7]

Two common forms, P-1 (black granules) and P-2 (colloidal), are typically prepared by reacting a nickel salt with sodium borohydride.[3][6] Their properties can differ based on the preparation method, particularly in the level of sodium borate (NaBO₂) contamination on the surface, which can influence catalytic efficiency and substrate specificity.[3]

Synthesis Protocols

The key to a successful Ni₂B catalyst lies in a reproducible synthesis protocol that yields a high-surface-area, amorphous material. The most common method is the aqueous reduction of a nickel salt.

Protocol 1: Synthesis of Amorphous Ni₂B Powder (P-1 Type)

This protocol describes the in-situ synthesis of Ni₂B via the reduction of Nickel(II) Chloride with Sodium Borohydride.[6]

Materials:

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • Deionized (DI) Water, deoxygenated

  • Ethanol, deoxygenated

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.38 g of NiCl₂·6H₂O (10 mmol) in 50 mL of deoxygenated DI water. Purge the solution with Nitrogen (N₂) or Argon (Ar) for 20 minutes to remove dissolved oxygen, which can oxidize the final catalyst.

  • Reductant Solution: In a separate beaker, carefully prepare a solution of 0.76 g of NaBH₄ (20 mmol) in 25 mL of deoxygenated DI water. Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare this solution just before use and ensure adequate ventilation.

  • Precipitation: While vigorously stirring the NiCl₂ solution under an inert atmosphere, add the NaBH₄ solution dropwise using a dropping funnel over a period of 15-20 minutes. A fine black precipitate will form immediately. The formation of hydrogen gas will be observed.

    • Causality: The slow, dropwise addition is critical to control the reaction exotherm and promote the formation of small, amorphous nanoparticles rather than larger, more crystalline aggregates.

  • Aging: Continue stirring the black suspension at room temperature for an additional 30 minutes to ensure the complete reduction of nickel ions.

  • Washing & Isolation: Stop stirring and allow the black precipitate to settle. Carefully decant the supernatant. Wash the precipitate by re-suspending it in 50 mL of deoxygenated DI water, allowing it to settle, and decanting. Repeat this washing step three times to remove residual salts (NaCl and NaBO₂). Perform two final washes with 25 mL of deoxygenated ethanol.

    • Causality: Thorough washing is essential as residual borate salts can poison the catalyst surface and reduce its activity.[3] Washing with ethanol helps in removing water for easier drying.

  • Drying: Dry the resulting black powder under vacuum at 60-80°C for 12 hours. The final product is a fine, black, pyrophoric powder. Handle and store under an inert atmosphere.

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G cluster_prep Preparation cluster_reductant Reductant cluster_reaction Reaction cluster_workup Workup NiCl2 Dissolve NiCl₂·6H₂O in deoxygenated DI water N2_purge Purge with N₂/Ar (20 min) NiCl2->N2_purge add Add NaBH₄ solution dropwise to NiCl₂ solution (Vigorous Stirring, N₂ atm) N2_purge->add NaBH4 Prepare NaBH₄ solution in deoxygenated DI water NaBH4->add age Age for 30 min add->age wash_H2O Wash with DI Water (3x) age->wash_H2O wash_EtOH Wash with Ethanol (2x) wash_H2O->wash_EtOH dry Dry under vacuum (60-80°C, 12h) wash_EtOH->dry Final Product\n(Amorphous Ni₂B) Final Product (Amorphous Ni₂B) dry->Final Product\n(Amorphous Ni₂B)

Caption: Workflow for the synthesis of amorphous Ni₂B catalyst.

Essential Characterization Techniques

To ensure the synthesis of a high-quality amorphous Ni₂B catalyst, several characterization techniques are indispensable. The results validate the catalyst's physical and chemical properties, which directly correlate with its catalytic performance.

Technique Purpose Expected Result for Amorphous Ni₂B
XRD (X-ray Diffraction)To determine the crystallinity and phase composition.[7]A broad, featureless hump in the 2θ range of 40-50°, characteristic of amorphous materials. The absence of sharp peaks for crystalline Ni or NiO indicates a successful synthesis.
TEM (Transmission Electron Microscopy)To visualize the morphology, particle size, and particle size distribution.[7]Aggregates of fine, quasi-spherical nanoparticles, typically in the range of 5-20 nm. The lack of clear lattice fringes in high-resolution TEM (HRTEM) further confirms the amorphous nature.
XPS (X-ray Photoelectron Spectroscopy)To analyze the surface elemental composition and the oxidation states of Ni and B.[7][8]The Ni 2p spectrum will show peaks corresponding to metallic Ni⁰ (approx. 852.6 eV) and oxidized Ni²⁺/Ni³⁺ species (approx. 856.3 eV).[7] The B 1s spectrum typically shows a peak for boride (B³⁻) and oxidized boron species.

PART 2: Applications in Biofuel Production from Biomass

Ni₂B catalysts are versatile and can be applied to several key upgrading reactions for biomass valorization. We will focus on two primary applications: hydrodeoxygenation (HDO) for producing hydrocarbon fuels and selective hydrogenation for creating value-added chemical intermediates.

Application: Hydrodeoxygenation (HDO) of Lignin-Derived Bio-oils

Scientific Rationale: Lignin, a major component of biomass, can be pyrolyzed to produce a bio-oil rich in oxygenated aromatic compounds (phenols, guaiacols, etc.).[1] This high oxygen content makes the oil acidic, unstable, and low in energy density. HDO is a critical upgrading process that uses a catalyst and a hydrogen source to cleave C-O bonds, removing oxygen as water and producing stable, energy-dense hydrocarbons suitable for use as drop-in biofuels.[9][10] Ni-based catalysts are highly effective for HDO, and Ni₂B offers an excellent low-cost alternative to noble metals.[4]

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G BioOil Lignin-Derived Bio-Oil (High Oxygen, Unstable) HDO Hydrodeoxygenation (HDO) BioOil->HDO H2 H₂ (High Pressure) H2->HDO Catalyst Ni₂B Catalyst Catalyst->HDO Hydrocarbons Upgraded Biofuel (Hydrocarbons, Stable) HDO->Hydrocarbons Water H₂O HDO->Water

Caption: The role of Ni₂B in the hydrodeoxygenation (HDO) process.

Protocol 2: HDO of Guaiacol (A Lignin Model Compound)

This protocol details the HDO of guaiacol, a representative compound found in lignin-derived bio-oil, in a high-pressure batch reactor.

Materials & Equipment:

  • Synthesized Ni₂B catalyst

  • Guaiacol (2-methoxyphenol)

  • Dodecane (solvent)

  • High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlet/outlet, and temperature control

  • High-purity Hydrogen (H₂) gas

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis

Procedure:

  • Reactor Loading: To the autoclave vessel, add 0.5 g of guaiacol, 0.25 g of the Ni₂B catalyst, and 50 mL of dodecane.

    • Causality: Dodecane is a high-boiling, inert solvent suitable for HDO reactions, which often run at high temperatures. The catalyst loading (here, 50 wt% of the substrate) is a critical parameter to optimize for maximizing conversion.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor 3-5 times with H₂ gas (pressurize to ~10 bar, then vent) to remove all air.

    • Causality: Removing oxygen is crucial for safety (to prevent explosive H₂/O₂ mixtures at high temperature) and to prevent unwanted oxidation of the substrate, products, and catalyst.

  • Pressurization and Heating: Pressurize the reactor with H₂ to 30 bar (initial pressure at room temperature). Begin stirring (~500 rpm) and heat the reactor to 300°C. The pressure will increase as the temperature rises.

    • Causality: High H₂ pressure is required to facilitate the hydrogenation and hydrogenolysis reactions that cleave C-O bonds. 300°C is a typical temperature to provide sufficient thermal energy for C-O bond scission without causing excessive thermal cracking.

  • Reaction: Maintain the reaction at 300°C and ~500 rpm for 4 hours. Monitor the temperature and pressure throughout the reaction.

  • Cooling and Depressurization: After 4 hours, turn off the heating and allow the reactor to cool to room temperature. Once cool, carefully vent the excess H₂ gas in a well-ventilated fume hood.

  • Sample Collection: Open the reactor and collect the liquid product mixture.

  • Product Analysis: Separate the catalyst from the liquid product by centrifugation or filtration. Analyze the liquid sample using GC-MS to identify and quantify the products (e.g., phenol, catechol, cyclohexanol, cyclohexane) and any remaining guaiacol.

  • Calculations:

    • Conversion (%) = [(Initial moles of guaiacol - Final moles of guaiacol) / Initial moles of guaiacol] * 100

    • Selectivity (%) for Product X = [Moles of Product X formed / (Initial moles of guaiacol - Final moles of guaiacol)] * 100

Application: Selective Hydrogenation of Furfural

Scientific Rationale: Furfural, produced from the dehydration of C5 sugars in hemicellulose, is a key biomass-derived platform molecule.[11] Its selective hydrogenation can yield valuable chemicals. Hydrogenation of the aldehyde group (C=O) produces furfuryl alcohol (FA), a resin precursor, while subsequent hydrogenation of the furan ring yields tetrahydrofurfuryl alcohol (THFA), a green solvent.[11][12] Ni₂B catalysts can be tuned to selectively hydrogenate the C=O bond under mild conditions, making it a valuable tool for producing chemical intermediates over biofuels.[11][13]

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G cluster_path1 Selective C=O Hydrogenation cluster_path2 Ring Hydrogenation Furfural Furfural FA Furfuryl Alcohol (FA) Furfural->FA + H₂ (Ni₂B, mild cond.) THFA Tetrahydrofurfuryl Alcohol (THFA) FA->THFA + 2H₂ (Ni₂B, harsher cond.)

Caption: Reaction network for the hydrogenation of furfural.

Protocol 3: Selective Hydrogenation of Furfural to Furfuryl Alcohol

This protocol uses milder conditions than HDO to favor the selective hydrogenation of the aldehyde group.

Materials & Equipment:

  • Synthesized Ni₂B catalyst

  • Furfural

  • Isopropanol (solvent and hydrogen donor)

  • Three-neck flask with condenser, magnetic stirrer, and N₂ inlet

  • High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Setup: In a 100 mL three-neck flask, add 1.0 g of furfural, 0.1 g of Ni₂B catalyst, and 40 mL of isopropanol.

    • Causality: Isopropanol can act as both a solvent and a hydrogen donor in a process called catalytic transfer hydrogenation (CTH), which can sometimes be achieved under less harsh conditions than using molecular H₂.[14] A lower catalyst loading (10 wt%) is often sufficient for this less demanding reaction.

  • Inert Atmosphere: Purge the flask with N₂ or Ar for 10 minutes.

  • Reaction: Heat the mixture to 80°C with vigorous stirring and maintain it under a gentle N₂ flow.

    • Causality: 80°C is typically sufficient to activate the C=O bond for hydrogenation without promoting significant furan ring opening or hydrogenation, thus ensuring high selectivity to furfuryl alcohol.

  • Monitoring: Take small aliquots (e.g., 0.5 mL) from the reaction mixture at regular intervals (e.g., 1, 2, 4, 6 hours), filter through a syringe filter to remove the catalyst, and prepare for analysis.

  • Product Analysis: Analyze the samples using HPLC with a suitable column (e.g., C18) to quantify the concentrations of furfural and furfuryl alcohol.

  • Calculations: Calculate furfural conversion and furfuryl alcohol selectivity at each time point to determine the reaction kinetics and optimal reaction time.

PART 3: Catalyst Stability, Reusability, and Outlook

Challenges and Solutions

The primary challenge for amorphous Ni₂B catalysts is their susceptibility to oxidation when exposed to air, which can deactivate the metallic Ni⁰ active sites.[7] Furthermore, under harsh reaction conditions, the nanoparticles can sinter (agglomerate), leading to a loss of active surface area.

Strategies for Enhancing Stability:

  • Passivation: A controlled, brief exposure to a mild oxidizing agent or treatment with molecules like hydrazine can form a thin, protective surface layer that prevents deep oxidation while maintaining catalytic activity.[7]

  • Supporting the Catalyst: Dispersing the Ni₂B nanoparticles on a high-surface-area support (e.g., activated carbon, alumina, silica) can prevent sintering and improve stability.[15][16]

  • In-situ Generation: Preparing the catalyst immediately before use in the reaction vessel minimizes air exposure.

Protocol for Catalyst Recycling

For supported or easily separable Ni₂B catalysts, recycling is crucial for process economy.

Procedure:

  • Separation: After the reaction, separate the catalyst from the product mixture. For powdered catalysts, use centrifugation. For supported catalysts, simple filtration is effective. If the catalyst is magnetic, it can be recovered with an external magnet.[7]

  • Washing: Wash the recovered catalyst thoroughly with a solvent that dissolves any adsorbed products or byproducts (e.g., ethanol, acetone).

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 80°C).

  • Reactivation (Optional): For some deactivated catalysts, a reduction treatment under H₂ flow at an elevated temperature may be necessary to restore activity.

  • Reuse: The dried catalyst is ready for the next reaction cycle. Its performance should be compared to the fresh catalyst to assess any loss in activity.

Future Outlook

The field of Ni₂B catalysis for biomass conversion is rich with opportunities. Future research will likely focus on:

  • Bimetallic and Promoted Catalysts: Incorporating a second metal (e.g., Cu, Fe, Mo) into the Ni₂B structure to enhance selectivity and resistance to deactivation.[12][17]

  • Advanced Supports: Utilizing structured supports like mesoporous carbons or zeolites to improve catalyst dispersion and introduce bifunctional properties (e.g., acidic sites for dehydration reactions).[15]

  • Flow Chemistry: Transitioning from batch reactors to continuous flow systems to improve process control, efficiency, and safety for industrial-scale applications.

By leveraging the methodologies and insights presented in this guide, researchers can effectively harness the catalytic power of Ni₂B to advance the development of next-generation biofuels and renewable chemicals from biomass.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nickel(II) Boride Catalytic Activity

Welcome to the technical support center for Nickel(II) Boride (Ni₂B) catalysts. This guide is designed for researchers, scientists, and professionals in drug development who utilize Ni₂B in their synthetic workflows.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nickel(II) Boride (Ni₂B) catalysts. This guide is designed for researchers, scientists, and professionals in drug development who utilize Ni₂B in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you enhance the catalytic activity, selectivity, and reproducibility of your experiments. Our approach is rooted in explaining the causal relationships behind experimental protocols, ensuring you not only follow steps but also understand the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature, preparation, and handling of Nickel(II) Boride catalysts.

Q1: What are P-1 and P-2 Nickel Boride catalysts, and how do their properties differ?

A1: P-1 and P-2 are two common forms of amorphous nickel boride catalysts, first detailed by H.C. Brown and Charles A. Brown.[1] The primary distinction lies in their preparation solvent, which in turn affects their structure and catalytic behavior.

  • P-1 Nickel Boride: Prepared by reacting a nickel(II) salt (e.g., nickel acetate or nickel chloride) with sodium borohydride in an aqueous solution.[1] This results in a granular black powder. The P-1 catalyst is generally less sensitive to the steric hindrance of substrates, making it a robust choice for the complete reduction of a wide range of functional groups.[1]

  • P-2 Nickel Boride: Synthesized similarly, but in an ethanol medium.[1] This method produces a nearly colloidal black suspension. The P-2 catalyst is highly sensitive to steric factors, which can be exploited for achieving greater selectivity in certain reactions.[1]

Structurally, the two forms differ in the level of sodium borate (NaBO₂) contamination on their surface. P-1 Ni₂B has a lower oxide-to-boride ratio (1:4) compared to P-2 Ni₂B (10:1), which influences their respective catalytic efficiencies and substrate specificities.[1]

Q2: My Nickel Boride catalyst shows low or inconsistent activity. Why is this happening, and is it better to prepare it in situ?

A2: Low or inconsistent activity is a frequent issue often linked to catalyst deactivation and sensitivity to preparation variables. Nickel boride catalysts can lose activity over time, which is why in situ (in the reaction mixture) generation is highly recommended.[1][2]

Key factors affecting activity include:

  • Aging and Oxidation: When dried, nickel boride can become pyrophoric and ferromagnetic.[3] Even when stored moist, it slowly reacts with water.[1] This gradual degradation alters the catalyst's surface and reduces its active sites.

  • Surface Contamination: Spectator ions from the precursor salts (e.g., Na⁺, Cl⁻) can contaminate the catalyst surface and reduce its activity. The choice of solvent during preparation plays a crucial role here.[3]

  • Structural Changes: Heating the catalyst, even at moderate temperatures like 90°C, can induce crystallization and phase separation into metallic nickel and crystalline nickel boride (Ni₃B), altering its catalytic properties.[1]

Preparing the catalyst in situ ensures that you are using it in its freshest, most active state, minimizing the impact of aging and handling.

Q3: Can I tune the activity and selectivity of my Ni₂B catalyst?

A3: Yes, the catalytic properties of Nickel Boride can be significantly tuned through several methods:

  • Solvent Selection: As discussed, using water (for P-1) or ethanol (for P-2) will produce catalysts with different sensitivities to steric hindrance.[1] A 50% ethanol-water mixture can also be used to prepare a "P-1.5" catalyst with intermediate properties.[3]

  • Promoters: The catalytic activity of P-1 Ni₂B can be enhanced by adding small quantities of other metal salts (e.g., chromium, tungsten) during its preparation. It is important to note that cobalt salts do not have this promotional effect.[1][3]

  • Supports: Dispersing the Ni₂B nanoparticles on a high-surface-area support can dramatically improve their stability and efficiency. For example, using nanocellulose as a support has been shown to increase isolated yields significantly by preventing particle agglomeration.[4]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during synthesis and application.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low product yield in hydrogenation reaction. 1. Catalyst Deactivation: The catalyst was prepared in advance or improperly stored. 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the substrate scale. 3. Poor Catalyst Quality: Suboptimal synthesis conditions were used.1. Prepare the catalyst in situ. This ensures maximum activity by using the catalyst immediately after its formation.[2] 2. Optimize Catalyst/Substrate Ratio. Systematically increase the catalyst loading to find the optimal concentration for your specific reaction. 3. Control the Addition of NaBH₄. Add the sodium borohydride solution gradually to the nickel salt solution. A rapid addition can lead to uncontrolled hydrogen evolution and larger, less active particles. This is because the formed Ni₂B catalyzes the hydrolysis of NaBH₄.[1]
Reaction is not selective; multiple products are formed. 1. Incorrect Catalyst Type: The chosen catalyst (P-1 vs. P-2) is not suitable for the desired selective transformation. 2. Reaction Conditions are too Harsh: High temperature or pressure may be promoting side reactions.1. Switch between P-1 and P-2 catalysts. For substrates with multiple reducible groups where steric hindrance can be used to differentiate between them, the sterically sensitive P-2 catalyst is preferred.[1] For complete, non-selective reductions, the more robust P-1 is often better. 2. Optimize Reaction Conditions. Most Ni₂B-catalyzed reactions proceed efficiently at ambient temperature and atmospheric pressure.[1] Avoid excessive heating unless necessary.
Difficulty separating the catalyst from the reaction mixture. 1. Colloidal Nature of P-2 Catalyst: The P-2 catalyst forms a fine, almost colloidal suspension in ethanol, making filtration difficult.[1] 2. Fine Particulate Nature of P-1. 1. Use a Support Material. Synthesize the catalyst on a solid support like nickel foam or nanocellulose. This simplifies recovery.[4][5] 2. Centrifugation. For fine suspensions, centrifugation is more effective than simple filtration for separating the catalyst. 3. Magnetic Separation. If the catalyst has become ferromagnetic due to aging or heating, a magnet can be used for separation.[3]
Inconsistent results between batches. 1. Minor Variations in Synthesis Protocol: The activity of nickel boride is highly sensitive to the exact preparation method.[3] 2. Purity of Reagents: Impurities in solvents or precursor salts can affect catalyst formation.1. Standardize the Synthesis Protocol. Precisely control parameters like temperature, stirring rate, and the rate of NaBH₄ addition. Document every step meticulously. 2. Use High-Purity Reagents. Ensure solvents and nickel salts are of high purity to avoid introducing unintended contaminants. 3. Work Under an Inert Atmosphere. For maximum and reproducible activity, especially for the P-2 catalyst, preparation under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Section 3: Experimental Protocols & Workflows

Protocol 1: In Situ Preparation of P-1 Nickel Boride Catalyst

This protocol describes the standard procedure for generating P-1 Ni₂B for a typical hydrogenation reaction.

Materials:

  • Nickel(II) Acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Substrate to be reduced

  • Reaction solvent (e.g., Methanol, Ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in the chosen reaction solvent.

  • Add Nickel(II) Acetate tetrahydrate to the flask (typically 1-5 mol% relative to the substrate). Stir until the nickel salt is fully dissolved. The solution will appear light green.

  • Separately, prepare a fresh aqueous solution of Sodium Borohydride (a molar excess, typically 4-10 equivalents relative to the nickel salt, is used).

  • Crucial Step: Add the NaBH₄ solution dropwise to the stirring reaction mixture at room temperature. A black precipitate of Ni₂B will form immediately, accompanied by vigorous hydrogen gas evolution.

    • Scientific Rationale: A slow, controlled addition is vital to manage the exothermic reaction and the rate of H₂ evolution. This promotes the formation of a high-surface-area, catalytically active precipitate.[1]

  • Once the addition is complete, the reaction is allowed to proceed. The progress can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, the catalyst can be removed by filtration through a pad of Celite.

Workflow for Catalyst Synthesis and Characterization

The following diagram illustrates the workflow for synthesizing and characterizing nickel boride catalysts to ensure quality and reproducibility.

G cluster_prep Catalyst Preparation cluster_char Characterization cluster_eval Performance Evaluation start Select Ni(II) Salt & Solvent dissolve Dissolve Ni(II) Salt in Solvent start->dissolve e.g., Ni(OAc)₂ in H₂O for P-1 react Add NaBH₄ Solution Dropwise to Ni(II) Solution dissolve->react prepare_nabh4 Prepare NaBH₄ Solution prepare_nabh4->react wash Wash & Isolate Catalyst react->wash Black Precipitate Forms xrd XRD Analysis wash->xrd Dried Sample bet BET Surface Area Analysis wash->bet xps XPS Surface Analysis wash->xps activity_test Catalytic Activity Test wash->activity_test Fresh Catalyst xrd->xrd bet->bet xps->xps analysis Analyze Products (GC, HPLC) activity_test->analysis

Caption: Workflow for Ni₂B synthesis, characterization, and evaluation.

Section 4: Enhancing Catalytic Performance

Optimizing through Thermal Treatment

Annealing can be a powerful tool to enhance the catalytic activity of Ni₂B, particularly for applications like the Oxygen Evolution Reaction (OER). The process involves heating the catalyst in an inert atmosphere, which can increase its electrical conductivity by promoting the sintering of catalyst particles.[5]

However, there is a trade-off. While moderate annealing can be beneficial, excessive temperatures can lead to a drastic decline in performance.[5]

Annealing TemperatureOER Performance (Potential at 10 mA cm⁻²)BET Surface Area (m² g⁻¹)Rationale
As-synthesized1.73 V-Baseline performance.
200 °C1.68 V127.4Improved conductivity begins to enhance activity.
300 °C 1.61 V 122.3 Optimal performance. The benefit from increased conductivity outweighs the slight decrease in surface area.[5]
> 700 °CNo activity observed-Severe sintering and structural degradation lead to a loss of active sites.[5]

Data adapted from J. Masa, et al., Adv. Energy Mater. 2017, 7, 1700381.[5]

Protocol 2: Doping Nickel Boride with Cobalt

Doping with a second transition metal can modify the electronic structure and crystallinity of the catalyst.

Procedure:

  • Prepare a mixed metal salt solution containing both Nickel(II) sulfate (NiSO₄) and Cobalt(II) nitrate (Co(NO₃)₂) in the desired molar ratio.

  • Separately, prepare a solution of the support material, for example, by dispersing reduced graphene oxide (RGO) in deionized water.

  • Follow the standard synthesis procedure by adding the mixed metal salt solution to the RGO suspension, followed by the dropwise addition of NaBH₄ solution.

  • The resulting Nickel-Cobalt Boride catalyst (NCBO/RGO) will have reduced crystallinity compared to pure nickel boride, which can create more defect sites and enhance catalytic performance in applications like OER.[6]

G Ni_Salt Ni(II) Salt Solution Mix Mix Precursors Ni_Salt->Mix Co_Salt Co(II) Salt Solution (Dopant) Co_Salt->Mix NaBH4 NaBH₄ (Reducing Agent) Reduction Chemical Reduction NaBH4->Reduction Support Support Material (e.g., RGO) Support->Mix Mix->Reduction Final_Catalyst Doped Ni-Co Boride Catalyst on Support Reduction->Final_Catalyst

Caption: Logical relationship for doping Ni₂B catalysts.

References

  • Wikipedia. Nickel boride catalyst. [Link]

  • Hong, J., et al. (2023). Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. Chemistry of Materials, 35(4), 1710-1722. [Link]

  • Masa, J., et al. (2017). Nickel boride (NixB) as a highly efficient catalyst for oxygen evolution. Advanced Energy Materials, 7, 1700381. [Link]

  • Prathap, K. J., et al. (2021). Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions. Synthesis, 54, 133-146. [Link]

  • Wang, Y., et al. (2022). Controllable and Scale-Up Synthesis of Nickel-Cobalt Boride@Borate/RGO Nanoflakes via Reactive Impingement Mixing: A High-Performance Supercapacitor Electrode and Electrocatalyst. Frontiers in Chemistry. [Link]

  • Li, Y., et al. (2026). Amorphous High-Entropy Borides Ensuring High Activity and Stability toward Efficient Water Oxidation. ACS Publications. [Link]

  • Paul, R., Buisson, P., & Joseph, N. (1952). Catalytic Activity of Nickel Borides. Industrial & Engineering Chemistry, 44(5), 1006-1010. [Link]

  • Zhang, G., et al. (2018). In situ structural evolution of a nickel boride catalyst: synergistic geometric and electronic optimization for the oxygen evolution reaction. Journal of Materials Chemistry A. [Link]

  • Khurana, J. M., & Gogia, A. (1997). Synthetically useful reactions with nickel boride. A review. Organic Preparations and Procedures International, 29(1), 1-53. [Link]

  • The Vespiary. (2017). Storage of nickel boride Ni2B and Ni2B-NaBH4 reductions. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Phase-Pure Nickel Boride Nanocrystals

Welcome to the technical support center for the synthesis of phase-pure Nickel(II) Boride (NiB) nanocrystals. This resource is designed for researchers, scientists, and professionals in drug development who are navigatin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phase-pure Nickel(II) Boride (NiB) nanocrystals. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these promising materials. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Overcoming Common Hurdles in NiB Nanocrystal Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Q1: My XRD analysis shows a mixture of Ni₂B, Ni₃B, and metallic Ni phases instead of the desired NiB. How can I achieve phase purity?

A1: The co-formation of multiple nickel boride phases and metallic nickel is a frequent challenge, primarily governed by reaction kinetics and thermodynamics.[1][2] The relative stability of different Ni-B compounds and the reaction pathway are highly sensitive to the synthesis conditions.[1][2]

Causality and Strategic Solutions:

  • Temperature Control is Critical: The formation of different nickel boride phases is strongly dependent on the reaction temperature. Lower temperatures (below 400°C) may lead to amorphous products or incomplete reactions, while excessively high temperatures (650-800°C) can favor the formation of thermodynamically stable but undesired phases.[3][4] A systematic study of the reaction temperature is crucial. For instance, in solid-state synthesis, a reaction at 350°C might show the formation of Ni and Ni₃B intermediates, while a higher temperature of 400°C can lead to phase-pure Ni₃B.[3]

  • Precursor Selection Dictates the Pathway: The choice of the nickel precursor significantly influences the final product. Using a nickel salt like NiCl₂ often leads to the formation of Ni₃B due to the simultaneous reduction of Ni²⁺ and the boriding process.[3][4] In contrast, starting with metallic nickel (Ni) powder as the precursor can favor the formation of Ni₂B, although the reaction may be slower.[3][4] To obtain NiB, a careful adjustment of the Ni:B stoichiometry and reaction conditions is necessary.

  • Stoichiometry of Reactants (Ni:B Ratio): The molar ratio of the nickel precursor to the boron source is a key determinant of the final phase. An excess of the boron source is often required to drive the reaction towards boron-rich phases and compensate for the low diffusion coefficient of boron.[1] Experiment with varying the Ni:B ratio systematically to find the optimal condition for NiB formation.

  • Role of the Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent and boron source.[3][5][6] The decomposition temperature of NaBH₄ can be influenced by the presence of the nickel co-reactant.[3][4] Alternative borohydrides like lithium borohydride (LiBH₄), which has a lower decomposition temperature, could be considered, though it is generally more corrosive.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for achieving phase-pure NiB.

Q2: I am observing a broad size distribution and aggregation of my NiB nanocrystals. How can I achieve better size control and colloidal stability?

A2: Poor control over nanocrystal size and aggregation are often linked to rapid nucleation and growth kinetics, as well as insufficient surface stabilization.

Causality and Strategic Solutions:

  • Reaction Mediators and Capping Agents: The introduction of reaction mediators or capping agents can effectively control the size of the nanocrystals.[3][4] These molecules adsorb to the surface of the growing nanocrystals, preventing excessive growth and aggregation.

    • L-type ligands (e.g., amines, phosphines) and X-type ligands (e.g., carboxylates) can be employed to mediate the nucleation and growth of either the initial Ni clusters or the final NiₓB nanocrystals.[3][4]

    • Organic ligands like oleylamine can be used to stabilize the nanocrystals in nonpolar solvents, leading to the formation of stable colloidal suspensions or "inks".[3]

  • Solvent Choice: The solvent system can influence precursor solubility, reaction rate, and the effectiveness of capping agents. High-boiling point solvents that can coordinate with the metal precursor are often beneficial for better control over nanocrystal growth.

  • Controlled Precursor Addition: A slow, controlled addition of the reducing agent to the nickel precursor solution can help to separate the nucleation and growth phases, leading to a more uniform size distribution. This is in contrast to rapid mixing, which can result in a burst of nucleation and subsequent uncontrolled growth.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the fundamental aspects of nickel boride synthesis.

Q1: What are the different crystalline phases of nickel boride, and why is phase control important?

A1: The nickel-boron system contains several stable crystalline phases, including NiB, Ni₂B, Ni₃B, and Ni₄B₃.[1] Each of these phases possesses distinct physical and chemical properties, such as hardness, magnetic susceptibility, and catalytic activity. Therefore, for any specific application, achieving a single, pure phase is crucial to ensure predictable and reproducible performance. The presence of other phases can be considered an impurity that may interfere with the desired properties.[1]

Q2: What are the most common precursors for the synthesis of nickel boride nanocrystals?

A2: The most common precursors are a nickel source and a boron source.

  • Nickel Sources: Nickel(II) chloride (NiCl₂) and nickel(II) acetate are frequently used nickel salts.[3][5] Elemental nickel powder can also be used, particularly when aiming for more boron-rich phases like Ni₂B.[3][4]

  • Boron Sources: Sodium borohydride (NaBH₄) is the most widely used boron source as it also acts as a reducing agent.[3][5][6][7] Other borohydrides, such as lithium borohydride (LiBH₄), can also be employed.[3]

Q3: What is the role of post-synthesis washing steps?

A3: Post-synthesis washing is a critical step to remove byproducts and unreacted precursors. For example, in a synthesis using NiCl₂ and NaBH₄, a common byproduct is sodium chloride (NaCl), which can be removed by washing with water.[3] Washing with a solvent like methanol can help remove organic residues.[3] Inadequate washing can lead to contamination of the final product and may also affect its surface properties and stability. It is important to note that the washing procedure itself can sometimes lead to surface oxidation of the nanocrystals.[3]

Data Summary and Experimental Protocol

Table 1: Influence of Key Synthesis Parameters on Nickel Boride Nanocrystal Properties
ParameterEffect on Phase PurityEffect on Nanocrystal SizeKey Considerations
Temperature High impact; different phases are stable at different temperatures.[1][3]Higher temperatures generally lead to larger crystals due to enhanced atomic mobility and crystal growth.[1]Requires careful optimization for the desired phase.
Ni:B Ratio Crucial for phase selection; excess boron can favor boron-rich phases.[1]Can influence nucleation density and subsequent growth.Stoichiometry needs to be precisely controlled.
Ni Precursor Influences the reaction pathway (e.g., NiCl₂ vs. Ni powder).[3][4]The reactivity of the precursor can affect nucleation and growth rates.The choice of precursor can dictate the achievable phase.
Reducing Agent The type of borohydride can affect the reaction temperature and byproducts.[3]The reduction rate influences the initial formation of Ni nanoclusters.[3][4]Consider the decomposition temperature and reactivity.
Capping Agents Can help in stabilizing a particular phase by controlling surface energy.Primary method for controlling size and preventing aggregation.[3][4]The choice of capping agent depends on the desired solvent for dispersion.
Experimental Protocol: Solid-State Synthesis of Ni₃B Nanocrystals

This protocol is adapted from a reported method for the synthesis of phase-pure Ni₃B nanocrystals.[3][4]

Materials:

  • Nickel(II) chloride (NiCl₂, anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

Procedure:

  • In an inert atmosphere (e.g., a glovebox), thoroughly mix NiCl₂ and NaBH₄ in a 1:1 molar ratio.

  • Place the mixture in a reaction vessel suitable for high-temperature solid-state reactions.

  • Heat the reaction mixture to 400°C and maintain this temperature for 24 hours.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the resulting powder to a centrifuge tube.

  • Wash the powder with methanol to remove any organic impurities, followed by centrifugation to collect the solid. Repeat this step twice.

  • Wash the powder with deionized water to remove the NaCl byproduct, followed by centrifugation. Repeat this step three times.

  • Dry the final product under vacuum to obtain phase-pure Ni₃B nanocrystals.

Characterization:

  • Confirm the crystalline phase and purity of the product using X-ray diffraction (XRD).

  • Analyze the surface composition and oxidation state using X-ray photoelectron spectroscopy (XPS).

  • Determine the size and morphology of the nanocrystals using transmission electron microscopy (TEM).

References

  • Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. Chemistry of Materials - ACS Publications. [Link]

  • Synthesis of Ni–B Compounds by High-Pressure and High-Temperature Method. National Institutes of Health (NIH). [Link]

  • Synthesis of Ni–B Compounds by High-Pressure and High-Temperature Method. ACS Omega - ACS Publications. [Link]

  • Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. Chemistry of Materials - ACS Publications. [Link]

  • Nickel borohydride. Organic Chemistry Portal. [Link]

  • Controllable and Scale-Up Synthesis of Nickel-Cobalt Boride@Borate/RGO Nanoflakes via Reactive Impingement Mixing: A High-Performance Supercapacitor Electrode and Electrocatalyst. Frontiers. [Link]

  • Nickel boride catalyst. Wikipedia. [Link]

  • Synthesis and XPS Characterization of Nickel Boride Nanoparticles. Request PDF. [Link]

Sources

Troubleshooting

Technical Support Center: Nickel(II) Boride Nanoparticle Synthesis

A Guide for Researchers on Controlling Particle Size Through Synthesis Parameters Welcome to the technical support center for Nickel(II) boride (NiₓB) nanoparticle synthesis. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Controlling Particle Size Through Synthesis Parameters

Welcome to the technical support center for Nickel(II) boride (NiₓB) nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with NiₓB and need to control its particle size for specific applications. As a Senior Application Scientist, I will provide you with field-proven insights and evidence-based protocols to help you navigate the complexities of NiₓB synthesis.

The size of Nickel(II) boride nanoparticles is a critical factor that dictates their catalytic activity, magnetic properties, and performance in various applications. Understanding and controlling the synthesis parameters is paramount to achieving reproducible and desired particle characteristics. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing Nickel(II) boride particle size?

The final particle size of Nickel(II) boride is a result of the interplay between several synthesis parameters. The most influential factors that you should focus on are:

  • Reaction Temperature: This is perhaps the most critical parameter affecting both the size and the crystallinity of the nanoparticles.

  • Precursor Stoichiometry: The molar ratio of the nickel source to the boron source (Ni:B ratio) not only influences the particle size but also determines the resulting phase of the nickel boride (e.g., Ni₂B, Ni₃B, Ni₄B₃).[1]

  • Choice of Precursors: The type of nickel salt (e.g., NiCl₂, Ni(OAc)₂) or using nickel powder directly can alter reaction kinetics and, consequently, the final particle characteristics.[2]

  • Reducing Agent: The type and concentration of the reducing agent, most commonly sodium borohydride (NaBH₄), directly impact the nucleation and growth rates of the nanoparticles.[3]

  • Solvent and Additives: The reaction can be performed in various media, from aqueous solutions to solid-state (solvent-free) conditions.[2][4] The presence of surfactants or capping agents can also be used to control particle growth.[5][6]

  • Post-Synthesis Treatment: Steps like annealing at controlled temperatures after the initial synthesis can be used to modify the crystallinity and size of the as-synthesized particles.[4][7]

Q2: How does reaction temperature affect the size and crystallinity of NiₓB nanoparticles?

Temperature has a profound effect on the thermodynamics and kinetics of the reaction, influencing both nucleation and crystal growth.

  • Low Temperatures (< 400°C): Syntheses conducted at lower temperatures often result in amorphous, polydisperse nanoparticles.[5][6] While this may be suitable for some applications, achieving high crystallinity and uniform size is challenging.

  • Moderate Temperatures (~400°C): Solid-state synthesis methods at around 400°C have been shown to produce crystalline nanopowders with average diameters of approximately 45 nm.[2][6] This temperature provides a good balance between promoting crystallinity and preventing excessive particle growth.

  • High Temperatures (> 600°C): While higher temperatures (e.g., 750-900°C) can yield smaller, highly crystalline nanoparticles (even below 10 nm), they also increase the risk of forming mixed phases of nickel boride, which can be detrimental to specific applications.[2] At very high temperatures (1200-1400°C) under high pressure, particle sizes can increase significantly into the micrometer range.[8]

Expert Insight: The choice of temperature is a trade-off. If high crystallinity is your primary goal, a higher temperature or a post-synthesis annealing step is necessary. If you are aiming for very small amorphous particles, a lower synthesis temperature is preferable.

Q3: What is the role of the Nickel to Boron precursor ratio in determining particle size and phase?

The molar ratio of your nickel and boron precursors is a key handle to control both the stoichiometry (phase) and the size of the resulting nanoparticles. Different Ni:B ratios favor the formation of different nickel boride phases, each with a characteristic particle size under specific conditions.

For instance, in a molten salt synthesis at 750°C, varying the NiCl₂ to NaBH₄ ratio demonstrated a clear trend[1]:

  • Ni:B ratio of 1:0.65: Resulted in the Ni₃B phase with an average particle size of 40 ± 2 nm.

  • Ni:B ratio of 1:1: Favored the formation of the Ni₂B phase with a smaller average size of 33 ± 3 nm.

  • Ni:B ratio of 1:1.2: Produced a single crystalline phase of Ni₄B₃ with an even smaller average size of 29 ± 6 nm.

Causality: The excess of boron appears to promote the formation of more boron-rich phases and can also influence the nucleation process, leading to smaller particle sizes. It is crucial to precisely control the stoichiometry to ensure phase purity and size reproducibility.

Q4: How does the choice and concentration of the reducing agent impact the final particle size?

Sodium borohydride (NaBH₄) is the most common reducing agent as it also serves as the boron source.[9] The concentration of NaBH₄ can significantly influence the reaction kinetics.

  • High Concentration: A higher concentration of the reducing agent can lead to a rapid "burst nucleation" event, where a large number of nuclei are formed simultaneously. This can result in smaller final particle sizes, as the precursor material is quickly consumed to form these nuclei, leaving less material for subsequent growth.

  • Low Concentration: A lower concentration of the reducing agent will slow down the reaction rate, leading to fewer nucleation sites and more time for particle growth, which typically results in larger particles.

In some methods, a strong reducing agent like NaBH₄ is used in small amounts to initiate nucleation, followed by a milder reducing agent like hydrazine for controlled particle growth.[3] This two-stage reduction can be an effective strategy for size control.

Q5: Can the reaction solvent or other additives be used to control particle size?

Absolutely. The reaction environment plays a significant role.

  • Solvent-Free (Solid-State) Synthesis: This method involves directly reacting the solid precursors at elevated temperatures.[2] It can produce relatively uniform nanoparticles (e.g., ~45 nm) and avoids solvent-related impurities.[6]

  • Wet Chemical Synthesis: Using a solvent allows for better temperature control and homogenous mixing of precursors. The choice of solvent can influence precursor solubility and reaction kinetics.

  • Reaction Mediators/Capping Agents: The addition of certain molecules can control particle size by influencing the nucleation and growth stages.[5][6] For example, L-type ligands (amines, phosphines) and X-type ligands (carboxylates) can mediate the differential growth of Ni clusters or NiₓB nanocrystals, thereby controlling the final particle size.[5][6]

Q6: What is the effect of post-synthesis annealing on particle size and morphology?

Annealing is a powerful post-synthesis technique to modify the properties of your as-synthesized nanoparticles. It involves heating the material in a controlled atmosphere (e.g., argon) for a specific duration.[4]

  • Increased Crystallinity: The primary effect of annealing is the transition from an amorphous to a crystalline structure.

  • Particle Growth: Annealing can lead to an increase in particle size due to Ostwald ripening, where larger particles grow at the expense of smaller ones. The extent of this growth is dependent on both the temperature and duration of the annealing process.

  • Phase Transformation: Annealing can also induce phase transformations. For example, a study showed that annealing at 300°C produced an optimal dispersion of crystalline Ni and Ni₃B phases for catalytic applications.[4]

Expert Insight: If your initial synthesis yields amorphous particles that are too small, a carefully controlled annealing step can be used to increase both their size and crystallinity to meet your target specifications.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
My particles are too large and polydisperse. 1. Reaction temperature is too high or reaction time is too long. 2. Concentration of reducing agent is too low. 3. Inefficient mixing of precursors.1. Decrease the reaction temperature or shorten the reaction time.[2] 2. Increase the concentration of NaBH₄ to promote faster nucleation.[3] 3. Ensure vigorous and uniform stirring during the reaction. 4. Consider using a capping agent or reaction mediator to limit particle growth.[5][6]
I am getting an amorphous product instead of crystalline nanoparticles. 1. Reaction temperature is too low. 2. Insufficient reaction time for crystallization to occur.1. Increase the synthesis temperature. Be aware this may also increase particle size.[2][8] 2. Implement a post-synthesis annealing step. Start with a moderate temperature (e.g., 300-400°C) and characterize the product.[4][7]
The reaction is producing mixed phases of nickel boride. 1. Incorrect Ni:B precursor ratio. 2. Reaction temperature is too high, leading to undesired side reactions.1. Carefully control the stoichiometry of your reactants. Refer to literature for ratios that favor your desired phase.[1] 2. Lower the reaction temperature. While this might reduce crystallinity, it can improve phase purity.[2] A subsequent annealing step can then be used to improve crystallinity.
My particle size is not reproducible between batches. 1. Inconsistent heating/cooling rates. 2. Variations in precursor quality or weighing. 3. Inconsistent addition rate of the reducing agent.1. Use a programmable furnace or a temperature-controlled reaction setup for consistent thermal profiles. 2. Use high-purity precursors and a calibrated analytical balance. 3. Add the reducing agent solution at a slow, controlled, and consistent rate using a syringe pump.
Experimental Protocols
Protocol 1: Solid-State Synthesis of Crystalline Ni₃B Nanoparticles (~45 nm)

This protocol is adapted from a novel solid-state method and is suitable for producing phase-pure, crystalline Ni₃B.[2][6]

Materials:

  • Nickel(II) chloride (NiCl₂, anhydrous)

  • Sodium borohydride (NaBH₄)

  • Tube furnace with argon gas flow

  • Mortar and pestle

  • Methanol and deionized water for washing

Procedure:

  • Precursor Preparation: In an inert atmosphere (glovebox), thoroughly grind NiCl₂ and NaBH₄ powders in a 1:1 molar ratio using a mortar and pestle.

  • Reaction: Place the ground powder mixture in an alumina boat and position it in the center of a tube furnace.

  • Heating Profile:

    • Purge the tube with argon gas for at least 30 minutes.

    • Heat the furnace to 400°C at a controlled ramp rate.

    • Hold the temperature at 400°C for 24 hours under a continuous argon flow.

    • Cool the furnace down to room temperature naturally.

  • Product Purification:

    • Transfer the resulting black powder to a beaker.

    • Wash the powder with methanol to remove organic impurities, followed by deionized water to remove the NaCl byproduct.

    • Centrifuge the mixture to collect the nanoparticles and discard the supernatant. Repeat the washing steps 2-3 times.

    • Dry the final product in a vacuum oven.

Expected Outcome: Crystalline Ni₃B nanopowder with an average particle size of approximately 45 nm.[6]

Protocol 2: Wet Chemical Synthesis and Annealing for Size & Phase Control

This protocol uses a wet chemical reduction followed by an annealing step, providing flexibility in tuning the final particle characteristics.[4][7]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

  • Three-neck flask, condenser, dropping funnel

  • Tube furnace with argon gas flow

Procedure:

  • Synthesis of As-Synthesized Nanoparticles:

    • Dissolve NiCl₂·6H₂O in deionized water in a three-neck flask to create a nickel salt solution.

    • Prepare a fresh aqueous solution of NaBH₄.

    • While stirring the nickel salt solution vigorously under a nitrogen or argon atmosphere, add the NaBH₄ solution dropwise using a dropping funnel.

    • A black precipitate will form immediately. Continue stirring for 1-2 hours at room temperature.

    • Collect the black precipitate by centrifugation, wash several times with deionized water and then ethanol.

    • Dry the as-synthesized amorphous nanoparticles under vacuum.

  • Post-Synthesis Annealing:

    • Place the dried powder in a tube furnace.

    • Purge with argon and then heat to the desired annealing temperature (e.g., 300°C, 400°C, or 500°C) for 2 hours.

    • Cool down to room temperature under argon.

Expected Outcome: The particle size and phase will depend on the annealing temperature. For example, annealing at 300°C is reported to yield a mix of crystalline Ni and Ni₃B phases with high catalytic activity.[4] Higher temperatures will generally result in larger, more crystalline particles.

Appendices
Appendix A: Summary of Synthesis Parameters vs. Particle Size
ParameterConditionResulting Phase(s)Avg. Particle SizeReference(s)
Temperature Solid-State, 400°CNi₃B~45 nm[2],[6]
Molten Salt, 750°CNi₄B₃29 ± 6 nm[1]
Molten Salt, 750°CNi₂B33 ± 3 nm[1]
Molten Salt, 750°CNi₃B40 ± 2 nm[1]
HPHT, 1400°CNi₂B200 - 700 nm[8]
Ni:B Ratio 1:0.65 (at 750°C)Ni₃B + Ni impurities40 ± 2 nm[1]
1:1 (at 750°C)Ni₂B33 ± 3 nm[1]
1:1.2 (at 750°C)Ni₄B₃29 ± 6 nm[1]
Post-Annealing As-synthesized (wet)Amorphous~40 nm[7]
Annealed at 300°CCrystalline Ni + Ni₃B> 40 nm (increased crystallinity)[4]
Appendix B: Visualizing the Synthesis Workflow

G cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Processing Ni_source Nickel Precursor (e.g., NiCl₂) Mixing Mixing & Reaction (Solvent or Solid-State) Ni_source->Mixing B_source Boron Precursor (e.g., NaBH₄) B_source->Mixing Parameters Control Parameters: - Temperature - Ni:B Ratio - Time Mixing->Parameters Washing Washing & Drying Mixing->Washing Annealing Optional: Annealing (Size & Crystallinity Control) Washing->Annealing Final_Product Final NiₓB Nanoparticles Washing->Final_Product w/o Annealing Annealing->Final_Product G cluster_outcomes Particle Characteristics Temp Reaction Temperature Size Particle Size Temp->Size Higher T → Larger Size* Crystallinity Crystallinity Temp->Crystallinity Higher T → More Crystalline Ratio Ni:B Ratio Ratio->Size Phase NiₓB Phase Ratio->Phase Controls Stoichiometry Reducer Reducing Agent Concentration Reducer->Size Higher Conc. → Smaller Size

Caption: Key parameter relationships in NiₓB nanoparticle synthesis. *Generally true, but method-dependent.

References
  • Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. Chemistry of Materials - ACS Publications. [Link]

  • Metal Borides: From Industrial Classics to Versatile Colloidal Nanocrystals for Energy, Catalysis, and Hard Coatings Applications. Chemistry of Materials - ACS Publications. [Link]

  • Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. Chemistry of Materials - ACS Publications. [Link]

  • Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. University of Groningen research portal. [Link]

  • Synthesis and characterization of nickel boride nanoparticles for energy conversion catalyst materials – the effect of annealing temperature. IIUM Repository (IRep). [Link]

  • Synthesis and XPS Characterization of Nickel Boride Nanoparticles. Request PDF. [Link]

  • Synthesis of Ni–B Compounds by High-Pressure and High-Temperature Method. National Institutes of Health (NIH). [Link]

  • Synthesis and XPS Characterization of Nickel Boride Nanoparticles. SciSpace. [Link]

  • Synthesis and characterization of nickel boride nanoparticles for energy conversion catalyst materials -The effect of annealing temperature. ResearchGate. [Link]

  • Study on The Characteristics of Nanosized Nickel Particles Using Sodium Borohydride to Promote Conversion. AZoM. [Link]

  • An effective method for increasing the activity of nickel boride catalyst nano-particles in hydrogenation reactions: Low-temperature hydrogen treatment. Request PDF. [Link]

  • Nanosize boride particles in heat-treated nickel base superalloys. ResearchGate. [Link]

  • Size dependence of the magnetic properties of Ni nanoparticles prepared by thermal decomposition method. PMC. [Link]

  • Effect of reducing agent on the synthesis of nickel nanoparticles. ResearchGate. [Link]

  • Synthetically useful reactions with nickel boride. A review. ResearchGate. [Link]

  • Immobilized nickel boride nanoparticles on magnetic functionalized multi-walled carbon nanotubes: a new nanocomposite for the efficient one-pot synthesis of 1,4-benzodiazepines. PubMed Central. [Link]

  • Nickel boride catalyst. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Optimizing Nickel(II) Boride Catalyzed Hydrogenations

Welcome to the technical support center for Nickel(II) boride (Ni₂B) catalyzed hydrogenations. This guide is designed for researchers, chemists, and process development professionals who are utilizing or considering this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nickel(II) boride (Ni₂B) catalyzed hydrogenations. This guide is designed for researchers, chemists, and process development professionals who are utilizing or considering this versatile catalyst system. Here, we move beyond simple protocols to explain the underlying principles governing catalyst activity and selectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about the Nickel(II) boride catalyst system.

Q1: What is Nickel(II) boride (Ni₂B) and why should I use it over Raney® Nickel or Palladium on Carbon (Pd/C)?

Nickel(II) boride is a widely used heterogeneous hydrogenation catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride (NaBH₄).[1] Unlike true, high-temperature crystalline nickel borides, the catalysts used in organic synthesis are amorphous materials composed of crystalline Ni₂B grains within an amorphous nickel matrix.[1] They are typically generated in situ as fine black precipitates or colloidal suspensions.[1][2]

Key advantages over traditional catalysts include:

  • Safety: Ni₂B catalysts are generally non-pyrophoric and air-stable, offering a significant safety advantage over Raney® Nickel, which can be pyrophoric when dry.[2][3][4]

  • Convenience: Preparation is conducted at ambient temperature and the catalyst is often generated in situ, avoiding the need for pre-activation or storage of an active catalyst.[1][2][5]

  • High Activity: For many olefin hydrogenations, Ni₂B catalysts, particularly the P-1 type, exhibit activity comparable to or greater than Raney® Nickel.[1][2]

  • Tunable Selectivity: Different preparation methods yield catalysts (P-1 and P-2) with distinct selectivities, allowing for tailored applications.[1]

  • Lower Isomerization: P-1 Nickel has been shown to cause significantly less double-bond isomerization during alkene hydrogenation compared to Raney® Nickel.[2]

Q2: What are "P-1" and "P-2" Nickel Boride catalysts?

P-1 and P-2 are two common forms of Ni₂B catalysts, first described in detail by H.C. Brown and Charles Allan Brown.[1][6] The "P" is derived from Purdue University, where the initial work was conducted.[6][7] The primary difference lies in the solvent used during their preparation, which profoundly impacts their physical properties and catalytic behavior.

  • P-1 Nickel (Ni₂B-P1): Prepared by reacting a nickel salt (e.g., nickel(II) acetate) with NaBH₄ in an aqueous medium. This results in a granular, black precipitate that is a highly active catalyst for general hydrogenations.[1][2]

  • P-2 Nickel (Ni₂B-P2): Prepared similarly but in an ethanolic solution. This method produces a nearly colloidal black suspension that is generally less active but more selective than P-1, showing greater sensitivity to the substrate's structure.[1][2] This selectivity makes it particularly useful for reactions like the semi-hydrogenation of alkynes to cis-alkenes.[7]

The structural difference is related to the amount of sodium borate (NaBO₂) co-precipitated on the catalyst surface; P-2 has a much higher oxide-to-boride ratio than P-1.[1][3]

Q3: What functional groups can be reduced using Ni₂B?

Ni₂B is a versatile catalyst capable of reducing a wide array of functional groups, including:

  • Alkenes and Alkynes[2][5]

  • Nitro Groups (aliphatic and aromatic)[5]

  • Oximes to amines[5]

  • Desulfurization of thioacetals, thioethers, and other sulfur-containing compounds[1][5]

  • Dehalogenation of certain organic halides[1][5]

Part 2: Troubleshooting Guide & Optimization Protocols

This section is structured to address specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Hydrogen Uptake / Incomplete Conversion

This is the most common issue, often stemming from the catalyst itself or the reaction environment.

Q: My reaction shows no hydrogen consumption. I've prepared the catalyst in situ as described. What went wrong?

A: The root cause is almost always related to catalyst activity. Let's break down the potential failures from most to least likely.

Possible Cause A: Improper Catalyst Preparation or Deactivation

  • The "Why": The catalytic activity of Ni₂B is critically dependent on its high surface area and the presence of active nickel sites. The preparation is a rapid chemical reduction, and deviations can lead to inactive material. The catalyst can also lose activity over time, which is why in situ preparation is strongly recommended.[5]

  • Troubleshooting Steps:

    • Check Reagents: Ensure your Nickel(II) salt is of good quality. Nickel(II) acetate is often preferred.[5] Verify the purity and activity of your sodium borohydride (NaBH₄); it can degrade upon improper storage.

    • Solvent Purity: Use dry, deoxygenated solvents, especially for the P-2 preparation. While P-1 is made in water, the organic solvent for the subsequent hydrogenation should be pure. An inert atmosphere was found to be necessary for maximum catalytic activity of P-2 nickel.[1]

    • Order of Addition: Always add the NaBH₄ solution to the nickel salt solution, not the other way around. This ensures the nickel is always in excess during the initial precipitation, promoting the formation of a fine, high-surface-area catalyst.

    • Temperature Control: The reaction of Ni(II) with NaBH₄ is exothermic. Prepare the catalyst at room temperature or slightly below to ensure controlled precipitation.

Possible Cause B: Catalyst Poisoning

  • The "Why": Catalyst poisons are chemical species that bind strongly to the active sites on the nickel surface, blocking them from participating in the hydrogenation.[8]

  • Common Poisons & Sources:

    • Sulfur Compounds: Thiols, thioethers, or residual sulfur from upstream processes are potent poisons.

    • Halides: While Ni₂B can be used for dehalogenation, high concentrations of halide ions (especially I⁻) in the reaction mixture can inhibit activity by adsorbing onto the catalyst surface.[9]

    • Strongly Coordinating Ligands: Amines, phosphines, and cyanides can act as poisons.

  • Troubleshooting Steps:

    • Purify Starting Materials: If poisoning is suspected, purify your substrate and solvent. Passing them through a small plug of activated carbon or silica gel can remove many common impurities.

    • Increase Catalyst Loading: As a diagnostic tool, doubling the catalyst loading can sometimes overcome minor poisoning, though this is not an ideal long-term solution.

Possible Cause C: Mass Transfer Limitations

  • The "Why": This is a heterogeneous catalysis system. For the reaction to occur, hydrogen gas must first dissolve in the liquid solvent and then diffuse to the catalyst surface. If this process is slow, it will be the rate-limiting step, not the catalyst's intrinsic activity.

  • Troubleshooting Steps:

    • Increase Agitation: Ensure vigorous stirring. A vortex should be visible at the liquid surface to maximize the gas-liquid surface area.

    • Increase Hydrogen Pressure: Increasing the H₂ pressure (e.g., from a balloon to 50 psi in a pressure vessel) increases the concentration of dissolved hydrogen, which can significantly accelerate the reaction rate.[10]

    • Consider Solvent Choice: Hydrogen has different solubilities in different solvents. While alcohols (methanol, ethanol) are common, ensure your chosen solvent is appropriate for your substrate and conditions.

Troubleshooting Workflow: Low Conversion

Below is a visual decision tree to guide your troubleshooting process.

TroubleshootingWorkflow Start Problem: Low or No Conversion Check_Catalyst Step 1: Verify Catalyst Preparation Start->Check_Catalyst Check_Poisoning Step 2: Investigate Catalyst Poisoning Check_Catalyst->Check_Poisoning If problem persists Sol_Reagents Solution: - Check Ni salt & NaBH₄ quality - Ensure correct addition order - Use pure, deoxygenated solvents Check_Catalyst->Sol_Reagents Check_MassTransfer Step 3: Address Mass Transfer Check_Poisoning->Check_MassTransfer If problem persists Sol_Purify Solution: - Purify substrate and solvent - Consider activated carbon scrub Check_Poisoning->Sol_Purify Sol_Stirring Solution: - Increase stirring speed - Increase H₂ pressure - Evaluate solvent choice Check_MassTransfer->Sol_Stirring Success Problem Resolved Sol_Reagents->Success Sol_Purify->Success Sol_Stirring->Success

Caption: Decision tree for troubleshooting low hydrogenation conversion.
Issue 2: Poor Chemoselectivity (Over-reduction or Undesired Side Reactions)

Q: I am trying to reduce a nitro group in the presence of a double bond, but I'm seeing reduction of both. How can I improve selectivity?

A: This is a classic chemoselectivity challenge where kinetics and catalyst choice are paramount.

  • The "Why": P-1 Ni₂B is a very powerful reducing agent and will often reduce multiple functional groups with little discrimination.[2] P-2 Ni₂B, being less active and more sensitive to substrate structure, is the superior choice for selective reductions.[1][2] The selectivity arises from the modified catalyst surface in P-2, which has a higher borate content and different active site morphology.[1]

  • Optimization Strategy:

    • Switch to P-2 Catalyst: Your first and most impactful change should be to switch from the P-1 (aqueous) to the P-2 (ethanolic) catalyst preparation.

    • Milder Conditions: High temperatures and pressures favor over-reduction. Start your optimization at room temperature and atmospheric pressure (H₂ balloon). Only increase these parameters incrementally if the reaction is too slow.

    • Use Additives/Modifiers: For highly sensitive substrates, particularly in alkyne semi-hydrogenations, the addition of a ligand like ethylenediamine to the P-2 preparation can further enhance selectivity by modifying the catalyst's active sites.[7]

Data Summary: Catalyst Selection and Performance

The table below summarizes the key differences and applications of P-1 and P-2 Nickel Boride.

FeatureP-1 Nickel BorideP-2 Nickel Boride
Preparation Solvent Water[1][2]Ethanol[1][2]
Appearance Black, granular precipitate[1][2]Fine, nearly colloidal black suspension[1][2]
Relative Activity Very High[2]Moderate (More sensitive to substrate)[2]
Selectivity Low (General purpose)High (Chemoselective)[11]
Primary Use Case Rapid hydrogenation of unhindered alkenes and other easily reducible groups.[2]Selective hydrogenations, e.g., alkynes to cis-alkenes, reduction of one functional group in the presence of another.[7]
Isomerization Low tendency to isomerize alkenes[2]Generally low

Part 3: Standardized Experimental Protocols

Adherence to a consistent protocol is key to reproducibility.

Protocol 1: Preparation of P-1 Nickel Boride Catalyst (In Situ)

This protocol is for the general hydrogenation of a simple alkene (e.g., 1-octene) at a 40 mmol scale.

  • Materials:

    • Nickel(II) Acetate tetrahydrate (Ni(OAc)₂·4H₂O, 5.0 mmol, 1.24 g)

    • 1-Octene (40.0 mmol, 4.49 g, 6.22 mL)

    • Sodium Borohydride (NaBH₄, ~5.5 mmol, ~0.21 g)

    • Distilled Water

    • Ethanol (95%)

  • Procedure:

    • To a 250 mL flask equipped with a magnetic stir bar, add the Nickel(II) Acetate and 50 mL of distilled water. Stir until the salt is fully dissolved.

    • Add the 1-octene substrate to the flask.

    • Prepare a fresh solution of NaBH₄ (5.5 mmol) in 5 mL of distilled water.

    • While stirring the nickel/olefin mixture vigorously, add the NaBH₄ solution in one portion. A black, granular precipitate of P-1 Ni₂B will form immediately, accompanied by hydrogen evolution.

    • Immediately purge the flask with hydrogen gas and connect it to a hydrogen source (e.g., a balloon or a gas burette) to monitor uptake.

    • Continue vigorous stirring at room temperature until hydrogen uptake ceases.

    • Upon completion, the catalyst can be removed by filtration through a pad of Celite®.

Protocol 2: Preparation of P-2 Nickel Boride Catalyst (In Situ)

This protocol is adapted for selective hydrogenations.

  • Materials:

    • Nickel(II) Acetate tetrahydrate (Ni(OAc)₂·4H₂O, 2.5 mmol, 0.62 g)

    • Substrate (e.g., an alkyne or a molecule with multiple reducible groups, 20 mmol)

    • Sodium Borohydride (NaBH₄, ~2.75 mmol, ~0.10 g)

    • Absolute Ethanol (Deoxygenated)

  • Procedure:

    • To a dry 250 mL flask under an inert atmosphere (Nitrogen or Argon), add the Nickel(II) Acetate and 50 mL of deoxygenated absolute ethanol. Stir until dissolved.

    • Add the substrate to the flask.

    • In a separate dry flask, prepare a solution of NaBH₄ (2.75 mmol) in 10 mL of deoxygenated absolute ethanol.

    • While stirring the nickel/substrate solution vigorously, add the NaBH₄ solution dropwise over 1-2 minutes. A fine, black colloidal suspension of P-2 Ni₂B will form.

    • Immediately purge the flask with hydrogen gas and connect it to a hydrogen source.

    • Maintain vigorous stirring under a hydrogen atmosphere at the desired temperature (typically room temperature for high selectivity) until the reaction is complete.

Catalyst Preparation Workflow Diagram

CatalystPreparation Start Start: Prepare Catalyst Dissolve_Ni Dissolve Ni(II) Salt (e.g., Ni(OAc)₂) Start->Dissolve_Ni Decision_Solvent Choose Solvent System Dissolve_Ni->Decision_Solvent Prep_P1 Use Water (Aqueous Medium) Decision_Solvent->Prep_P1 For High Activity Prep_P2 Use Ethanol (Anhydrous, Inert Atm.) Decision_Solvent->Prep_P2 For High Selectivity Add_NaBH4 Add NaBH₄ Solution to Ni(II) Solution Prep_P1->Add_NaBH4 Prep_P2->Add_NaBH4 Result_P1 Result: P-1 Catalyst (Granular, High Activity) Add_NaBH4->Result_P1 Result_P2 Result: P-2 Catalyst (Colloidal, High Selectivity) Add_NaBH4->Result_P2 Use_Catalyst Use Catalyst Immediately for Hydrogenation Result_P1->Use_Catalyst Result_P2->Use_Catalyst

Caption: Workflow for the selective preparation of P-1 and P-2 Ni₂B catalysts.

References

  • Wikipedia. Nickel boride catalyst. [Link]

  • Brown, C. A. (1970). Catalytic hydrogenation. V. The Reaction of Sodium Borohydride with Aqueous Nickel Salts. P-1 Nickel Boride, a Convenient, Highly Active Nickel Hydrogenation Catalyst. The Journal of Organic Chemistry, 35(6), 1900–1904. [Link]

  • Industrial & Engineering Chemistry. Catalytic Activity of Nickel Borides. [Link]

  • Taghavi, S., et al. (2015). An effective method for increasing the activity of nickel boride catalyst nano-particles in hydrogenation reactions: Low-temperature hydrogen treatment. Request PDF. [Link]

  • Chemistry Stack Exchange. (2017). What is the origin of the names P-1 and P-2 of nickel boride catalysts?[Link]

  • Acosta, D. R., et al. (2007). Transition metals as dopants on nickel borides: Their catalytic activity effect on hydrogenation reactions. Request PDF. [Link]

  • Sciencemadness Discussion Board. (2017). Storage of nickel boride Ni2B and Ni2B-NaBH4 reductions. [Link]

  • The Journal of Organic Chemistry. Catalytic hydrogenation. V. Reaction of sodium borohydride with aqueous nickel salts. P-1 nickel boride, a convenient, highly active nickel hydrogenation catalyst. [Link]

  • Mahdavi, V., & Ghaffari, M. (2010). A comparison of nickel boride and Raney nickel electrode activity in the electrocatalytic Hydrogenation of Phenanthrene. PDF. [Link]

  • Khurana, J. M., & Gogia, A. (1997). Synthetically useful reactions with nickel boride. A review. PDF. [Link]

  • ResearchGate. nickel boride [Ni‐B] catalysts. [Link]

  • Chemistry Stack Exchange. (2021). Why do poisoned catalysts (Lindlar, nickel borate) result in partial hydrogenation of alkynes?[Link]

  • Yurchenko, D. V., et al. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. [Link]

  • Brown, H. C., & Brown, C. A. (1962). The Reaction of Sodium Borohydride with Nickel Acetate in Aqueous Solution--A Convenient Synthesis of an Active Nickel Hydrogenation Catalyst of Low Isomerizing Tendency. Journal of the American Chemical Society. [Link]

  • Brown, C. A. (1970). P-2 nickel boride, a catalyst with a remarkable affinity for norbornene double bonds. A highly convenient method for the selective hydrogenation of strained bicyclic double bonds. Journal of the Chemical Society D: Chemical Communications. [Link]

  • Zhang, B., et al. (2018). In situ structural evolution of a nickel boride catalyst: synergistic geometric and electronic optimization for the oxygen evolution reaction. Journal of Materials Chemistry A. [Link]

  • Semproni, J. R., et al. (2023). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • Brown, H. C., & Brown, C. A. (1963). The Reaction of Sodium Borohydride with Nickel Acetate in Ethanol Solution--A Highly Selective Nickel Hydrogenation Catalyst. Journal of the American Chemical Society. [Link]

  • Schreifels, J. A., et al. (1977). Comparison of the activity and lifetime of Raney nickel and nickel boride in the hydrogenation of various functional groups. The Journal of Organic Chemistry. [Link]

  • An, H., et al. (2016). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. PMC. [Link]

Sources

Troubleshooting

stability and reusability of Nickel(II) boride catalysts in organic synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for Nickel(II) Boride (Ni₂B) catalysts. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Nickel(II) Boride (Ni₂B) catalysts. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of these versatile yet sensitive catalytic systems. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles governing catalyst stability and performance, enabling you to optimize your reactions, ensure reproducibility, and extend the useful life of your catalyst.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature, preparation, and handling of nickel boride catalysts.

Q1: What exactly is "nickel boride," and why do different preparation methods yield catalysts with different activities?

A: Nickel boride is the common name for a class of amorphous or quasi-amorphous materials composed of nickel and boron.[1] It is typically generated in situ by the reduction of a nickel(II) salt (e.g., NiCl₂, Ni(OAc)₂) with sodium borohydride (NaBH₄).[1] The resulting black precipitate is not a single, well-defined compound but rather a complex material whose properties are highly dependent on the preparation method.[1][2]

The two most historically significant forms are:

  • P-1 Nickel: Prepared in aqueous media, resulting in granular black particles. It is generally considered more active and less sensitive to steric hindrance.[3]

  • P-2 Nickel: Prepared in ethanol, forming a nearly colloidal black suspension. It is more sensitive to the steric environment of the substrate.[1][3]

The differences in reactivity stem from variations in particle size, surface area, and the degree of surface contamination by sodium borates (NaBO₂) which can mask active sites.[2] The choice of solvent and nickel salt directly influences these properties, making strict adherence to a specific protocol essential for reproducibility.[2][4]

Q2: My freshly prepared nickel boride catalyst is a black powder. What are the best practices for handling and storage?

A: While nickel boride is considered non-pyrophoric and air-stable when moist, making it a safer alternative to Raney Nickel, proper handling is crucial to maintain its activity.[1][2][3]

  • Short-Term Storage (Hours to Days): Keep the catalyst as a slurry under the solvent used for its final wash (e.g., ethanol, methanol). Ensure the container is sealed to prevent solvent evaporation and minimize contact with air. While air-stable, prolonged exposure can lead to slow surface oxidation.[5]

  • Long-Term Storage: Long-term storage is generally discouraged as the amorphous, high-energy surface is prone to slow degradation. If necessary, store the catalyst under an inert atmosphere (N₂ or Ar) in a sealed container, preferably at a low temperature (e.g., 5-10°C).[6]

  • Avoid Drying: Do not dry the catalyst completely unless it is part of a specific protocol for supported catalyst preparation. Dried nickel boride can become pyrophoric and its activity may be compromised.[2]

  • Inert Atmosphere: For maximum activity, especially with the P-2 type, preparation and handling under an inert atmosphere are recommended to prevent the formation of surface nickel oxides that reduce catalytic efficiency.[1]

Q3: Can I reuse my nickel boride catalyst? If so, what is the general procedure?

A: Yes, reusability is a key advantage of nickel boride, but a proper workup is essential to restore its activity. The primary goal is to wash away adsorbed products, byproducts, and any remaining reagents from the catalyst surface.

A general reuse protocol involves:

  • Separation: After the reaction, allow the catalyst to settle and decant the supernatant liquid. If the catalyst is very fine, centrifugation may be necessary.

  • Washing: Wash the catalyst multiple times with the reaction solvent to remove the bulk of the soluble materials. Follow this with several washes using a solvent in which byproducts are highly soluble (e.g., methanol or ethanol).

  • Final Rinse: Perform a final rinse with the solvent intended for the next reaction.

  • Immediate Reuse: It is best to reuse the washed catalyst immediately. Storing the washed catalyst can lead to a decline in activity.

The efficiency of reuse will depend heavily on the nature of the reaction. Substrates with functional groups that can act as poisons (e.g., thiols) will lead to more rapid and often irreversible deactivation.[1][7]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Rapid Loss of Catalytic Activity (Within a Single Run or Upon First Reuse)

Symptom: The reaction starts as expected but then stalls, or the catalyst shows significantly lower or no activity in a subsequent run despite being washed.

Potential Causes & Solutions:

  • Cause A: Catalyst Poisoning. This is the most common cause of rapid deactivation. Nickel catalysts are highly susceptible to poisoning by compounds containing sulfur, phosphorus, and sometimes nitrogen.[7][8] Even trace amounts of these elements in your substrate, reagents, or solvent can irreversibly bind to the nickel active sites.

    • Solution:

      • Purity Check: Verify the purity of your substrate and reagents. If necessary, purify them to remove potential catalyst poisons.

      • Substrate Compatibility: Nickel boride is used for desulfurization, meaning it reacts stoichiometrically with sulfur-containing compounds.[1] If your substrate contains reducible sulfur groups (thiols, thioethers, etc.), the catalyst will be consumed and deactivated.

      • Regeneration (Poisoning): Poisoning by strong chemisorption (e.g., sulfur) is often irreversible.[9] Mild acid or base washes are typically ineffective. For some types of poisoning, treatment with a regenerating agent may be possible, but success is not guaranteed. A fresh batch of catalyst is often the most reliable solution.

  • Cause B: Thermal Deactivation (Sintering/Agglomeration). Amorphous nickel boride has a high surface area. Exposing it to excessively high temperatures can cause the fine particles to agglomerate, reducing the number of accessible active sites.[7][10]

    • Solution:

      • Temperature Control: Ensure your reaction temperature does not significantly exceed the recommended range for nickel boride catalysts (typically ambient to ~80 °C). High local temperatures can also occur during exothermic reactions; ensure adequate stirring and heat dissipation.

      • Avoid Hot Spots: When adding reagents, particularly NaBH₄ during in situ preparation, add them slowly and with vigorous stirring to prevent localized overheating.

  • Cause C: Surface Oxidation/Hydrolysis. Although considered air-stable, prolonged exposure to air, especially in aqueous media, can lead to the formation of inactive nickel hydroxide or nickel oxide layers on the catalyst surface.[1][5]

    • Solution:

      • Inert Atmosphere: For sensitive reactions or when maximum activity is required, prepare and run the reaction under an inert atmosphere (N₂ or Ar).[1]

      • Solvent Choice: Anhydrous solvents can mitigate hydrolysis. If water is necessary for the reaction, ensure it is deoxygenated.

  • Cause D: Blockage by Non-Porous Byproducts. Polymeric or insoluble byproducts can physically coat the catalyst surface, blocking access to active sites.[7]

    • Solution:

      • Solvent Wash Protocol: Implement a rigorous washing protocol between runs. Use a solvent known to dissolve the potential byproducts. Sonication during the washing step can sometimes help dislodge adsorbed material.[11]

Problem 2: Inconsistent Performance Between Batches

Symptom: You prepare multiple batches of catalyst using the same procedure, but they exhibit different levels of activity or selectivity.

Potential Causes & Solutions:

  • Cause A: Variability in Reagent Addition. The rate of addition of NaBH₄ to the nickel salt solution is a critical parameter. A rapid addition can lead to larger, less active particles and localized temperature spikes.

    • Solution: Standardize the addition process. Use a syringe pump or a dropping funnel for controlled, dropwise addition over a consistent period. Ensure vigorous and reproducible stirring throughout the preparation.

  • Cause B: Influence of Atmosphere. Preparing the catalyst in the presence of air versus under an inert atmosphere can lead to significant differences in the initial activity due to the formation of surface oxides.[1]

    • Solution: For maximum reproducibility, always prepare the catalyst under an inert atmosphere (N₂ or Ar). Purge the solvent and the reaction vessel with the inert gas before adding reagents.[4]

  • Cause C: Water Content. Trace amounts of water in alcoholic solvents can alter the catalyst's properties, affecting its particle size and surface characteristics.

    • Solution: Use anhydrous solvents for catalyst preparation when specified in the literature for P-2 type catalysts.[4] If the protocol calls for an aqueous medium (P-1 type), use deionized, degassed water.

Part 3: Visual Diagrams and Workflows

Key Deactivation Pathways

The following diagram illustrates the primary mechanisms leading to the deactivation of amorphous nickel boride catalysts. Understanding these pathways is the first step in troubleshooting and prevention.

G cluster_causes Active Active Catalyst (Amorphous Ni-B Nanoparticles) Poisoned Poisoned Catalyst (e.g., Ni-S formation) Active->Poisoned Irreversible Sintered Sintered Catalyst (Agglomerated, Low Surface Area) Active->Sintered Irreversible Oxidized Oxidized/Hydrolyzed Catalyst (NiO, Ni(OH)₂ Surface) Active->Oxidized Partially Reversible Fouled Fouled Catalyst (Blocked by Byproducts) Active->Fouled Reversible Poisoning Poisoning (Sulfur, Phosphorus) Poisoning->Poisoned Thermal High Temperature (>80 °C) Thermal->Sintered Air Air / Water Exposure Air->Oxidized Byproducts Insoluble Byproducts Byproducts->Fouled

Caption: Primary mechanisms of Nickel Boride catalyst deactivation.

Catalyst Reuse and Regeneration Workflow

This workflow outlines the decision-making process for reusing or attempting to regenerate a nickel boride catalyst after a reaction.

G Start Reaction Complete Separate Separate Catalyst (Decant / Centrifuge) Start->Separate Wash Wash with Solvents (Reaction Solvent -> MeOH/EtOH) Separate->Wash Assess Assess Deactivation Cause Wash->Assess Reuse Reuse Immediately Assess->Reuse Fouling / Minor Activity Loss Regen Attempt Regeneration (e.g., Mild Acid/Base Wash) Assess->Regen Suspected Oxidation / Reversible Poisoning Discard Discard & Prepare Fresh Catalyst Assess->Discard Known Poisoning (S, P) / Sintering / Severe Loss Regen->Wash Post-Regen Wash

Sources

Optimization

Technical Support Center: Troubleshooting Loss of Catalytic Activity in Stored Nickel Boride

Welcome to the technical support center for nickel boride catalysts. This guide is designed for researchers, scientists, and drug development professionals who utilize amorphous nickel boride in their synthetic workflows...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nickel boride catalysts. This guide is designed for researchers, scientists, and drug development professionals who utilize amorphous nickel boride in their synthetic workflows. As a Senior Application Scientist, I have compiled this resource to address the common challenges associated with the storage and handling of this powerful yet sensitive catalytic system. Our goal is to provide you with the expertise and practical insights necessary to ensure the consistent and optimal performance of your nickel boride catalyst.

Introduction: The Nature of Amorphous Nickel Boride

Amorphous nickel boride, often referred to as Ni₂B, is a highly effective heterogeneous catalyst for a variety of organic transformations, including hydrogenations and desulfurizations.[1] Its high catalytic activity is, in part, attributed to its amorphous structure and high surface area.[2] However, this amorphous nature also contributes to its inherent instability, particularly when exposed to atmospheric oxygen and moisture.[3] The primary mode of deactivation is surface oxidation, leading to the formation of catalytically less active nickel hydroxide and borate species.[4]

This guide provides a structured approach to troubleshooting the loss of catalytic activity in stored nickel boride, offering preventative measures, diagnostic techniques, and regeneration protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Catalyst Storage and Handling

Question 1: My stored nickel boride catalyst has lost its activity. What is the most likely cause?

The most common reason for the deactivation of stored nickel boride is exposure to air and moisture. Amorphous nickel boride is susceptible to oxidation, which results in the formation of a surface layer of nickel hydroxide (Ni(OH)₂) and nickel borates.[1][4] This oxidized layer blocks the active catalytic sites, leading to a significant decrease or complete loss of activity. It is a common observation that nickel boride loses its catalytic activity over time, which is why it is often recommended to prepare it fresh (in situ) for immediate use.[5]

Question 2: What are the best practices for storing amorphous nickel boride to prevent deactivation?

To minimize deactivation during storage, it is crucial to protect the catalyst from air and moisture. Here are the recommended storage protocols:

  • Inert Atmosphere Storage: The most effective method is to store the dried catalyst powder under an inert atmosphere, such as nitrogen or argon, in a sealed container. This can be achieved using a glove box or by thoroughly purging the storage vial with an inert gas before sealing.

  • Solvent Slurry Storage: Storing the catalyst as a slurry in an anhydrous, deoxygenated solvent can also prevent oxidation. Suitable solvents include:

    • Ethanol: For P-2 type nickel boride, storage under absolute ethanol is a common practice.

    • Water: P-1 type nickel boride, prepared in an aqueous medium, can be stored under deoxygenated water.[6]

    • Isopropanol/Water Mixtures: A 2:1 ratio of isopropanol to water has been suggested as a suitable storage medium.[5]

It is critical to ensure the solvent is thoroughly deoxygenated before adding the catalyst. This can be done by bubbling an inert gas through the solvent for an extended period.

dot graph TD { A[Freshly Prepared Nickel Boride] -->|Exposure to Air (O₂) & Moisture (H₂O)| B(Surface Oxidation); B --> C{Formation of Nickel Hydroxide [Ni(OH)₂] & Nickel Borates}; C --> D[Blocked Catalytic Sites]; D --> E(Loss of Catalytic Activity); } caption: "Deactivation pathway of nickel boride via oxidation."

Section 2: Identifying Catalyst Deactivation

Question 3: How can I visually identify a deactivated nickel boride catalyst?

While not always definitive, visual changes can be an initial indicator of catalyst deactivation:

  • Fresh Catalyst: Freshly prepared amorphous nickel boride is typically a fine, black powder or a colloidal suspension.[1]

  • Deactivated Catalyst: Upon oxidation, the catalyst may appear grayish or greenish due to the formation of nickel hydroxide. The particles may also agglomerate, leading to a change in the texture of the powder.

Question 4: How does catalyst deactivation affect reaction kinetics?

A decline in catalytic activity will manifest as a significant decrease in the reaction rate. If you are monitoring the reaction progress (e.g., by TLC, GC, or NMR), you will observe a much slower conversion of your starting material compared to reactions performed with a fresh batch of catalyst under identical conditions. In some cases, the reaction may not proceed to completion at all.

Question 5: What analytical techniques can confirm catalyst deactivation?

For a more definitive diagnosis, surface-sensitive analytical techniques are invaluable:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for analyzing the surface composition of the catalyst.

    • Active Catalyst: The XPS spectrum of active nickel boride will show peaks corresponding to metallic nickel (Ni⁰) and nickel boride.[7]

    • Inactive Catalyst: A deactivated catalyst will exhibit additional peaks at higher binding energies, characteristic of nickel(II) species such as nickel oxide (NiO) and nickel hydroxide (Ni(OH)₂), as well as oxidized boron species (borates).[4][7]

  • X-ray Diffraction (XRD): XRD analysis can provide information about the crystalline structure of the material.

    • Active Catalyst: Amorphous nickel boride will show a broad, featureless XRD pattern, indicative of its non-crystalline nature.[8]

    • Inactive Catalyst: While the bulk of the material may remain amorphous, the formation of crystalline nickel hydroxide or other phases upon extensive oxidation could potentially lead to the appearance of new, albeit likely broad, diffraction peaks.[9]

Parameter Active Nickel Boride Deactivated Nickel Boride
Appearance Fine black powder/suspensionGrayish/greenish powder, potential agglomeration
Reaction Rate HighSignificantly reduced or no reaction
XPS (Ni 2p) Predominantly Ni⁰ and Ni-B speciesPresence of Ni²⁺ species (NiO, Ni(OH)₂)
XPS (B 1s) Predominantly B-Ni speciesPresence of oxidized Boron (Borate) species
XRD Broad, amorphous patternMay show broad peaks of crystalline oxides/hydroxides

Section 3: Catalyst Regeneration

Question 6: Is it possible to regenerate a deactivated nickel boride catalyst?

Yes, in many cases, the activity of a deactivated nickel boride catalyst can be at least partially restored. Regeneration methods focus on removing the oxidized surface layer to re-expose the active catalytic sites.

Question 7: What are the recommended protocols for regenerating nickel boride?

Here are two potential regeneration strategies. It is recommended to test these on a small scale first.

Protocol 1: Low-Temperature Hydrogen Treatment

This method aims to reduce the surface nickel oxide and remove borate species.

Objective: To restore catalytic activity by removing surface oxides and borates.

Materials:

  • Deactivated nickel boride catalyst

  • Hydrogen gas (high purity)

  • Suitable reaction vessel with gas inlet and outlet

  • Heating mantle and temperature controller

Procedure:

  • Place the deactivated nickel boride catalyst in a suitable reaction vessel.

  • Purge the vessel thoroughly with an inert gas (e.g., argon or nitrogen) to remove any residual air.

  • Introduce a gentle flow of hydrogen gas.

  • Slowly heat the catalyst to a low temperature (e.g., below 100°C) under the hydrogen atmosphere.[10]

  • Maintain this temperature for a specified period (e.g., 1-2 hours).

  • Cool the catalyst to room temperature under the hydrogen flow.

  • Once at room temperature, switch the gas flow back to an inert gas before handling.

Rationale: The low-temperature hydrogen treatment can reduce the surface nickel oxide species back to active metallic nickel and facilitate the dissolution of borate species.[10]

Protocol 2: Aqueous Washing

This simpler method is primarily for removing soluble byproducts like sodium borate that may have deposited on the catalyst surface during its initial preparation.

Objective: To remove soluble surface contaminants.

Procedure:

  • Suspend the deactivated catalyst in deoxygenated deionized water.

  • Stir the suspension for a period (e.g., 30-60 minutes).

  • Allow the catalyst to settle and carefully decant the water.

  • Repeat the washing process several times.

  • After the final wash, the catalyst should be stored under an appropriate solvent or dried under vacuum for immediate use.

Rationale: Sodium borate (NaBO₂), a common byproduct of nickel boride synthesis, is water-soluble and can be washed away.[4] This may be effective if the primary cause of deactivation is surface contamination rather than extensive oxidation.

dot graph TD { subgraph Deactivation A[Active Ni-B Catalyst] -->|Oxidation| B(Deactivated Catalyst with NiO/Ni(OH)₂/Borate Surface); end subgraph Regeneration B --> C{Regeneration Protocol}; C -->|Low-Temp H₂ Treatment| D[Reduction of Surface Oxides & Removal of Borates]; C -->|Aqueous Washing| E[Removal of Soluble Borates]; D --> F[Reactivated Ni-B Catalyst]; E --> F; end } caption: "Deactivation and regeneration cycle of nickel boride."

Section 4: Best Practices for In Situ Preparation

To circumvent the challenges of storing nickel boride, in situ preparation is highly recommended.

Protocol: In Situ Preparation of P-2 Nickel Boride

Objective: To generate a highly active nickel boride catalyst for immediate use in a reaction.

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Anhydrous ethanol

  • Reaction flask with a magnetic stirrer

  • Substrate for hydrogenation/desulfurization

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve the nickel(II) acetate tetrahydrate in anhydrous ethanol.

  • Add the substrate to be reduced to the nickel salt solution.

  • In a separate flask, prepare a solution of sodium borohydride in ethanol.

  • Slowly add the sodium borohydride solution to the stirred nickel salt/substrate solution. A black precipitate of nickel boride will form, and hydrogen gas will evolve.

  • Allow the reaction to proceed, monitoring its progress by appropriate analytical methods.

Rationale: Preparing the catalyst in the presence of the substrate ensures maximum activity and minimizes the chances of deactivation from exposure to the atmosphere.

Safety Precautions

  • Nickel Compounds: Nickel compounds are potential carcinogens and may cause skin sensitization.[1] Always handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Sodium Borohydride: Reacts with water and alcohols to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions.

  • Hydrogen Gas: The preparation and use of nickel boride often generate hydrogen gas, which is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

References

  • Sciencemadness Discussion Board. (2017). Storage of nickel boride Ni2B and Ni2B-NaBH4 reductions. [Link]

  • Hong, J., et al. (2024).
  • Luo, W., et al. (2022). Preparation and Performance of the Lipid Hydrodeoxygenation of a Nickel-Induced Graphene/HZSM-5 Catalyst.
  • Khurana, J. M., & Gogia, A. (1997). Synthetically useful reactions with nickel boride. A review.
  • Wikipedia. (n.d.). Nickel boride catalyst. [Link]

  • Taghavi, S., et al. (2015). An effective method for increasing the activity of nickel boride catalyst nano-particles in hydrogenation reactions: Low-temperature hydrogen treatment.
  • ResearchGate. (n.d.). X-ray diffraction analysis (XRD) of nickel boride (Ni2B) NPs. [Link]

  • ResearchGate. (n.d.). XRD patterns of fresh, reduced and spent catalysts: (A) PM-Ni/ATC. [Link]

  • ResearchGate. (n.d.). XRD patterns of the fresh (a) and reduced (b) catalysts. (a) Ni–Si–ME. [Link]

  • Zhang, H., et al. (2021). Promoted surface reconstruction of amorphous nickel boride electrocatalysts by boron dissolution for boosting the oxygen evolution reaction.
  • ResearchGate. (n.d.). Synthesis and XPS Characterization of Nickel Boride Nanoparticles. [Link]

  • Ghosh, K., et al. (2020). Metal–organic framework (MOF)
  • Reddit. (2023). nickel boride reduction questions. [Link]

  • Wu, J., et al. (2022). Composition Engineering of Amorphous Nickel Boride Nanoarchitectures Enabling Highly Efficient Electrosynthesis of Hydrogen Peroxide.
  • Proietti, G., et al. (2021).
  • Scilit. (n.d.). X-Ray photoelectron spectroscopy of nickel boride catalysts: Correlation of surface states with reaction products in the hydrogenation of acrylonitrile. [Link]

  • Liu, B., et al. (2017). In situ structural evolution of a nickel boride catalyst: synergistic geometric and electronic optimization for the oxygen evolution reaction.
  • Mahdavi, B., et al. (1995). A comparison of nickel boride and Raney nickel electrode activity in the electrocatalytic Hydrogenation of Phenanthrene.
  • Qi, Y., et al. (2022). Insights into the activity of nickel boride/nickel heterostructures for efficient methanol electrooxidation.
  • Zeng, M., et al. (2014). Nanostructured Amorphous Nickel Boride for High-Efficiency Electrocatalytic Hydrogen Evolution over a Broad pH Range.
  • Apesteguía, C. R., et al. (2006). New material as support for nickel boride catalyst.
  • Li, Y., et al. (2023). Amorphous nickel boride facilitates active site generation for HMF electrooxidation.
  • Masa, J., et al. (2017). Nickel boride (NixB) as a highly efficient catalyst for oxygen evolution. Deposit Digital de Documents de la UAB.
  • Hauschild, U., & Nicolaus, H. (1965). Process for the regeneration of raney-nickel catalyst. U.S.
  • Miola, M. (2022). Engineering the Solid State Synthesis and Processing of Nickel Boride with Enhanced Functionality. University of Groningen.

Sources

Troubleshooting

Technical Support Center: Optimizing Nickel(II) Boride Catalyst Performance Through Support Material Selection

Welcome to the technical support center for Nickel(II) Boride (Ni₂B) catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nickel(II) Boride (Ni₂B) catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of the support material in determining the performance of your Ni₂B catalyst. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your catalytic processes.

The Crucial Role of the Support: More Than Just a Scaffold

Unsupported nickel boride is an effective catalyst, but immobilizing it on a high-surface-area support can significantly enhance its activity, stability, and ease of handling.[1] The support material is not merely an inert carrier; it actively influences the catalyst's properties through metal-support interactions, which can alter the electronic properties and dispersion of the active nickel boride phase.[2] The choice of support can mean the difference between a high-yielding, selective reaction and a sluggish, non-selective process plagued by catalyst deactivation.

A critical factor for successful immobilization is the presence of surface hydroxyl (-OH) groups on the support material.[3][4] These groups act as anchoring points for the nickel boride particles, preventing leaching and ensuring a stable catalytic system.[4] Supports lacking these functional groups, such as certain zeolites, have shown very low reaction rates due to poor catalyst adhesion.[3]

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific issues you may encounter during your experiments, providing a logical framework for diagnosis and resolution.

Issue 1: Low or No Catalytic Activity

Symptoms:

  • The reaction does not proceed to completion, or the conversion rate is significantly lower than expected.

  • Longer reaction times are required to achieve desired conversions.

Possible Causes & Solutions:

  • Poor Catalyst Anchoring: If the nickel boride is not properly anchored to the support, it may detach and agglomerate, reducing the number of accessible active sites. This is often visibly indicated by the reaction solution turning black, which signifies catalyst leaching.[4]

    • Root Cause: The support material may lack sufficient surface hydroxyl groups for effective anchoring.[3]

    • Solution:

      • Support Selection: Choose a support with a high density of surface hydroxyl groups, such as silica gel or rehydroxylated perlite.[3][4]

      • Support Pre-treatment: Hydrothermal treatment of materials like perlite can increase the concentration of surface silanol groups.[3]

      • Correct Impregnation Sequence: Impregnate the support with the sodium borohydride solution before adding the nickel salt solution. This sequence has been shown to improve catalyst adhesion and increase the specific surface area.[4]

  • Inactive Catalyst Phase: The active nickel boride phase may not have formed correctly during the in situ preparation.

    • Root Cause: Decomposition of the sodium borohydride reducing agent before it can reduce the nickel salt.

    • Solution: Conduct the impregnation and reduction steps in an ice-water bath to maintain a low temperature and prevent premature decomposition of the sodium borohydride.[4]

  • Surface Contamination: The active sites on the catalyst may be blocked.

    • Root Cause: Contamination from spectator ions (e.g., Na⁺, Cl⁻) from the precursor salts can dramatically reduce activity.[1]

    • Solution: Thoroughly wash the prepared catalyst with an appropriate solvent (e.g., 99.9% ethanol) to remove any residual ions before use.[4]

Issue 2: Poor Selectivity

Symptoms:

  • Formation of undesired byproducts.

  • Reduction of functional groups that should have been preserved.

Possible Causes & Solutions:

  • Inappropriate Support Acidity: The acidity of the support material can influence the reaction pathway.

    • Root Cause: Acidic sites on the support can catalyze side reactions, such as dehydration or isomerization.

    • Solution: Select a support with the appropriate acidity for your specific application. For example, while acidic supports can be beneficial for some reactions, a more neutral support like silica may be preferable for hydrogenations where chemoselectivity is critical.

  • Steric Hindrance Effects: The pore structure of the support can influence which parts of a substrate molecule can access the active sites.

    • Root Cause: The choice between different forms of nickel boride catalyst (P-1 vs. P-2) is known to affect selectivity based on steric factors.[5] This principle can be extended to supported catalysts where the support's porosity plays a role.

    • Solution: For reactions involving bulky molecules, a support with a larger average pore diameter may be necessary to ensure the substrate can reach the active sites without steric hindrance.

Issue 3: Catalyst Deactivation Over Time

Symptoms:

  • A gradual decrease in catalytic activity over a single reaction or upon recycling.

Possible Causes & Solutions:

  • Leaching of Active Phase: As discussed in "Low or No Catalytic Activity," poor anchoring can lead to the continuous loss of nickel boride from the support into the reaction medium.[6]

    • Solution: Ensure proper support selection and preparation protocol as outlined above.

  • Sintering of Nickel Boride Particles: At elevated temperatures, the small, highly active nickel boride nanoparticles can migrate on the support surface and agglomerate into larger, less active particles.

    • Solution:

      • Choose a support with strong metal-support interactions: This can help to stabilize the nanoparticles and prevent their migration.

      • Optimize reaction temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

  • Surface Reconstruction and Boron Dissolution: Under certain reaction conditions, particularly in electrochemical applications, the surface of the nickel boride can reconstruct, and boron can dissolve into the reaction medium.[7] This can initially lead to an increase in activity by exposing more nickel active sites but may eventually lead to catalyst instability.[7]

    • Solution: This is an active area of research. Understanding the reaction mechanism and the role of the solvent and other reaction components is key to mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: Which support material is best for my reaction?

A1: The "best" support material is highly dependent on your specific application. However, a good starting point for many hydrogenation reactions is silica gel due to its high surface area, neutral pH, and abundance of surface hydroxyl groups for catalyst anchoring.[3][4] For applications requiring different surface properties, materials like alumina or modified natural minerals such as perlite can be considered.[3][4]

Q2: How does the calcination temperature of the support affect catalyst performance?

A2: The calcination temperature of the support material prior to catalyst loading can significantly impact its properties. Increasing the calcination temperature can lead to changes in the support's crystal structure, surface area, and the number of surface hydroxyl groups.[8][9] For example, calcining alumina at very high temperatures can cause a phase transition that may reduce its surface area and alter its interaction with the nickel boride.[9] It is crucial to follow a validated protocol for support pre-treatment.

Q3: Can I regenerate my supported Nickel(II) Boride catalyst?

A3: Yes, regeneration is often possible, but the optimal method depends on the cause of deactivation.

  • For deactivation due to coke deposition: A common method is calcination in a controlled atmosphere to burn off the carbonaceous deposits.

  • For deactivation due to surface poisoning: A mild acid or base wash may be effective in removing the adsorbed poison.

  • For deactivation due to sintering or significant leaching: Regeneration may be more challenging and may require a complete redispersion of the active phase. One study on a spent nickel catalyst used a hydrometallurgical approach involving leaching with acid followed by precipitation and heating.[10]

Q4: What are the key safety precautions when preparing and using supported Nickel(II) Boride catalysts?

A4:

  • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that reacts violently with acids and can generate flammable hydrogen gas upon contact with water or alcohols. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • In Situ Catalyst Generation: The reaction between the nickel salt and sodium borohydride is exothermic and produces hydrogen gas. It is critical to perform this reaction with adequate cooling (e.g., in an ice bath) and ventilation to prevent a runaway reaction and the accumulation of flammable gas.[1][4]

  • Handling the Catalyst: While nickel boride is generally considered non-pyrophoric when moist, it can become pyrophoric (ignite spontaneously in air) when dry.[1] It is also a suspected carcinogen and can cause skin sensitization.[11][12][13] Always handle the catalyst in a well-ventilated area, wear appropriate PPE, and avoid inhalation of the dust.[11][12][13]

Data Summary: Influence of Support on Catalyst Performance

Support MaterialKey PropertiesImpact on Ni₂B Catalyst PerformanceReferences
Silica Gel High surface area, abundant surface -OH groups, neutral pH.Excellent for catalyst anchoring, leading to high activity and stability. The high surface area can contribute to a higher reaction rate.[3][4]
Alumina Can have varying acidity depending on the phase (e.g., γ-alumina), moderate to high surface area.Can provide strong metal-support interactions. The acidity may influence selectivity. May have fewer surface -OH groups than silica.[3][4][14]
Rehydroxylated Perlite Natural silicoaluminate, surface -OH groups can be increased via hydrothermal treatment.A viable, low-cost alternative to commercial supports. Performance is dependent on the degree of rehydroxylation.[3][4]
Zeolite 4A Crystalline aluminosilicate with a defined pore structure, lacks free surface -OH groups.Poor performance due to the inability to effectively anchor the nickel boride catalyst, leading to very low reaction rates.[3]

Experimental Protocols

Protocol 1: Preparation of Silica-Supported Nickel(II) Boride Catalyst

This protocol is adapted from Acosta et al. and is suitable for general-purpose hydrogenation reactions.[4]

Materials:

  • Silica Gel (e.g., Grade 923, 100-200 mesh)

  • Sodium Borohydride (NaBH₄)

  • Sodium Hydroxide (NaOH)

  • Nickel(II) Acetate Tetrahydrate (Ni(CH₃CO₂)₂·4H₂O)

  • Deionized Water

  • Ethanol (99.9%)

Procedure:

  • Prepare the Borohydride Solution: In a beaker, prepare a solution of 2.0 M NaBH₄ and 0.2 M NaOH in deionized water.

  • Impregnate the Support: Add 1.0 g of silica gel to the borohydride solution. Stir gently for 30 minutes at room temperature (approximately 293 K).

  • Filter the Support: Remove the excess solution by filtration.

  • Prepare for Reduction: Transfer the impregnated silica gel to a beaker placed in an ice-water bath to ensure the subsequent reaction remains cold.

  • Reduce the Nickel Salt: Prepare a 1.0 M aqueous solution of nickel(II) acetate. Add this solution dropwise to the cold, impregnated silica gel with gentle stirring. Hydrogen gas will be evolved.

  • Completion of Reduction: Continue adding the nickel acetate solution until the evolution of gas bubbles ceases.

  • Wash the Catalyst: Wash the resulting black, supported catalyst thoroughly with 99.9% ethanol to remove any unreacted precursors and byproducts.

  • Store the Catalyst: The catalyst can be stored moist for future use. Do not allow the catalyst to dry completely in the air, as it may become pyrophoric.[1]

Visualization of Key Concepts

Catalyst Preparation Workflow

G cluster_prep Support Preparation cluster_impregnation Impregnation & Reduction cluster_post Post-Synthesis s1 Select Support (e.g., Silica Gel) s2 Optional: Pre-treatment (e.g., Calcination, Hydrothermal) s1->s2 i1 Immerse Support in NaBH4/NaOH Solution s2->i1 i2 Filter to Remove Excess Solution i1->i2 i3 Cool Impregnated Support (Ice Bath) i2->i3 i4 Dropwise Addition of Nickel(II) Acetate Solution i3->i4 p1 Wash with Ethanol i4->p1 p2 Store Moist Catalyst p1->p2 caption Workflow for the preparation of supported Nickel(II) Boride catalyst.

Caption: Workflow for preparing supported Nickel(II) Boride catalyst.

Troubleshooting Logic for Low Catalyst Activity

G start Low Catalyst Activity Observed q1 Is the reaction solution black? start->q1 a1_yes Yes: Catalyst Leaching q1->a1_yes Yes q2 Was the synthesis performed in an ice bath? q1->q2 No sol1 Solution: - Check support for -OH groups - Verify impregnation sequence - Ensure proper washing a1_yes->sol1 end Re-evaluate Performance sol1->end a2_no No: Potential NaBH4 Decomposition q2->a2_no No q3 Was the catalyst thoroughly washed? q2->q3 Yes sol2 Solution: - Repeat synthesis with cooling - Ensure fresh NaBH4 a2_no->sol2 sol2->end a3_no No: Possible Surface Contamination q3->a3_no No q3->end Yes sol3 Solution: - Wash catalyst thoroughly with appropriate solvent a3_no->sol3 sol3->end caption Decision tree for troubleshooting low catalyst activity.

Caption: Decision tree for troubleshooting low catalyst activity.

References

  • Acosta, D., Martinez, J., Carrera, C., Erdmann, E., Gonzo, E., & Destéfanis, H. (2006). NEW MATERIAL AS SUPPORT FOR NICKEL BORIDE CATALYST. Latin American Applied Research, 36(4), 317-320. Available from: [Link].

  • Li, Y., et al. (2024). Amorphous High-Entropy Borides Ensuring High Activity and Stability toward Efficient Water Oxidation. ACS Publications. Available from: [Link].

  • Acosta, D., et al. (2006). NEW MATERIAL AS SUPPORT FOR NICKEL BORIDE CATALYST. SciELO. Available from: [Link].

  • Bar-Ziv, R., et al. (2024). An exploration of the electrocatalytic activity of nickel boride nanocrystals in the oxidation of 5-HMF. RSC Publishing. Available from: [Link].

  • Khurana, J. M., & Gogia, A. (1997). Synthetically useful reactions with nickel boride. A review. Organic Preparations and Procedures International, 29(1), 1-53. Available from: [Link].

  • Song, F., et al. (2018). In situ structural evolution of a nickel boride catalyst: synergistic geometric and electronic optimization for the oxygen evolution reaction. Journal of Materials Chemistry A. Available from: [Link].

  • Wang, Y., et al. (2021). Promoted surface reconstruction of amorphous nickel boride electrocatalysts by boron dissolution for boosting the oxygen evolution reaction. Journal of Materials Chemistry A. Available from: [Link].

  • Jackson, S. D., & Kelly, G. J. (2000). Preparation and characterisation of alumina-, molybdena-, and silica-supported nickel, and the identification of reactive oxygen on these catalysts by exchange with isotopically labelled carbon dioxide. RSC Publishing. Available from: [Link].

  • Bayraktar, H., et al. (2024). Sustainable Lithium Recovery from Biotite Waste of Nepheline Syenite via Magnetic Separation and Flotation with MLA-Based Mineralogical Characterization. MDPI. Available from: [Link].

  • Huin, J. F., & Le Page, J. F. (1984). Nickel catalyst on alumina support. U.S. Patent No. 4,490,480. Washington, DC: U.S. Patent and Trademark Office.
  • Castaño-Fuentes, S., et al. (2024). Influence of Calcination and Reduction Conditions of Ni-Al-LDH Catalysts for CO2 Methanation. MDPI. Available from: [Link].

  • (2024). Nickel Catalyst Refill - SAFETY DATA SHEET. Available from: [Link].

  • Li, H., et al. (2023). Universal Boron-Doped Nickel Nanocatalyst for Selective Amination and Hydrogenation under Mild Conditions. ACS Catalysis. Available from: [Link].

  • Sianipar, M., et al. (2023). Regeneration of Spent Nickel Catalyst by Hydrometallurgical Method. Jurnal Universitas Sebelas Maret. Available from: [Link].

  • Chen, L., et al. (2019). The Rise of Calcination Temperature Enhances the Performance of Cu Catalysts: Contributions of Support. ResearchGate. Available from: [Link].

  • Guerrero-Ruiz, A., & Rodriguez-Ramos, I. (1995). Synthesis of alumina supported nickel nanoparticle catalysts and evaluation of nickel metal dispersions by temperature programmed desorption. ResearchGate. Available from: [Link].

  • (2018). Nickel catalyst Safety Data Sheet. Available from: [Link].

  • Johansson, M. J., & Bäckvall, J. E. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available from: [Link].

  • Bar-Ziv, R., et al. (2024). An exploration of the electrocatalytic activity of nickel boride nanocrystals in the oxidation of 5-HMF. Catalysis Science & Technology. Available from: [Link].

  • Kumar, A., & Singh, A. (2022). NICKEL CATALYTIC ACTIVITIES ON THE SUPPORTS OF SILICA AND ACTIVATED CARBON EXTRACTION FROM LOCAL RICE HUSK FOR NITROBENZENE HYDR. Rasayan Journal of Chemistry. Available from: [Link].

  • (n.d.). Nickel boride catalyst. Wikipedia. Retrieved January 22, 2026, from [Link].

  • de Souza, P. M., et al. (2021). Synthesis and Regeneration of Nickel-Based Catalysts for Hydrodeoxygenation of Beech Wood Fast Pyrolysis Bio-Oil. MDPI. Available from: [Link].

  • Al-Mufachi, N. A., et al. (2021). An Alumina-Supported Ni-La-Based Catalyst for Producing Synthetic Natural Gas. MDPI. Available from: [Link].

  • Li, Y., et al. (2023). Study of Calcination Temperature Influence on Physicochemical Properties and Photodegradation Performance of Cu2O/WO3/TiO2. MDPI. Available from: [Link].

  • Taghavi, S., et al. (2015). An effective method for increasing the activity of nickel boride catalyst nano-particles in hydrogenation reactions: Low-temperature hydrogen treatment. ResearchGate. Available from: [Link].

  • (n.d.). Silica-Supported Nickel Catalysts Overview. Scribd. Available from: [Link].

  • Shi, Y. Y. (2011). Effect Of Support Calcination Temperature On Structure And Performance Of Al 2 o 3 -supported Nickel Phosphide Catalysts. Globe Thesis. Available from: [Link].

  • Van der Plank, P., & Van Dillen, J. G. (1991). Nickel/alumina catalyst, its preparation and use. U.S. Patent No. 5,047,178. Washington, DC: U.S. Patent and Trademark Office.
  • Mthembu, S. J., et al. (2021). Synthesis and Characterization of Nickel(II) Homogeneous and Supported Complexes for the Hydrogenation of Furfural to Furfuryl Alcohol. MDPI. Available from: [Link].

Sources

Optimization

strategies to prevent oxidation of Nickel(II) boride during synthesis and handling

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Nickel(II) Boride (NiₓB). This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Nickel(II) Boride (NiₓB). This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge in working with this versatile catalyst: its susceptibility to oxidation. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the synthesis and handling of highly active, oxide-free Nickel Boride.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and characterization of Nickel Boride.

Q1: What is Nickel(II) Boride and why is it so prone to oxidation?

A: Nickel Boride is a class of chemical compounds containing nickel and boron, most commonly prepared by the reduction of nickel salts with a borohydride reagent.[1] These materials, particularly in their amorphous, nanoparticle form, are highly valued as catalysts for reactions like hydrogenations and desulfurizations.[2][3] Their high catalytic activity stems from a large, active surface area and electron-deficient boron atoms.[4] However, this high reactivity is also their primary vulnerability. The surface nickel and boron atoms are readily attacked by atmospheric oxygen and moisture, leading to the formation of a passivating layer of nickel oxides (NiO), hydroxides (Ni(OH)₂), and boron oxides (B₂O₃).[2][5] This is especially true for the finely divided, dry powder, which can be pyrophoric.[2]

Q2: What are the common signs of Nickel Boride oxidation?

A: The most immediate indicator of oxidation is a significant decrease or complete loss of catalytic activity.[2][6] An active Nickel Boride catalyst is typically a fine black powder or colloidal suspension.[1] While subtle color changes can be difficult to discern, significant oxidation may result in a less intense black or grayish appearance. The most definitive evidence, however, comes from analytical characterization rather than visual inspection.

Q3: How can I definitively confirm if my Nickel Boride sample is oxidized?

A: Surface-sensitive analytical techniques are essential for confirming the presence of oxides. The most powerful tool for this is X-ray Photoelectron Spectroscopy (XPS) .

  • Nickel (Ni 2p) region: An oxide-free sample will primarily show a peak corresponding to Ni-B bonds or metallic Ni⁰ (Binding Energy ~852.8-853.5 eV). The presence of a significant second peak at higher binding energies (~856-857 eV) is a clear indicator of oxidized Ni²⁺ species.[7][8]

  • Boron (B 1s) region: A clean sample will show a primary peak for elemental or metal-bound boron (B⁰) at ~188 eV. A shoulder or distinct peak at higher binding energies (~192-193 eV) confirms the presence of oxidized boron, typically as B₂O₃ or borates.[4][5]

Powder X-ray Diffraction (XRD) can also be useful. Highly active, amorphous Nickel Boride shows broad, featureless diffraction patterns. The appearance of sharp peaks attributable to crystalline NiO or Ni(OH)₂ would indicate significant oxidation and/or undesired crystallization.

Q4: Can I regenerate an oxidized Nickel Boride catalyst?

A: Regeneration of bulk-oxidized Nickel Boride is generally not feasible and rarely attempted. The oxidation process fundamentally alters the catalyst's structure. However, for catalysts that undergo surface reconstruction during an electrochemical reaction (like the oxygen evolution reaction), a controlled electrochemical activation process can generate the desired active phase, which is often an oxy-hydroxide layer.[9][10] For most organic synthesis applications where the zero-valent state is desired, preventing oxidation from the start is the only viable strategy.

Section 2: Troubleshooting Guide for Synthesis & Handling

This guide provides direct answers to specific experimental problems.

Problem: My freshly synthesized Nickel Boride shows poor catalytic activity and XPS confirms high oxide content.

  • Possible Cause 1: Compromised Inert Atmosphere.

    • Underlying Issue: The reduction of Ni(II) salts by sodium borohydride is rapid, but the resulting high-surface-area nanoparticles are immediately vulnerable. Small leaks in your apparatus or insufficient inert gas flow can introduce enough oxygen to cause significant surface oxidation.

    • Solution: Employ rigorous air-sensitive techniques.[11] Use a Schlenk line or an inert-atmosphere glovebox (<1 ppm O₂).[12] Ensure all glassware is oven-dried (>120°C overnight) and assembled hot, then subjected to at least three vacuum/backfill cycles with high-purity argon or nitrogen. Maintain a positive pressure of inert gas throughout the entire synthesis and workup.

  • Possible Cause 2: Use of Inappropriate or "Wet" Solvents.

    • Underlying Issue: Protic solvents like water or even alcohols can participate in side reactions, including the hydrolysis of sodium borohydride and the formation of nickel hydroxide species on the catalyst surface.[2][5] Residual moisture in any solvent will readily oxidize the product.

    • Solution: Use anhydrous, deoxygenated solvents. While ethanol is commonly used for P-2 type synthesis, it must be anhydrous.[1] For solid-state syntheses, the reaction is performed under a continuous flow of argon to drive off volatile byproducts and prevent oxidation.[7] Before use, degas all solvents by sparging with argon for at least 30 minutes or by using several freeze-pump-thaw cycles.

Problem: The catalyst seems fine after synthesis, but its activity drops sharply after the washing/isolation step.

  • Possible Cause: Exposure to Air During Product Workup.

    • Underlying Issue: The washing step, intended to remove byproducts like NaCl or NaBO₂, is a point of high vulnerability.[7] Transferring the catalyst slurry in open air for centrifugation or filtration will cause immediate and extensive surface oxidation.

    • Solution: Maintain an Inert Environment During Isolation.

      • Filtration: Use a Schlenk filter frit or a cannula filtration setup. Transfer the catalyst slurry via a cannula under positive inert gas pressure to the filter apparatus. Wash with deoxygenated solvent delivered via a second cannula.

      • Centrifugation: If using centrifuge tubes, they must be sealed (e.g., with screw caps containing a PTFE septum) inside a glovebox. After centrifugation, return the sealed tubes to the glovebox for decanting and washing.

Problem: My properly synthesized and isolated Nickel Boride catalyst dies upon storage.

  • Possible Cause: Improper Storage Conditions.

    • Underlying Issue: As a high-surface-area, reactive material, Nickel Boride cannot be stored in a standard vial on a shelf. The dry powder is particularly susceptible to slow oxidation and can be pyrophoric.[2]

    • Solution: Implement Strict, Air-Free Storage Protocols.

      • Best Method (Slurry): For immediate or frequent use, store the catalyst as a slurry under the final wash of deoxygenated, anhydrous solvent in a sealed Schlenk flask under positive argon pressure.

      • Alternative (Dry Powder): If you must store it dry, thoroughly dry the powder under high vacuum. Handle the resulting powder exclusively inside a high-quality glovebox. Store it in a sealed vial inside the glovebox. The Material Safety Data Sheet (MSDS) often recommends storing under a nitrogen blanket.[13]

Section 3: Visualization of the Anti-Oxidation Workflow

The following diagram outlines the critical steps and decision points for successfully synthesizing and handling oxide-free Nickel Boride.

Oxidation_Prevention_Workflow cluster_prep Pre-Synthesis Setup cluster_synth Synthesis Reaction cluster_workup Post-Synthesis Workup cluster_storage Final Product Handling prep 1. Preparation synth 2. Synthesis workup 3. Workup / Isolation synth->workup Reaction Complete st1 Store as Slurry in Schlenk Flask workup->st1 Isolated Product st2 Store Dry Powder Only in Glovebox workup->st2 Isolated Product storage 4. Storage & Handling product Active NiₓB Catalyst p1 Oven-Dry Glassware (>120°C, Overnight) p2 Assemble Hot & Vacuum/Backfill (3x) p1->p2 p3 Degas Anhydrous Solvents (Sparge or F-P-T) p2->p3 p3->synth s1 Maintain Positive Inert Gas Pressure s2 Add Reagents via Syringe or Cannula w1 Transfer Slurry via Cannula or in Glovebox w2 Wash with Degassed Solvents w3 Isolate via Schlenk Filter or Sealed Centrifugation st1->product st2->product

Caption: Workflow for Preventing Nickel Boride Oxidation.

Section 4: Key Synthesis Parameters and Their Impact
ParameterRecommended ChoiceRationale & Impact on Oxidation
Atmosphere High-Purity Argon or NitrogenCritical. Eliminates O₂ and H₂O, the primary oxidants. Failure here guarantees an oxidized, inactive product.[2][7]
Solvent Anhydrous, Deoxygenated Ethanol, THFPrevents hydrolysis of NaBH₄ and formation of Ni(OH)₂. Water is a direct reactant for oxidation.[1][5]
Ni(II) Salt NiCl₂ or Ni(OAc)₂The choice of salt can influence the surface properties of the final catalyst. Acetate is common for P-2 preparations.[1]
Workup Method Schlenk filtration or Glovebox centrifugationPrevents exposure of the high-surface-area product to air during the critical washing and isolation phase.[7][12]
Storage Form Slurry under ArgonKeeps the catalyst wetted with inert solvent, minimizing direct contact with any trace atmospheric contaminants. The dry powder is pyrophoric and extremely sensitive.[2][13]
Section 5: Recommended Protocol: Synthesis of Amorphous Nickel Boride (P-2 Type)

This protocol integrates best practices to produce a highly active, amorphous Nickel Boride catalyst, often referred to as P-2 Ni.[1]

Materials:

  • Nickel(II) Acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Ethanol (200 proof), deoxygenated

  • High-Purity Argon or Nitrogen Gas

Equipment:

  • Schlenk line with vacuum and inert gas manifolds

  • Oven-dried Schlenk flasks and magnetic stir bars

  • Gas-tight syringes and needles

Procedure:

  • Glassware Preparation: Place all required Schlenk flasks, stir bars, and other glassware in an oven at >120°C for at least 4 hours (overnight is best).

  • System Setup: Assemble the glassware while still hot and connect it to the Schlenk line. Immediately evacuate the system and backfill with argon. Repeat this vacuum/backfill cycle three times to ensure a robustly inert atmosphere.

  • Precursor Solution: In a 100 mL Schlenk flask, add Nickel(II) Acetate tetrahydrate (1.25 g, 5 mmol) and a stir bar. Add 50 mL of deoxygenated anhydrous ethanol via cannula or syringe. Stir until the salt is fully dissolved to form a green solution.

  • Reductant Solution: In a separate 50 mL Schlenk flask, carefully add Sodium Borohydride (0.19 g, 5 mmol) and 25 mL of deoxygenated anhydrous ethanol. Caution: NaBH₄ will react with any residual moisture.

  • Synthesis: Using a gas-tight syringe, slowly add the NaBH₄ solution dropwise to the vigorously stirring Nickel(II) Acetate solution at room temperature.

  • Observation: A voluminous black precipitate will form immediately, accompanied by vigorous hydrogen gas evolution. Continue stirring for 1 hour after the addition is complete to ensure the reaction goes to completion. The gas should be vented through an oil bubbler on the Schlenk line.

  • Isolation (Washing): a. Stop stirring and allow the black precipitate to settle. b. Using a cannula, carefully remove the supernatant liquid under positive argon pressure. c. Add 25 mL of fresh, deoxygenated anhydrous ethanol via cannula to wash the precipitate. Stir for 5 minutes, allow it to settle, and remove the supernatant via cannula. d. Repeat the washing step (7c) two more times.

  • Storage: After the final wash, leave the black Nickel Boride precipitate as a slurry under ~10-15 mL of ethanol in the sealed Schlenk flask under a positive pressure of argon. For use, agitate the flask to create a uniform suspension and withdraw the required volume with a syringe.

References
  • Miola, M., et al. (2023). Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. Chemistry of Materials. [Link]

  • Hong, J., et al. (2024). An exploration of the electrocatalytic activity of nickel boride nanocrystals in the oxidation of 5-HMF. Catalysis Science & Technology. [Link]

  • Wang, J., et al. (2021). Promoted surface reconstruction of amorphous nickel boride electrocatalysts by boron dissolution for boosting the oxygen evolution reaction. Journal of Materials Chemistry A. [Link]

  • Hong, J., et al. (2024). An exploration of the electrocatalytic activity of nickel boride nanocrystals in the oxidation of 5-HMF. RSC Publishing. [Link]

  • Qi, Y., et al. (2022). Insights into the activity of nickel boride/nickel heterostructures for efficient methanol electrooxidation. ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Nickel Boride. Cole-Parmer. [Link]

  • Legrand, J., et al. (2002). Synthesis and XPS Characterization of Nickel Boride Nanoparticles. ResearchGate. [Link]

  • Chen, Z., et al. (2022). Controllable and Scale-Up Synthesis of Nickel-Cobalt Boride@Borate/RGO Nanoflakes via Reactive Impingement Mixing: A High-Performance Supercapacitor Electrode and Electrocatalyst. Frontiers in Chemistry. [Link]

  • Narasimhan, C. S., & Madhavan, S. (1986). Synthetically useful reactions with nickel boride. A review. Journal of the Indian Chemical Society. [Link]

  • Masa, J., et al. (2017). In situ structural evolution of a nickel boride catalyst: synergistic geometric and electronic optimization for the oxygen evolution reaction. Journal of Materials Chemistry A. [Link]

  • Hong, J. (2025). Synthesis and Electrocatalytic Application of Novel Metal Boride Nanomaterials. University of Groningen Research Portal. [Link]

  • Wang, X., et al. (2021). Improved Performance of Nickel Boride by Phosphorus Doping as an Efficient Electrocatalyst for the Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid. ACS Sustainable Chemistry & Engineering. [Link]

  • Semproni, M. J., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Nickel boride catalyst. Wikipedia. [Link]

  • Hong, J. (2022). Engineering the Solid State Synthesis and Processing of Nickel Boride with Enhanced Functionality. University of Groningen Research Portal. [Link]

  • Wu, Z.-J., et al. (2007). Controlled Synthesis of Supported Nickel Boride Catalyst Using Electroless Plating. The Journal of Physical Chemistry C. [Link]

  • Miola, M., et al. (2023). Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. Chemistry of Materials. [Link]

  • Zhang, Y., et al. (2025). Amorphous High-Entropy Borides Ensuring High Activity and Stability toward Efficient Water Oxidation. ACS Publications. [Link]

  • University of Groningen. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • Semproni, M. J., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • Masa, J., et al. (2017). Nickel boride (NixB) as a highly efficient catalyst for oxygen evolution. Digital Academic Deposit of the UAB. [Link]

  • Xu, Q., et al. (2008). Monodisperse Nickel Nanoparticles and Their Catalysis in Hydrolytic Dehydrogenation of Ammonia Borane. Journal of the American Chemical Society. [Link]

  • Bagger, A., et al. (2025). Chromium Cation‐Induced Self‐Reconstruction of a Stable and High Performance Boride‐derived Electrocatalyst for Oxygen Evolution Reaction. PubMed Central. [Link]

  • Yakar, A., & Calimli, A. (2010). Synthesis of nickel boride and investigation of availability as an additive in the molten carbonate fuel cell anode material. ResearchGate. [Link]

  • Sun, G., et al. (2023). Synthesis of Ni–B Compounds by High-Pressure and High-Temperature Method. National Institutes of Health. [Link]

  • Glavee, G. N., et al. (1995). Borohydride Reduction of Nickel and Copper Ions in Aqueous and Nonaqueous Media. Controllable Chemistry Leading to Nanoscale Metal and Metal Boride Particles. Langmuir. [Link]

  • Li, W., et al. (2008). Synthesis of a supported nickel boride catalyst under microwave irradiation. Semantic Scholar. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Activity of Nickel(II) Boride and Raney Nickel

For chemists engaged in synthetic route optimization and process development, the choice of a hydrogenation catalyst is a critical decision point, balancing reactivity, selectivity, safety, and cost. Among the non-precio...

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in synthetic route optimization and process development, the choice of a hydrogenation catalyst is a critical decision point, balancing reactivity, selectivity, safety, and cost. Among the non-precious metal catalysts, Raney nickel has long been a workhorse. However, Nickel(II) boride, a newer entrant, presents a compelling alternative with distinct advantages. This guide provides an in-depth, evidence-based comparison of these two catalytic systems, designed to inform your selection process for applications in research and drug development.

Introduction to the Catalysts: Origins and Core Identity

The fundamental difference between Nickel(II) boride and Raney nickel lies in their preparation and resulting composition, which dictates their physical properties and catalytic behavior.

Raney Nickel , also known as spongy nickel, is a fine-grained, porous solid composed mostly of nickel.[1] It is prepared from a nickel-aluminum alloy by a leaching process, where the aluminum is selectively removed using a concentrated sodium hydroxide solution.[2][3] This activation process creates a catalyst with a high surface area and a significant amount of pre-adsorbed hydrogen within its porous structure, making it a ready source for hydrogenation reactions.[1][2]

Nickel(II) Boride is the common name for a family of amorphous catalysts composed of nickel and boron.[4] Unlike Raney nickel, it is not derived from an alloy. Instead, it is synthesized via the chemical reduction of a nickel(II) salt (e.g., nickel chloride or acetate) with sodium borohydride (NaBH₄) in a suitable solvent.[4][5] The properties of the resulting black precipitate are highly dependent on the reaction conditions, leading to distinct classifications such as P-1 (prepared in water) and P-2 (prepared in ethanol) nickel borides.[4] A key practical advantage is that nickel boride catalysts are generally air-stable and non-pyrophoric, a stark contrast to the often pyrophoric nature of dry Raney nickel.[2][4]

G cluster_0 Raney Nickel Synthesis cluster_1 Nickel(II) Boride Synthesis A1 Nickel-Aluminum Alloy A3 Leaching (Activation) A1->A3 A2 Concentrated NaOH A2->A3 A4 Raney Nickel (Spongy, Porous Ni with Adsorbed H₂) A3->A4 Removes Al B1 Nickel(II) Salt (e.g., NiCl₂) B3 Chemical Reduction B1->B3 B2 Sodium Borohydride (NaBH₄) B2->B3 B4 Nickel Boride (Amorphous Ni-B Precipitate) B3->B4 In H₂O (P-1) or EtOH (P-2)

Caption: Catalyst Preparation Workflows.

Physicochemical and Handling Properties: A Head-to-Head Comparison

The choice between these catalysts often extends beyond simple reactivity to include safety, handling, and physical characteristics. The distinct preparation methods yield materials with fundamentally different properties.

PropertyNickel(II) Boride (P-1/P-2)Raney Nickel (W-Grades)Rationale and Field Insights
Composition Amorphous Ni-B (approx. Ni₂.₅B), may have NaBO₂ impurities[4]Crystalline, porous Nickel with residual Al, Al₂O₃The amorphous nature of NiB can provide a different electronic environment and active site geometry compared to the crystalline domains of Raney Ni.
Surface Area Variable, reported from ~24 to 58 m²/g depending on prep[5]High, typically ~100 m²/g for commercial grades[1]Raney Ni's higher surface area, a direct result of the leaching process, offers more sites for catalysis, contributing to its high activity.[1]
Pyrophoricity Non-pyrophoric, air-stable when handled appropriately[4]Highly pyrophoric when dry, must be stored under solvent (e.g., water, ethanol)[2][6]This is a critical safety differentiator. The non-pyrophoric nature of NiB significantly simplifies handling, weighing, and recovery, reducing operational risk.
Source of Hydrogen External H₂ gas or in-situ from NaBH₄ decomposition[5]Adsorbed H₂ from activation and external H₂ gas[1][2]Raney Ni's "pre-loaded" hydrogen can sometimes initiate reactions without an external H₂ source, though one is typically supplied for complete conversion.[2]
Magnetic Properties Non-magnetic[4]FerromagneticThe non-magnetic nature of NiB can be an advantage in specific applications, such as NMR-monitored reactions, and simplifies removal from magnetic stir bars.
Solubility Insoluble in most solvents, reacts with concentrated mineral acids[4]Insoluble in most solvents, reacts with mineral acids[1]Both are heterogeneous catalysts, allowing for straightforward separation from the reaction mixture via filtration.

Comparative Catalytic Performance

The true measure of a catalyst lies in its performance. Below, we compare the activity and selectivity of Nickel(II) boride and Raney nickel in several key transformation classes, supported by experimental observations.

Hydrogenation of Alkenes and Alkynes

This is a primary application for both catalysts. While both are effective, Nickel(II) boride often exhibits superior performance and unique selectivity.

  • General Activity: Nickel boride, particularly the P-1 form, is claimed to be a more effective hydrogenation catalyst than Raney nickel for reducing unsaturated hydrocarbons under mild conditions.[4]

  • Selectivity and Steric Hindrance: This is a key point of divergence. The P-1 NiB catalyst is notably insensitive to steric hindrance around the double bond. In contrast, the P-2 form is highly sensitive to steric factors.[4] This allows for selective reductions; for example, P-2 NiB can be used to convert alkynes to alkenes in high yields, while P-1 is better suited for complete reduction to the alkane.[4] Raney nickel is generally a very powerful reducing agent and can be less selective for partial hydrogenations without careful control of conditions.[6]

  • Chemoselectivity: The H₂/NiB system demonstrates excellent chemoselectivity, reducing alkenes in preference to many other functional groups. Ethers, alcohols, aldehydes, amines, amides, and even epoxides are often left unaffected.[4]

ReactionSubstrateCatalystConditionsProductYieldReference
Alkyne to Alkene1-OctyneP-2 NiB, H₂Ethanol, RT1-OcteneHigh[4]
Alkene ReductionStyreneP-1 NiB, H₂Ethanol, RTEthylbenzeneQuantitative[4]
Alkene ReductionGeneralRaney Ni, H₂Ethanol, RT, atm PAlkaneHigh[3][6]
Reduction of Nitrogenous Functional Groups

The reduction of nitro compounds to primary amines is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals.

  • Nitro Groups: Both catalysts are highly effective. The NiCl₂/NaBH₄ system (which generates NiB in situ) completely reduces aliphatic and aromatic nitro groups to the corresponding amines.[4][7] Similarly, catalytic hydrogenation with Raney nickel is a standard method for this conversion.[8] An important consideration is that Raney nickel is often preferred over Pd/C when the substrate contains aromatic halides (I, Br, Cl), as it is less prone to causing dehalogenation.[8]

  • Other Groups: NiB readily reduces azides, nitriles, and oximes to amines.[4] For aromatic systems, it can reduce azoxybenzenes to azobenzenes.[4]

Desulfurization Reactions

The cleavage of carbon-sulfur bonds is a signature application for Raney nickel.

  • Raney Nickel: It is famously used for the reductive desulfurization of thioacetals, thioketals, and other sulfur-containing moieties to the corresponding alkanes.[2] This reaction is a powerful tool for converting a carbonyl group into a methylene group.

  • Nickel(II) Boride: NiB has been proposed as a safer, non-pyrophoric alternative to Raney nickel for these transformations.[4] It effectively cleaves thioacetals and reduces various organic sulfides, disulfides, and thiols.[4] However, for certain substrates like thiophenes, Nickel boride has been reported to be inferior to Raney nickel.[9] This highlights the importance of substrate-specific evaluation. The key advantage of NiB remains its enhanced safety profile.

G cluster_0 Catalyst Catalyst Surface (NiB or Raney Ni) H2 H₂ Adsorption_H H₂ Adsorption & Dissociation H2->Adsorption_H Substrate Substrate (R=R) Adsorption_S Substrate Adsorption Substrate->Adsorption_S Product Product (RH-RH) Transfer1 Stepwise H Transfer (1) Adsorption_H->Transfer1 Adsorption_S->Transfer1 Transfer2 Stepwise H Transfer (2) Transfer1->Transfer2 Desorption Product Desorption Transfer2->Desorption Desorption->Product

Caption: Generalized Heterogeneous Hydrogenation Mechanism.

Experimental Protocols: A Self-Validating System

The reproducibility of catalytic reactions depends critically on the consistent preparation of the catalyst itself. The following protocols are based on established and validated literature procedures.

Protocol 1: Preparation of P-1 Nickel Boride

Causality: This aqueous preparation method produces a granular, easily filtered catalyst (P-1) known for its high activity and low sensitivity to steric hindrance.[5]

  • Setup: In a flask equipped with a magnetic stirrer, dissolve a Nickel(II) salt (e.g., 2.5 g of NiCl₂·6H₂O, ~10 mmol) in 50 mL of deionized water.

  • Borohydride Solution: Separately, dissolve 0.5 g of NaBH₄ (~13 mmol) in 25 mL of deionized water.

  • Precipitation: While stirring the nickel salt solution vigorously at room temperature, add the NaBH₄ solution dropwise over 10-15 minutes. A fine black precipitate will form immediately, accompanied by hydrogen gas evolution. Caution: Perform in a well-ventilated fume hood.

  • Digestion: Continue stirring for an additional 10 minutes after the addition is complete to ensure full reaction.

  • Washing: Stop stirring, allow the black precipitate to settle, and carefully decant the supernatant. Wash the catalyst by resuspending it in 50 mL of deionized water, allowing it to settle, and decanting. Repeat this washing step three times to remove soluble byproducts.

  • Storage: The catalyst can be used immediately or stored under a small amount of solvent (water or ethanol). It is not pyrophoric.

Protocol 2: Preparation of W-6 Raney Nickel

Causality: This highly active grade of Raney nickel (W-6) is prepared by a carefully controlled digestion of the Ni-Al alloy. Maintaining the temperature at 50°C is crucial for creating the optimal porous structure without deactivating the catalyst.[6]

  • Setup: Place 160 g of NaOH pellets in a 2-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer. Add 600 mL of distilled water and stir to dissolve. Cool the solution to 50°C in an ice bath.

  • Alloy Addition: While maintaining the temperature at 50 ± 2°C , slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 30 minutes. The reaction is highly exothermic and evolves large volumes of hydrogen gas. Extreme Caution: This step must be performed in a robust fume hood with a blast shield. Control the temperature by adjusting the addition rate and using the ice bath.

  • Digestion: Once all the alloy is added, maintain the suspension at 50 ± 2°C for an additional 50 minutes with gentle stirring.

  • Washing: Remove the heat source and allow the gray-black catalyst to settle. Carefully decant the supernatant. Add 1 L of distilled water, stir to resuspend the catalyst, allow it to settle, and decant again. Repeat this washing process until the wash water is neutral (pH ~7).

  • Storage: Crucially, the catalyst must be kept wet with solvent at all times. After the final water wash, the water can be replaced by ethanol or another desired reaction solvent by successive decantation washes. Store the catalyst slurry in a clearly labeled, sealed container in a refrigerator.[6]

Conclusion and Outlook

Both Nickel(II) boride and Raney nickel are potent, cost-effective catalysts for a wide array of reduction and hydrogenation reactions. The choice between them is not one of simple superiority but of strategic selection based on the specific demands of the chemical transformation.

  • Choose Raney Nickel for its well-established, powerful hydrogenating ability, extremely high activity in many systems, and proven efficacy in desulfurization. Its use is warranted when its pyrophoric nature can be managed by appropriate engineering controls and handling procedures.

  • Choose Nickel(II) Boride when safety and ease of handling are paramount. Its non-pyrophoric nature is a significant operational advantage. Furthermore, its unique selectivity, particularly the steric insensitivity of P-1 NiB and the partial reduction capabilities of P-2 NiB, offers synthetic possibilities not easily achieved with the more aggressive Raney nickel.

As the demand for safer, more selective, and sustainable chemical processes grows, Nickel(II) boride is poised to become an increasingly important tool in the synthetic chemist's arsenal, complementing, and in many cases, advantageously replacing its venerable predecessor.

References

  • Wikipedia. Nickel boride catalyst. [Link]

  • Mahdavi, B., et al. (1995). A comparison of nickel boride and Raney nickel electrode activity in the electrocatalytic Hydrogenation of Phenanthrene. Canadian Journal of Chemistry. [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • Khurana, J. M., & Gogia, A. (1997). Synthetically useful reactions with nickel boride. A review. Organic Preparations and Procedures International. [Link]

  • LibreTexts Chemistry. (2021). 11.2: Hydrogenation with Heterogeneous Catalysts. [Link]

  • Wikipedia. Raney nickel. [Link]

  • Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use. Organic Syntheses. [Link]

  • BYJU'S. Preparation of Raney Nickel. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Boar, R. B., et al. (1975). Some applications of nickel boride as a desulphurising agent. An improved route to triterpene 2-enes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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Comparative

A Researcher's Guide to X-ray Photoelectron Spectroscopy (XPS) for the Characterization of Nickel(II) Boride Catalysts

For researchers and scientists in the dynamic fields of catalysis and drug development, understanding the surface chemistry of catalytic materials is paramount. Nickel(II) boride (Ni₂B) catalysts have emerged as highly p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic fields of catalysis and drug development, understanding the surface chemistry of catalytic materials is paramount. Nickel(II) boride (Ni₂B) catalysts have emerged as highly promising materials due to their unique electronic properties and catalytic activities. X-ray Photoelectron Spectroscopy (XPS) stands as a powerful and indispensable technique for elucidating the surface composition and chemical states of these catalysts, providing critical insights into their performance and stability.

This guide offers an in-depth exploration of XPS analysis for Nickel(II) boride catalysts. Moving beyond a simple procedural outline, we will delve into the nuances of spectral interpretation, address common challenges, and present comparative data to provide a comprehensive understanding of this analytical approach.

The Significance of Surface Analysis for Nickel Boride Catalysts

The catalytic activity of Nickel(II) boride is intrinsically linked to its surface characteristics. The electronic states of nickel and boron, the presence of oxide layers, and the interaction between the two elements all play a pivotal role in determining the catalyst's efficacy. XPS, with its high surface sensitivity (typically probing the top 2-10 nm), is uniquely suited to provide this crucial information.[1][2]

Deciphering the XPS Spectra of Nickel(II) Boride: A Tale of Two Elements

The core of XPS analysis for Ni₂B lies in the detailed interpretation of the Nickel 2p (Ni 2p) and Boron 1s (B 1s) core level spectra. These spectra provide a fingerprint of the chemical environment of each element.

The Complex Nickel 2p Spectrum

The Ni 2p spectrum is notoriously complex due to spin-orbit splitting and the presence of satellite peaks. The primary photoemission features are the Ni 2p₃/₂ and Ni 2p₁/₂ peaks. However, the interpretation is rarely straightforward.

A key aspect to consider is the presence of "shake-up" satellite peaks, which are characteristic of paramagnetic Ni(II) species.[3] These satellites arise from multi-electron excitations during the photoemission process and their intensity and position relative to the main peaks can provide valuable information about the electronic structure and oxidation state of nickel.[3][4]

Deconvolution of the Ni 2p₃/₂ Spectrum:

To extract meaningful chemical state information, the Ni 2p₃/₂ peak is often deconvoluted into multiple components representing different nickel species. A typical deconvolution might include:

  • Metallic Nickel (Ni⁰): Often observed at lower binding energies, around 852.3 - 852.8 eV.[5][6] The presence of a metallic nickel component can indicate incomplete boriding or surface reduction.

  • Nickel Boride (Ni-B): The binding energy for nickel in a boride environment is a subject of ongoing research and can vary depending on the stoichiometry and electronic interactions. Some studies report a negative shift compared to pure metallic Ni, suggesting an electron transfer from boron to nickel.[5] Other reports place the Ni-B peak at slightly higher binding energies, around 853.5 eV for Ni₃B.[7]

  • Nickel Oxides/Hydroxides (Ni²⁺/Ni³⁺): Due to the high reactivity of nickel boride, surface oxidation is common. Peaks corresponding to NiO, Ni(OH)₂, and NiOOH are frequently observed at higher binding energies, typically in the range of 854.6 - 857.0 eV.[4][7][8] The presence and relative intensity of these oxide species are critical indicators of catalyst stability and potential deactivation.

  • Satellite Peaks: Broad satellite features are typically found approximately 6 eV above the main Ni 2p₃/₂ peak and are indicative of Ni²⁺ species.[3][4]

XPS_Ni2p_Deconvolution

Caption: Deconvolution of the Ni 2p XPS spectrum.

The Informative Boron 1s Spectrum

The B 1s spectrum, while generally simpler than the Ni 2p, provides crucial complementary information.

Deconvolution of the B 1s Spectrum:

  • Elemental Boron (B⁰): A peak around 187.1 - 188.1 eV is often attributed to elemental boron or boron in a metallic boride.[7][9] A positive shift relative to pure boron can indicate electron donation from boron to nickel.[9]

  • Boron Oxides (B-O): Similar to nickel, boron is susceptible to surface oxidation. A prominent peak at higher binding energies, typically around 191.7 - 192.0 eV, is characteristic of boron oxides such as B₂O₃.[7][9] The ratio of the B-B/B-Ni peak to the B-O peak can be used to quantify the extent of surface oxidation.

XPS_B1s_Deconvolution

Caption: Deconvolution of the B 1s XPS spectrum.

Comparative Analysis: XPS of Ni₂B vs. Other Nickel-Based Catalysts

To truly appreciate the insights gained from XPS, it is beneficial to compare the spectra of Ni₂B with other common nickel-based catalysts.

CatalystTypical Ni 2p₃/₂ Binding Energy (eV)Key Distinguishing Features in Ni 2p SpectrumTypical B 1s / Other Element Spectrum
Nickel(II) Boride (Ni₂B) 852.5 - 853.5 (Ni-B)Presence of a distinct Ni-B peak, often with significant surface oxidation leading to Ni²⁺/Ni³⁺ species.B 1s spectrum shows both B-Ni and B-O components.
Raney Nickel ~852.6 (Ni⁰)Predominantly metallic nickel, though surface oxidation is common.Al 2p spectrum will show Al₂O₃ from the leaching process.
Nickel(II) Oxide (NiO) ~854.6 (Ni²⁺)Dominated by the Ni²⁺ peak and its characteristic strong satellite structure.[4]-
Nickel on a Support (e.g., Ni/SiO₂) Variable, depends on interaction with supportPeak position can shift due to metal-support interactions. Dispersion can be estimated from the Ni/Si intensity ratio.Si 2p spectrum from the support material.

Note: Binding energies can vary slightly depending on the instrument calibration and the specific chemical environment. It is always recommended to consult reference databases and literature for the specific system under investigation.[10][11][12][13]

Experimental Protocol: A Step-by-Step Guide to Reliable XPS Analysis

Achieving high-quality, reproducible XPS data for nickel boride catalysts requires careful attention to experimental detail, particularly given their air sensitivity.

Part 1: Sample Preparation and Handling

The air-sensitive nature of many nickel boride catalysts necessitates careful handling to prevent unwanted surface oxidation before analysis.[14][15]

  • Glovebox Preparation: Whenever possible, mount the catalyst powder onto the sample holder inside an inert atmosphere glovebox (e.g., filled with argon or nitrogen).

  • Mounting Techniques:

    • Pressing into Indium Foil: A common and effective method is to press the powder into a clean, high-purity indium foil.[16] This provides a conductive and stable mounting.

    • Double-Sided Carbon Tape: For less air-sensitive samples, pressing the powder onto double-sided conductive carbon tape is a viable alternative.[16]

  • Inert Transfer: Utilize a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument's introduction chamber without exposure to air.[14][17] This is a critical step for preserving the native surface chemistry of the catalyst.

Part 2: Data Acquisition
  • Survey Scan: Begin with a wide energy range survey scan (e.g., 0-1200 eV) to identify all elements present on the surface.[2] This helps to check for any unexpected contaminants.

  • High-Resolution Scans: Acquire high-resolution spectra for the regions of interest: Ni 2p, B 1s, O 1s, and C 1s.

    • C 1s for Charge Correction: The C 1s spectrum is crucial for charge referencing. The adventitious carbon C-C/C-H peak is typically set to a binding energy of 284.8 eV.

  • Instrument Parameters: Use a monochromatic X-ray source (e.g., Al Kα) to minimize sample damage and improve spectral resolution. Optimize the pass energy for a balance between signal intensity and resolution.

Part 3: Data Analysis
  • Charge Correction: Apply the charge correction determined from the C 1s spectrum to all other high-resolution spectra.

  • Background Subtraction: Apply a suitable background model, such as a Shirley or Tougaard background, to the high-resolution spectra before peak fitting.[8]

  • Peak Fitting (Deconvolution):

    • Use appropriate peak shapes (e.g., Gaussian-Lorentzian).

    • Constrain the full width at half maximum (FWHM) and peak positions based on known reference data and chemical plausibility.

    • For the Ni 2p spectrum, ensure the spin-orbit splitting and area ratios of the 2p₃/₂ and 2p₁/₂ components are correctly constrained.

  • Quantification: Determine the atomic concentrations of the elements from the peak areas, correcting for their respective relative sensitivity factors (RSFs).

XPS_Workflow

Caption: A typical workflow for XPS analysis of Nickel(II) boride catalysts.

Conclusion: The Power of XPS in Catalyst Characterization

X-ray Photoelectron Spectroscopy is an invaluable tool for researchers working with Nickel(II) boride catalysts. A thorough understanding of XPS principles, careful experimental execution, and detailed spectral analysis can provide unparalleled insights into the surface chemistry that governs catalytic performance. By comparing the XPS data of Ni₂B with other nickel-based systems and adhering to rigorous experimental protocols, scientists can unlock a deeper understanding of these promising materials, paving the way for the rational design of more efficient and robust catalysts for a wide range of applications.

References

  • Speranza, G. (n.d.). Data Driven Guide to the Analysis of X-ray Photoelectron Spectra using RxpsG.
  • (n.d.). Practical guide for curve fitting in x-ray photoelectron spectroscopy - MMRC.
  • (n.d.). NIST X-ray Photoelectron Spectroscopy Database - SRD 20 - Dataset - Catalog - Data.gov.
  • (2025-03-02). Synthesis and XPS Characterization of Nickel Boride Nanoparticles - American Chemical Society.
  • (n.d.). New interpretations of XPS spectra of nickel metal and oxides - Surface Science Western.
  • (2024-04-09). Engineering 2D nickel boride/borate amorphous/amorphous heterostructures for electrocatalytic water splitting and magnetism - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00095A.
  • (2025-08-09). Synthesis and XPS Characterization of Nickel Boride Nanoparticles | Request PDF.
  • (n.d.). Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements - NIH.
  • (2024-09-04). Advanced XPS-Based Techniques in the Characterization of Catalytic Materials: A Mini-Review - MDPI.
  • (2025-10-06). 2p XPS Satellite Peak Intensity Analysis - Emergent Mind.
  • (n.d.). XPS spectra in the Ni 2p regions of BO-Ni, PO-Ni and BPO-Ni - ResearchGate.
  • (n.d.). Practical guides for x-ray photoelectron spectroscopy: Quantitative XPS | MMRC.
  • (n.d.). (a) XPS survey and high‐resolution XPS spectra of (b) Ni 2p, (c) B 1s,... - ResearchGate.
  • (n.d.). Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks | Chemistry of Materials - ACS Publications.
  • (2020-09-11). Sample handling, preparation and mounting for XPS and other surface analytical techniques - MMRC.
  • (n.d.). XPS spectra of the a) Ni 2p and b) B 1s levels. - ResearchGate.
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  • (n.d.). XPS spectra of Ni2p(3/2): (a) Ni-B(0.89 wt%), (b) Ni-B(0.94 wt%), (c)... - ResearchGate.
  • (n.d.). XPS spectra of a) C 1s and b) N 1s of the Ni‐B/N‐C. c) Ni 2p spectra of... - ResearchGate.
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  • (n.d.). XPS Investigation of Co–Ni Oxidized Compounds Surface Using Peak-On-Satellite Ratio. Application to Co20Ni80 Passive Layer Structure and Composition | ACS Omega - ACS Publications.
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Validation

The Discerning Reductant: A Comparative Guide to the Chemoselectivity of Nickel(II) Boride in Complex Molecule Synthesis

For the discerning researcher in the throes of complex molecule synthesis, the choice of a reducing agent is a critical decision point, often dictating the success or failure of a multi-step sequence. An ideal reagent sh...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in the throes of complex molecule synthesis, the choice of a reducing agent is a critical decision point, often dictating the success or failure of a multi-step sequence. An ideal reagent should not only be efficient but also exhibit a high degree of chemoselectivity, transforming a target functional group while leaving others unscathed. In this guide, we delve into the nuanced reactivity of Nickel(II) boride (Ni₂B), an often-overlooked yet powerful tool in the synthetic chemist's arsenal. We will objectively compare its performance against common alternatives, supported by experimental data, to provide a clear rationale for its strategic deployment in the synthesis of intricate molecular architectures.

Introduction to Nickel(II) Boride: Beyond a Simple Black Powder

Nickel(II) boride, commonly generated in situ from a nickel(II) salt, such as nickel(II) chloride or acetate, and sodium borohydride, is a black, amorphous solid.[1] Unlike the pyrophoric and often temperamental Raney Nickel, Ni₂B is air-stable, non-magnetic, and significantly safer to handle, making it an attractive alternative for routine laboratory use.[1]

Two primary forms, P-1 and P-2 nickel, were extensively studied by H.C. Brown and are distinguished by their preparation conditions.[1] P-1 Ni₂B is prepared in aqueous solution, resulting in a granular precipitate, while the P-2 form is generated in ethanol, yielding a colloidal suspension.[1] These differences in preparation lead to variations in catalytic activity and substrate specificity.[1]

The true structure of these catalysts is more complex than the simple formula "Ni₂B" suggests, consisting of crystalline nickel boride nanoparticles embedded in an amorphous nickel matrix.[1] The surface is also typically contaminated with sodium borate, with the P-2 form having a higher oxide-to-boride ratio.[1]

The Cornerstone of Utility: Unraveling the Chemoselectivity of Ni₂B

The paramount advantage of Nickel(II) boride lies in its remarkable chemoselectivity. It exhibits a distinct preference for the reduction of certain functional groups while demonstrating a broad tolerance for others, a feature of immense value in the synthesis of polyfunctional molecules.

Hydrogenation of Alkenes and Alkynes

The Ni₂B/H₂ system is a highly effective catalyst for the hydrogenation of carbon-carbon multiple bonds. A key feature is its ability to reduce alkenes in the presence of a wide array of other functional groups. Under forcing conditions, the H₂/Ni₂B system will not hydrogenolyse ethers, alcohols, aldehydes, amines, and amides, showcasing its superior selectivity in this regard.[1]

Reduction of Nitrogen-Containing Functional Groups

The NiCl₂/NaBH₄ system is adept at the complete reduction of aliphatic nitro groups, nitriles, and oximes to their corresponding amines.[1] Recent studies have demonstrated the efficient reduction of a wide range of nitroarenes and organic azides to anilines and amines, respectively.[2] This transformation proceeds with high functional group tolerance, preserving sensitive moieties such as halides, esters, and carboxyl groups.[2]

Desulfurization Reactions

As a safer alternative to Raney Nickel, Ni₂B is highly effective for the desulfurization of thioamides, thioethers, thioesters, thiols, and sulfides, reducing them to the corresponding hydrocarbons.[1] It can also be employed for the cleavage of thioacetals with high efficiency.[1]

Selective Deprotection and Other Reductions

A noteworthy application of Ni₂B is the chemoselective cleavage of benzyl esters to the parent carboxylic acids at ambient temperature. This is achieved while other ester groups (methyl, ethyl, tert-butyl), as well as benzyl ethers and N-benzylamides, remain unaffected.[3] Furthermore, Ni₂B can be used for the reductive deprotection of acetals and ketals.[4]

The reagent also exhibits selectivity in dehalogenation reactions. While most organic fluorides and chlorides are unaffected, bromides show variable reactivity, and iodides are often completely reduced.[1]

A Head-to-Head Comparison: Ni₂B vs. Alternative Reducing Agents

To truly appreciate the utility of Nickel(II) boride, a direct comparison with other commonly employed reducing agents is essential. The following table summarizes the performance of Ni₂B in comparison to Raney Nickel, Sodium Borohydride (NaBH₄), and Lithium Aluminum Hydride (LiAlH₄) for the reduction of various functional groups.

Functional GroupSubstrate ExampleReagentConditionsProductYield (%)Observations & Selectivity
Alkene 1-OcteneNi₂B (P-1) H₂ (1 atm), EtOH, 25°COctane~100Highly active.[5]
1-OcteneRaney NiH₂ (1 atm), EtOH, 25°COctane~100Also highly active, but pyrophoric.
Cinnamic AcidNi₂B H₂ (1 atm), EtOH, 25°C3-Phenylpropanoic acidHighReduces C=C, leaves COOH intact.
Cinnamic AcidLiAlH₄THF, reflux3-Phenylpropan-1-olHighReduces both C=C and COOH.
Nitro Group NitrobenzeneNi₂B/NaBH₄ MeOH, rtAniline>95Excellent chemoselectivity for nitro group.[2]
NitrobenzeneRaney Ni/H₂EtOH, rtAniline>95Effective but can be less selective with other reducible groups.
4-NitrobenzoateNi₂B/NaBH₄ MeOH, rt4-AminobenzoateHighReduces nitro group, ester remains intact.[2]
4-NitrobenzoateLiAlH₄THF, reflux4-Aminobenzyl alcoholHighReduces both nitro and ester groups.
Ester Benzyl BenzoateNi₂B/NaBH₄ MeOH, rtBenzoic AcidHighChemoselective cleavage of benzyl ester.[3]
Methyl BenzoateNi₂B/NaBH₄ MeOH, rtNo reaction-Methyl ester is tolerated.[3]
Benzyl BenzoateRaney Ni/H₂High temp/pressureToluene, Benzyl alcoholVariableCan lead to hydrogenolysis of the benzyl group.
Methyl BenzoateLiAlH₄THF, refluxBenzyl alcoholHighReduces ester to the corresponding alcohol.
Azide Benzyl AzideNi₂B/NaBH₄ MeOH, rtBenzylamineHighEfficient reduction of azides.[2]
Benzyl AzideNaBH₄MeOH, rtNo reaction-NaBH₄ alone is generally not effective for azide reduction.

Experimental Protocols

To facilitate the adoption of Nickel(II) boride in your research, we provide detailed, step-by-step methodologies for its preparation and a representative chemoselective reduction.

Preparation of P-2 Nickel Boride Catalyst

G cluster_prep P-2 Nickel Boride Preparation start Start: Inert Atmosphere nickel_sol Prepare a solution of Nickel(II) Acetate in Ethanol start->nickel_sol addition Slowly add NaBH₄ solution to the Ni(OAc)₂ solution with stirring nickel_sol->addition borohydride_sol Prepare a solution of Sodium Borohydride in Ethanol borohydride_sol->addition precipitate A black colloidal precipitate of Ni₂B forms immediately addition->precipitate use Use the resulting suspension directly for the reduction reaction precipitate->use

Workflow for the in-situ preparation of P-2 Nickel Boride.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the desired amount of Nickel(II) acetate tetrahydrate in absolute ethanol.

  • In a separate flask, prepare a solution of sodium borohydride in absolute ethanol.

  • With vigorous stirring, slowly add the sodium borohydride solution to the nickel acetate solution at room temperature.

  • An immediate formation of a fine black precipitate or a black colloidal suspension of P-2 Nickel Boride will be observed, along with the evolution of hydrogen gas.

  • The catalyst is typically generated in situ and used immediately for the subsequent reduction step.

Chemoselective Reduction of a Nitroarene to an Aniline

G cluster_reduction Chemoselective Nitroarene Reduction start Start: Prepare Ni₂B in situ substrate_add Add the nitroarene substrate to the Ni₂B suspension start->substrate_add reaction Stir the reaction mixture at room temperature substrate_add->reaction monitoring Monitor the reaction progress by TLC or GC-MS reaction->monitoring workup Upon completion, quench the reaction carefully with water monitoring->workup extraction Extract the product with an organic solvent (e.g., Ethyl Acetate) workup->extraction purification Dry, concentrate, and purify the product by chromatography extraction->purification product Obtain the corresponding aniline purification->product

Experimental workflow for the chemoselective reduction of a nitroarene.

Materials:

  • Substituted Nitroarene (e.g., 4-nitroacetophenone)

  • In situ prepared P-2 Nickel Boride suspension in ethanol

  • Methanol (as co-solvent if needed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To the freshly prepared suspension of P-2 Nickel Boride in ethanol, add a solution of the nitroarene in ethanol or methanol.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water to decompose any excess sodium borohydride.

  • Filter the reaction mixture through a pad of celite to remove the black nickel boride catalyst.

  • Extract the aqueous filtrate with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure aniline.

Mechanistic Insights: Understanding the Source of Selectivity

The precise mechanism of Nickel(II) boride reductions can be complex and is believed to involve the action of both the nickel surface and hydride species. For hydrogenations, the reaction likely proceeds via the adsorption of hydrogen and the substrate onto the catalyst surface, similar to other heterogeneous catalysts.

In reductions using the NiCl₂/NaBH₄ system, it is proposed that a nickel hydride species is the active reducing agent. The chemoselectivity arises from the milder nature of this hydride compared to reagents like LiAlH₄. The boron in the catalyst is thought to increase the electron density on the nickel, which facilitates the oxidative addition step in certain reactions. The exact nature of the active species and the reaction pathways can be influenced by the solvent, the nickel salt precursor, and the substrate itself.

Conclusion: A Valuable Asset for Modern Synthetic Chemistry

Nickel(II) boride has demonstrated its merit as a versatile, chemoselective, and user-friendly reducing agent. Its ability to selectively reduce specific functional groups in the presence of others, coupled with its non-pyrophoric nature, makes it a superior choice to traditional reagents like Raney Nickel in many synthetic applications. For researchers and drug development professionals engaged in the synthesis of complex, polyfunctional molecules, a thorough understanding and judicious application of Nickel(II) boride can streamline synthetic routes, improve yields, and enhance overall efficiency. This guide serves as a starting point for exploring the vast potential of this remarkable reagent in your own synthetic endeavors.

References

  • Khurana, J. M., & Gogia, A. (1997). Synthetically useful reactions with nickel boride. A review. Organic Preparations and Procedures International, 29(1), 1-30. [Link]

  • Sarkar, R., Menon, A. M., Chopra, D., & Bera, M. K. (2024). Nickel Boride as Hydride Source in Nickel Catalyzed Chemoselective Reduction of α,β‐Unsaturated Amides. ChemistrySelect, 9(3), e202404235. [Link]

  • Baruah, M., & Sarma, J. C. (2001). Rapid reduction of nitriles to primary amines with nickel boride at ambient temperature. Journal of Chemical Research, 2001(5), 214-215. [Link]

  • Wikipedia contributors. (2023, December 2). Nickel boride catalyst. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Hong, J., Mutalik, S., Miola, M., Gerlach, D., Mehrabi K., R., Ahmadi, M., ... & Pescarmona, P. P. (2023). Insights into the activity of nickel boride/nickel heterostructures for efficient methanol electrooxidation. Nature Communications, 14(1), 1-11. [Link]

  • Mahdavi, B., Brossard, L., & Ménard, H. (1995). A comparison of nickel boride and Raney nickel electrode activity in the electrocatalytic Hydrogenation of Phenanthrene. Canadian Journal of Chemistry, 73(6), 846-852. [Link]

  • Khurana, J. M., & Singh, S. (2007). Chemoselective deprotection and deprotection with concomitant reduction of 1, 3-dioxolanes, acetals and ketals using nickel boride. RSC Advances, 4(84), 44843-44848. [Link]

  • Proietti, G., Prathap, K. J., Ye, X., Olsson, R. T., & Dinér, P. (2021). Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-supported Catalysts in Tandem Reactions. KTH DIVA. [Link]

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Comparative

A Comparative Guide to P-1 and P-2 Nickel Boride in Hydrogenation Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of catalytic hydrogenation, nickel boride catalysts have carved out a significant niche, offering a compelling alternative to traditional r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of catalytic hydrogenation, nickel boride catalysts have carved out a significant niche, offering a compelling alternative to traditional reagents like Raney nickel. First reported by H.C. Brown and Charles Allan Brown in 1963, these catalysts, particularly the P-1 and P-2 variants, provide a unique combination of high reactivity, operational simplicity, and enhanced safety, being non-pyrophoric and air-stable.[1][2] This guide offers a deep dive into the comparative utility of P-1 and P-2 nickel boride, grounded in experimental evidence to inform catalyst selection and application in your research.

The Genesis of P-1 and P-2 Nickel Boride: A Tale of Two Solvents

The designations P-1 and P-2, originating from the foundational work at Purdue University, distinguish two forms of nickel boride catalysts prepared under different solvent conditions.[3] This seemingly subtle difference in preparation profoundly impacts their physical and chemical properties, leading to distinct catalytic behaviors.

P-1 Nickel Boride is synthesized in an aqueous medium, typically by the reduction of a nickel salt, such as nickel(II) acetate, with sodium borohydride in water.[1] This process yields a granular, black precipitate that is easily isolated.

P-2 Nickel Boride , in contrast, is prepared in ethanol.[1] The reaction of nickel(II) acetate with sodium borohydride in this alcoholic medium results in a nearly colloidal suspension of fine black particles.[1]

The choice of solvent is the primary determinant of the catalyst's final form and, crucially, its surface composition.

Unveiling the Structural and Compositional Nuances

While initially thought to be amorphous, later studies revealed that both P-1 and P-2 nickel boride consist of nanocrystalline nickel boride (Ni₂B) embedded in an amorphous nickel matrix.[1] The most significant distinction between the two lies in the degree of surface contamination by sodium borate (NaBO₂), a byproduct of the synthesis.

X-ray photoelectron spectroscopy (XPS) studies have shown that boron donates electrons to nickel, creating an electron-rich metal center that is believed to be a key factor in the catalytic activity of nickel boride.[4]

P-1 nickel boride has a significantly lower amount of adsorbed sodium borate on its surface, with an oxide-to-boride ratio of approximately 1:4.[1] This cleaner surface is thought to contribute to its higher overall reactivity.

P-2 nickel boride possesses a much higher concentration of surface-adsorbed sodium borate, with an oxide-to-boride ratio of about 10:1.[1] This borate layer is not merely an impurity but plays a crucial role in modifying the catalyst's selectivity.

Comparative Performance in Hydrogenation Reactions

The differences in physical form and surface chemistry between P-1 and P-2 nickel boride translate directly to their performance in hydrogenation reactions.

General Activity: P-1 Takes the Lead

In the hydrogenation of a wide array of functional groups, P-1 nickel boride generally exhibits higher catalytic activity than its P-2 counterpart. Its more exposed nickel boride surface allows for faster reaction rates in the reduction of alkenes, alkynes, and nitro compounds.[2]

For instance, in the hydrogenation of various alkenes, P-1 nickel has been shown to be more active than even W-2 Raney nickel, a highly active conventional catalyst.[5] The granular nature of P-1 also facilitates easier handling and recovery from the reaction mixture.

Selectivity: The Forte of P-2

Where P-2 nickel boride truly shines is in its remarkable selectivity , a direct consequence of its modified surface. The extensive sodium borate layer appears to temper the catalyst's reactivity, allowing for finer control over the hydrogenation process.

1. Semi-Hydrogenation of Alkynes to cis-Alkenes:

One of the most valuable applications of P-2 nickel boride is in the stereoselective semi-hydrogenation of alkynes to cis-alkenes. When used in conjunction with a promoter like ethylenediamine, the P-2 catalyst can achieve high yields of the desired cis-alkene with minimal over-reduction to the corresponding alkane.[6] This provides a valuable alternative to the well-known Lindlar catalyst.

2. Hydrogenation of Strained Double Bonds:

P-2 nickel boride displays a striking affinity for the hydrogenation of strained carbon-carbon double bonds, such as those found in norbornene systems. It can selectively reduce these strained olefins in the presence of less strained double bonds within the same molecule, a feat that is challenging for more broadly active catalysts.[7]

Comparative Hydrogenation of Olefins with P-1 and P-2 Nickel Boride

SubstrateCatalystRelative Half-Hydrogenation TimeObservations
1-OcteneP-1 Ni1.0Rapid hydrogenation.
CyclohexeneP-1 Ni2.5Slower than acyclic olefins.
NorborneneP-2 NiFastSignificantly faster than other disubstituted ethylenes.
CyclohexeneP-2 Ni> 4 hoursRemarkably inert towards P-2 Ni.

Data compiled from qualitative and semi-quantitative comparisons in the literature.[5]

Mechanistic Insights: The "Why" Behind the "What"

The differing behaviors of P-1 and P-2 nickel boride can be attributed to a combination of steric and electronic effects at the catalyst surface.

G cluster_p1 P-1 Nickel Boride cluster_p2 P-2 Nickel Boride P1_Surface Exposed Ni₂B Surface (Low NaBO₂) P1_Activity High Catalytic Activity P1_Surface->P1_Activity More accessible active sites P1_Selectivity Broad Substrate Scope P1_Activity->P1_Selectivity P2_Surface Ni₂B Surface with High NaBO₂ Adsorption P2_Activity Moderate Catalytic Activity P2_Surface->P2_Activity Steric hindrance and electronic modification of active sites P2_Selectivity High Selectivity (e.g., cis-alkenes, strained C=C) P2_Activity->P2_Selectivity P1_Prep Aqueous Synthesis (Ni salt + NaBH₄ in H₂O) P1_Prep->P1_Surface P2_Prep Ethanolic Synthesis (Ni salt + NaBH₄ in EtOH) P2_Prep->P2_Surface

Caption: A flowchart illustrating the influence of synthesis conditions on the properties and catalytic behavior of P-1 and P-2 nickel boride.

The higher activity of P-1 nickel boride is a direct result of its cleaner, more accessible catalytic surface. With fewer adsorbed borate species, substrate molecules can more readily interact with the electron-rich nickel centers, leading to faster hydrogenation rates.

The enhanced selectivity of P-2 nickel boride is a more complex phenomenon. The dense layer of sodium borate is believed to exert both steric and electronic influences:

  • Steric Hindrance: The borate layer can sterically hinder the approach of less reactive or bulky substrates to the active sites, favoring the adsorption and hydrogenation of more accessible or highly strained double bonds.

  • Electronic Modification: The presence of the borate may electronically modify the nickel active sites, altering their binding affinity for different types of unsaturated bonds and potentially disfavoring over-reduction pathways.

Experimental Protocols

The following are detailed, step-by-step methodologies for the preparation and use of P-1 and P-2 nickel boride catalysts.

Preparation of P-1 Nickel Boride Catalyst

G start Start step1 Dissolve Ni(OAc)₂·4H₂O in deionized water. start->step1 step2 Prepare a separate aqueous solution of NaBH₄. step1->step2 step3 Add NaBH₄ solution dropwise to the Ni(OAc)₂ solution with vigorous stirring. step2->step3 step4 Observe formation of a black granular precipitate and hydrogen evolution. step3->step4 step5 Continue stirring for 10-15 minutes after addition is complete. step4->step5 step6 Decant the supernatant. step5->step6 step7 Wash the precipitate several times with absolute ethanol. step6->step7 end P-1 Nickel Boride Catalyst (Ready for use) step7->end

Caption: Experimental workflow for the synthesis of P-1 nickel boride catalyst.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Absolute ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve nickel(II) acetate tetrahydrate in deionized water to create a stock solution (e.g., 1 M).

  • In a separate beaker, prepare a fresh aqueous solution of sodium borohydride (e.g., 1 M).

  • With vigorous stirring, add the sodium borohydride solution dropwise to the nickel acetate solution at room temperature. A black granular precipitate will form immediately, accompanied by the evolution of hydrogen gas. Caution: This should be performed in a well-ventilated fume hood.

  • After the addition is complete, continue stirring for an additional 10-15 minutes to ensure complete reaction.

  • Allow the black precipitate to settle, then carefully decant the supernatant liquid.

  • Wash the catalyst by adding absolute ethanol, stirring, allowing it to settle, and decanting the ethanol. Repeat this washing step two to three times.

  • The resulting P-1 nickel boride is now ready for use in hydrogenation reactions.

Preparation of P-2 Nickel Boride Catalyst

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Absolute ethanol

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in absolute ethanol to create a stock solution (e.g., 1 M).

  • In a separate flask, prepare a fresh solution of sodium borohydride in absolute ethanol (e.g., 1 M).

  • With vigorous stirring, add the sodium borohydride solution to the nickel acetate solution at room temperature. A fine, black colloidal suspension will form.

  • The P-2 nickel boride catalyst is typically used in situ as the resulting suspension.

General Procedure for Hydrogenation
  • To the freshly prepared nickel boride catalyst (either the washed P-1 precipitate or the P-2 suspension) in a suitable reaction flask, add the solvent (typically ethanol or methanol) and the substrate to be hydrogenated.

  • The reaction can be carried out at atmospheric pressure of hydrogen by bubbling hydrogen gas through the reaction mixture or by using a hydrogen-filled balloon. For more challenging reductions, a pressurized hydrogenation apparatus may be used.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the catalyst can be removed by filtration (for P-1) or centrifugation followed by decantation (for the colloidal P-2). The filtrate or supernatant can then be worked up to isolate the product.

Conclusion: Making the Right Choice for Your Synthesis

The choice between P-1 and P-2 nickel boride is dictated by the specific requirements of the chemical transformation. For general-purpose hydrogenations where high activity is paramount and selectivity is less of a concern, the easily prepared and highly reactive P-1 nickel boride is an excellent choice. Conversely, when faced with the need for delicate, selective reductions, such as the semi-hydrogenation of alkynes or the differentiation between strained and unstrained double bonds, the nuanced reactivity of P-2 nickel boride offers a powerful and often superior solution. By understanding the fundamental differences in their preparation, structure, and resulting catalytic behavior, researchers can effectively leverage the unique advantages of each of these versatile catalysts in their synthetic endeavors.

References

  • "Nickel boride catalyst." Wikipedia, Wikimedia Foundation, [Link to a stable version of the Wikipedia article].
  • Khurana, J. M., & Gogia, A. (1997). Synthetically useful reactions with nickel boride. A review.
  • He, D., et al. (2017). Amorphous nickel boride membrane on a platinum–nickel alloy surface for enhanced oxygen reduction reaction.
  • Brown, C. A. (1970). Catalytic hydrogenation. V. Reaction of sodium borohydride with aqueous nickel salts. P-1 nickel boride, a convenient, highly active nickel hydrogenation catalyst. The Journal of Organic Chemistry, 35(6), 1900-1904.
  • Brown, C. A., & Ahuja, V. K. (1973). Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure. The Journal of Organic Chemistry, 38(12), 2226-2230.
  • "Towards nickel boride catalyzed C-C coupling reactions." Diva-Portal.org, [Link].

  • Delgado, J. A., et al. (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions, 46(24), 7791-7804.
  • Brown, C. A. (1970). P-2 nickel boride, a catalyst with a remarkable affinity for norbornene double bonds. A highly convenient method for the selective hydrogenation of strained bicyclic double bonds.
  • "Hydrogenation of Nitrobenzene over a Nickel Boride Catalyst." datapdf.com, [Link].

  • Khurana, J. M., & Gogia, A. (1997). "Comparison of Activities and Life Time of P-2 and P-1.5 Ni Catalyst in the Reduction of.
  • Hong, J., et al. (2023). Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks.
  • "Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes.
  • Brown, C. A. (1970). "Catalytic hydrogenation. V. Reaction of sodium borohydride with aqueous nickel salts. P-1 nickel boride, a convenient, highly active nickel hydrogenation catalyst." SciSpace, [Link].

  • Okamoto, Y., Nitta, Y., Imanaka, T., & Teranishi, S. (1979). Surface characterisation of nickel boride and nickel phosphide catalysts by X-ray photoelectron spectroscopy. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 75, 2027-2039.
  • "Selective Hydrogenations over P-2 Ni.
  • Brown, C. A., & Ahuja, V. K. (1973). "Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure." The Journal of Organic Chemistry, [Link].

  • Powers, D. C., & Uyeda, C. (2017). Electrocatalytic Semi-Hydrogenation of Terminal Alkynes using Ligand-Based Transfer of Protons and Electrons.
  • "Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane." Royal Society of Chemistry, [Link].

  • "P-2 nickel boride, a catalyst with a remarkable affinity for norbornene double bonds. A highly convenient method for the selective hydrogenation of strained bicyclic double bonds." Royal Society of Chemistry, [Link].

  • "Hydrogenation Reaction Set up - Reduction of a Nitro group." YouTube, [Link].

  • "Catalytic hydrogenation. V. Reaction of sodium borohydride with aqueous nickel salts. P-1 nickel boride, a convenient, highly active nickel hydrogenation catalyst (1970)." SciSpace, [Link].

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Validation

A Comparative Environmental Assessment of Nickel(II) Boride and Palladium Catalysts in Modern Synthesis

In the pursuit of sustainable chemical synthesis, the choice of catalyst is a critical decision point for researchers and drug development professionals. For decades, palladium has been the cornerstone of cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of sustainable chemical synthesis, the choice of catalyst is a critical decision point for researchers and drug development professionals. For decades, palladium has been the cornerstone of cross-coupling catalysis, prized for its efficiency and broad applicability. However, its high cost, low earth abundance, and associated environmental burden from mining have catalyzed the search for more sustainable alternatives. Among these, nickel, and specifically Nickel(II) boride, has emerged as a promising contender. This guide provides an in-depth, objective comparison of the environmental impact of Nickel(II) boride versus traditional palladium catalysts, moving beyond simple cost analysis to a holistic, lifecycle-informed perspective.

The "Green" Debate: Beyond Metal Abundance

The primary argument for nickel's "green" credentials stems from its significantly higher natural abundance and lower market price compared to palladium. While these are important factors, a comprehensive environmental assessment must scrutinize the entire lifecycle of the catalyst and the chemical process it facilitates.[1][2] A recent life-cycle assessment of a Suzuki-Miyaura coupling, a ubiquitous reaction in pharmaceutical and materials science, revealed that the choice of solvent can exert a more substantial influence on the overall carbon footprint than the metal catalyst itself.[2][3] This analysis highlighted that a palladium-catalyzed reaction conducted in water can be environmentally preferable to a nickel-catalyzed reaction in organic solvents.[2][3] This underscores the necessity of a holistic view, incorporating green chemistry metrics that quantify efficiency and waste generation.

Green Chemistry Metrics: A Quantitative Comparison

To objectively evaluate the environmental performance of catalytic systems, we can employ several key metrics:

  • Atom Economy (AE): This metric, conceived by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. A higher atom economy signifies a more sustainable process with minimal waste at the molecular level.

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor quantifies the total mass of waste generated per unit mass of product. A lower E-Factor is indicative of a greener process.[4]

  • Process Mass Intensity (PMI): A key metric in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, workup chemicals) to the mass of the final product. A lower PMI signifies a more resource-efficient and sustainable process.[4]

A Head-to-Head Comparison: Suzuki-Miyaura Cross-Coupling

To provide a practical comparison, we will analyze a representative Suzuki-Miyaura cross-coupling reaction. The following data is synthesized from studies comparing nickel and palladium catalysts under similar conditions.

ParameterNickel(II) Boride CatalystPalladium Catalyst (Pd(dppf)Cl₂)Reference
Precursor NiCl₂Pd(OAc)₂ or Pd(dppf)Cl₂[2]
Typical Catalyst Loading 1-5 mol%0.5-2 mol%[2][5]
Solvent Toluene, 2-Me-THF, t-amyl alcoholToluene, Dioxane, Water[2][5]
Reaction Temperature 100-110 °C85-110 °C[2][5]
Typical Yield Good to ExcellentExcellent[5][6]
Cost per kg of Product (Illustrative) ~$17.40~$36.50[2]

Note: The cost is an illustrative example from a specific study and is subject to market fluctuations and process-specific parameters.

A head-to-head study using the same ligand (dppf) for both nickel and palladium in a Suzuki-Miyaura reaction provides a more direct comparison of their intrinsic catalytic activity and practical implications.[7][8] Such studies are crucial for decoupling the effects of the metal from the ligand and reaction conditions. A machine learning analysis of a large dataset of Suzuki-Miyaura reactions suggests that nickel catalysis can achieve a slightly higher mean yield and success rate compared to palladium, especially for more challenging substrates like aryl chlorides.[6]

Delving Deeper: A Lifecycle Perspective

A comprehensive environmental assessment extends beyond the reaction flask to include the "cradle-to-grave" impact of the catalyst. This includes the environmental cost of metal extraction, catalyst synthesis, use-phase performance, and end-of-life recycling or disposal.

Catalyst Synthesis: A Tale of Two Pathways

Palladium Catalysts: The production of palladium from primary ores is an energy- and resource-intensive process with a significant environmental footprint. The synthesis of common palladium precatalysts, such as Pd(OAc)₂, involves multiple steps, though often with high efficiency.

Nickel(II) Boride (Ni₂B): Nickel(II) boride is typically prepared in situ from readily available and inexpensive precursors: a nickel(II) salt (e.g., NiCl₂) and sodium borohydride (NaBH₄).[9]

Caption: In situ synthesis of Nickel(II) boride catalyst.

While the synthesis is straightforward, the environmental impact of the precursors must be considered. The production of sodium borohydride, historically through the energy-intensive Brown-Schlesinger process, contributes significantly to the overall environmental burden.[10][11] However, ongoing research is focused on developing more cost-effective and environmentally benign production methods for NaBH₄.[10][12]

Toxicity and Ecotoxicity: A Nuanced View

Palladium: Palladium compounds are generally considered to have a more benign toxicological profile compared to nickel. However, concerns exist regarding the potential for palladium to be released into the environment from automotive catalytic converters. Environmental regulations are in place to monitor and control these emissions.

Nickel(II) Boride: Nickel and its compounds, including Nickel(II) boride, present more significant health and environmental hazards. Nickel(II) boride is classified as a skin sensitizer and a suspected carcinogen. It is also recognized as being hazardous to the aquatic environment. Therefore, stringent handling procedures and waste containment measures are essential when using nickel catalysts.

Waste Generation and Management

The composition of the waste stream is a critical factor in the overall environmental impact of a catalytic process.

Palladium-Catalyzed Reactions: The primary waste from palladium-catalyzed reactions includes the solvent, excess reagents, and palladium residues. While the concentration of palladium in the waste stream is typically low due to high catalyst efficiency, its recovery is often economically viable and environmentally imperative.

Nickel(II) Boride-Catalyzed Reactions: The waste stream from Nickel(II) boride-catalyzed reactions will contain the solvent, excess reagents, nickel residues, and boron-containing byproducts (borates).[13] The work-up procedure often involves filtration to remove the heterogeneous Nickel(II) boride catalyst.[13] The presence of both nickel and boron in the waste requires careful management due to their respective toxicities.

Caption: Generalized waste streams for Pd and Ni₂B catalysis.

Recycling and Recovery: Closing the Loop

The principles of a circular economy demand efficient recycling of valuable and hazardous materials.

Palladium: Due to its high economic value, well-established and efficient pyrometallurgical and hydrometallurgical processes exist for the recovery of palladium from spent catalysts.

Nickel and Boron: The recycling of nickel from various industrial waste streams, including spent catalysts, is a common practice.[3][14] Recovery methods often involve hydrometallurgical processes such as acid leaching followed by precipitation or solvent extraction.[3][14] The recovery of boron from waste streams is also feasible, often through precipitation methods.[15] However, the development of integrated processes for the simultaneous and efficient recovery of both nickel and boron from spent Nickel(II) boride catalysts is an area that warrants further research.

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step methodologies for a Suzuki-Miyaura cross-coupling reaction, illustrating the practical considerations for each catalyst system.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction: Coupling of an Aryl Halide with an Arylboronic Acid

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the desired solvent (e.g., toluene/water mixture, 10 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

  • Reaction: The mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Nickel(II) Boride-Catalyzed Suzuki-Miyaura Coupling

Reaction: Coupling of an Aryl Halide with an Arylboronic Acid

  • Catalyst Preparation (in situ): In an oven-dried flask under an inert atmosphere, dissolve Nickel(II) chloride (NiCl₂, 0.05 mmol, 5 mol%) in a suitable solvent (e.g., ethanol). To this solution, add sodium borohydride (NaBH₄, 0.1 mmol) at room temperature. A black precipitate of Nickel(II) boride will form.

  • Reaction Setup: To the flask containing the freshly prepared catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and a base (e.g., K₃PO₄, 3.0 mmol).

  • Solvent Addition: Add the reaction solvent (e.g., 2-Me-THF, 10 mL).

  • Reaction: The mixture is heated to the desired temperature (e.g., 110 °C) and stirred until the reaction is complete.

  • Work-up: After cooling, the reaction mixture is filtered through a pad of celite to remove the solid catalyst. The filtrate is then subjected to a standard aqueous work-up as described for the palladium-catalyzed reaction.

  • Purification: The crude product is purified by column chromatography.

Conclusion and Future Outlook

The choice between Nickel(II) boride and palladium catalysts is not a simple matter of cost or earth abundance. A comprehensive environmental assessment reveals a complex interplay of factors, including catalyst synthesis, reaction efficiency, solvent choice, toxicity, and waste management.

  • Palladium catalysts, while derived from a precious metal, often exhibit higher turnover numbers, allowing for lower catalyst loadings. Their well-established recycling infrastructure is a significant advantage in minimizing their lifecycle impact.

  • Nickel(II) boride offers a compelling, cost-effective alternative, particularly for certain transformations. However, its higher catalyst loadings, the environmental footprint of its precursors, and the toxicity of nickel compounds necessitate careful process design and waste management.

The future of sustainable catalysis will likely involve a multi-faceted approach. This includes the development of more efficient and recyclable nickel catalysts, the use of greener solvents and reaction conditions for both metals, and the continued advancement of lifecycle assessment methodologies to guide catalyst selection. For researchers and drug development professionals, the optimal choice will depend on a careful, case-by-case evaluation of these factors, balancing economic viability with environmental responsibility.

References

  • Recovery of nickel with the addition of boric acid using an electrodeposition reactor. (2025). ResearchGate. [Link]

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  • The proposed total life cycle of borohydrides for hydrogen generation. (n.d.). ResearchGate. [Link]

  • Synthesis of sodium borohydride for energy applications. (n.d.). ResearchGate. [Link]

  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. (2025). ChemRxiv. [Link]

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (n.d.). Royal Society of Chemistry. [Link]

  • Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (n.d.). SciSpace. [Link]

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  • Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. (2024). Chemistry World. [Link]

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Validation

A Side-by-Side Comparison of Ni₂B and Cobalt Boride in Specific Reductions: A Guide for Researchers

In the landscape of modern organic synthesis, the quest for efficient, selective, and cost-effective reduction methodologies is a perpetual endeavor. Among the diverse array of available catalysts, amorphous metal boride...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the quest for efficient, selective, and cost-effective reduction methodologies is a perpetual endeavor. Among the diverse array of available catalysts, amorphous metal borides, particularly nickel boride (Ni₂B) and cobalt boride (Co-B), have emerged as powerful reagents for the hydrogenation and reduction of a wide spectrum of functional groups. This guide provides an in-depth, side-by-side comparison of Ni₂B and cobalt boride, offering insights into their synthesis, physicochemical properties, catalytic performance in specific reductions, and mechanistic nuances to aid researchers in selecting the optimal catalyst for their synthetic challenges.

Catalyst Preparation and Physicochemical Properties: A Tale of Two Borides

Both nickel and cobalt boride catalysts are typically prepared via the reduction of their respective metal salts, most commonly chlorides or acetates, with sodium borohydride (NaBH₄) in a suitable solvent.[1][2] This seemingly simple preparation route, however, gives rise to amorphous, finely divided black precipitates with distinct characteristics that significantly influence their catalytic behavior.

Nickel Boride (Ni₂B): The P-1 and P-2 Distinction

The pioneering work of H.C. Brown and C.A. Brown led to the classification of two primary forms of nickel boride catalysts, designated as P-1 and P-2.[1][3] The key distinction lies in the preparation solvent: P-1 is synthesized in aqueous solution, while P-2 is prepared in ethanol.[1][3] This choice of solvent has a profound impact on the catalyst's composition and surface properties. The P-1 catalyst is described as a granular, black precipitate, while the P-2 variant forms a colloidal suspension.[1] Structurally, these catalysts are not simple Ni₂B but rather consist of small grains of crystalline nickel boride embedded in an amorphous nickel matrix.[1] A crucial difference is the level of contamination with sodium borate (NaBO₂) on the surface, with P-2 having a significantly higher oxide-to-boride ratio than P-1.[1]

Cobalt Boride (Co-B): Electron-Enriched Catalytic Sites

Similar to its nickel counterpart, cobalt boride is synthesized by the chemical reduction of a cobalt salt, such as cobalt chloride, with sodium borohydride in an aqueous solution.[4] The resulting material is an amorphous nanoparticle powder.[4] A key physicochemical property of cobalt boride that distinguishes it from nickel boride is the nature of the electronic interaction between the metal and boron. X-ray photoelectron spectroscopy (XPS) analysis has revealed an electronic transfer from boron to cobalt, resulting in electron-enriched cobalt sites on the catalyst's surface.[4] This electronic modification is believed to be a primary contributor to the high catalytic activity of cobalt boride.[4]

Table 1: Key Physicochemical Differences between Ni₂B and Cobalt Boride

PropertyNickel Boride (Ni₂B)Cobalt Boride (Co-B)
Common Forms P-1 (aqueous prep.), P-2 (ethanolic prep.)[1][3]Amorphous nanoparticles[4]
Appearance P-1: Black granules, P-2: Colloidal suspension[1]Black precipitate[4]
Structure Crystalline Ni₂B grains in amorphous Ni matrix[1]Amorphous[4]
Key Feature P-1 vs. P-2: arying surface NaBO₂ content[1]Electron transfer from B to Co, creating electron-rich Co sites[4]
Electrical Conductivity PoorHigh

Comparative Catalytic Performance in Specific Reductions

A direct, quantitative comparison of the catalytic activity of Ni₂B and cobalt boride is challenging due to the variability in reported reaction conditions. However, by collating available data, a clear picture of their respective strengths and weaknesses in various reductions emerges.

Reduction of Nitroarenes

The reduction of nitroarenes to the corresponding anilines is a fundamental transformation in organic synthesis. Both Ni₂B and cobalt-based catalysts have demonstrated high efficacy in this reaction.

Ni₂B: The NiCl₂/NaBH₄ system is known to reduce aromatic nitro compounds to anilines.[1]

Cobalt Boride: Cobalt-based catalysts, including cobalt nanoparticles and supported cobalt catalysts, are highly effective for the chemoselective reduction of nitroarenes.[5][6] For instance, a robust cobalt-nitrogen/carbon catalyst has been shown to achieve full conversion and high selectivity (>97%) for the reduction of various nitro compounds in water.[7] Even under mild conditions (40°C and 1 bar H₂), this catalyst afforded a 98.7% yield of aniline from nitrobenzene.[7] While not a direct comparison of the borides under identical conditions, the high activity reported for cobalt-based systems suggests they are potent catalysts for this transformation.

Table 2: Illustrative Examples of Nitroarene Reduction

CatalystSubstrateProductConditionsYieldReference
NiCl₂/NaBH₄NitrobenzeneAniline-High[1]
Co-Nₓ/C-800-ATNitrobenzeneAnilineH₂, 40°C, 1 bar98.7%[7]
Co/Al₂O₃4-Chloronitrobenzene4-ChloroanilineHydrazine, EtOH, refluxHigh[5]
Hydrogenation of Alkenes and Alkynes

The selective hydrogenation of unsaturated carbon-carbon bonds is another area where these catalysts find extensive use.

Ni₂B: The P-2 form of nickel boride is particularly useful for the partial reduction of alkynes to cis-alkenes, exhibiting high selectivity.[1] The P-1 catalyst, being less sensitive to steric hindrance, is typically employed for the complete reduction of unsaturated hydrocarbons.[1] The P-2 catalyst also shows remarkable selectivity for the hydrogenation of strained double bonds, such as in norbornene, over less strained alkenes.[8]

Cobalt Boride: Cobalt borides are also active in hydrogenation reactions.[2] While direct comparative data with Ni₂B for alkyne semi-hydrogenation is scarce in the provided results, the general catalytic activity of cobalt in hydrogenation is well-established.

Reduction of Carbonyl Compounds

The reduction of aldehydes and ketones to alcohols is a common synthetic transformation.

Ni₂B: The H₂/Ni₂B system generally does not reduce aldehydes and ketones, showing a preference for the reduction of alkenes.[1]

Cobalt Boride: In contrast, cobalt-based systems can be effective for the reduction of carbonyl compounds. For example, cobalt nanoparticles have been shown to catalyze the reduction of 4-nitrophenol, which contains a carbonyl-like nitro group, in the presence of NaBH₄.[9]

Mechanistic Considerations: A Glimpse into the Catalytic Cycles

While detailed, comparative mechanistic studies are not abundant, some insights into the individual mechanisms of Ni₂B and cobalt boride-catalyzed reductions can be gleaned.

Ni₂B-Catalyzed Hydrogenation: The mechanism of hydrogenation over Ni₂B is believed to involve the adsorption of both hydrogen and the unsaturated substrate onto the catalyst surface.[10] This is followed by a stepwise syn-addition of hydrogen atoms to the adsorbed substrate, leading to the reduced product.[10] The difference in steric sensitivity between the P-1 and P-2 forms likely arises from variations in their surface morphology and the availability of active sites.

Cobalt Boride-Catalyzed Reductions: The high catalytic activity of cobalt boride is attributed to the electron-enriched cobalt centers resulting from electron transfer from boron.[4] These electron-rich sites are believed to be the active centers for catalysis. In the context of nitroarene reduction, the reaction likely proceeds through the adsorption of the nitro group onto these active cobalt sites, followed by a series of reduction steps facilitated by a hydride source, such as NaBH₄.

Experimental Protocols

Preparation of P-2 Nickel Boride Catalyst

This protocol is adapted from the established procedure for generating the P-2 Ni₂B catalyst in situ.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired amount of nickel(II) acetate tetrahydrate in absolute ethanol.

  • To this stirred solution, carefully and portion-wise add a solution of sodium borohydride in ethanol. A black colloidal precipitate of P-2 nickel boride will form immediately with the evolution of hydrogen gas.

  • The catalyst is typically used in situ for the subsequent reduction reaction.

Preparation of Amorphous Cobalt Boride Nanoparticles

This protocol describes a general method for the synthesis of cobalt boride nanoparticles.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of cobalt(II) chloride hexahydrate in a beaker with magnetic stirring.

  • Separately, prepare an aqueous solution of sodium borohydride.

  • Slowly add the sodium borohydride solution to the stirred cobalt chloride solution. A black precipitate of cobalt boride will form instantly, accompanied by hydrogen evolution.

  • Continue stirring for a period to ensure complete reaction.

  • Collect the black precipitate by filtration, wash thoroughly with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

  • Dry the resulting cobalt boride powder under vacuum.

Visualization of Catalytic Processes

Catalyst Preparation Workflow

Catalyst_Preparation cluster_Ni2B Ni₂B (P-2) Preparation cluster_CoB Cobalt Boride Preparation Ni_salt Ni(OAc)₂·4H₂O P2_Ni2B P-2 Ni₂B Catalyst (in situ) Ni_salt->P2_Ni2B Dissolve EtOH Ethanol EtOH->P2_Ni2B NaBH4_EtOH NaBH₄ in Ethanol NaBH4_EtOH->P2_Ni2B Add portion-wise Co_salt CoCl₂·6H₂O CoB_precipitate Co-B Precipitate Co_salt->CoB_precipitate Dissolve H2O Water H2O->CoB_precipitate NaBH4_H2O NaBH₄ in Water NaBH4_H2O->CoB_precipitate Add slowly Wash Wash (H₂O, EtOH) CoB_precipitate->Wash Dry Dry (vacuum) Wash->Dry CoB_powder Co-B Powder Dry->CoB_powder

Caption: Workflow for the preparation of P-2 Ni₂B and Cobalt Boride catalysts.

Proposed General Mechanism for Heterogeneous Boride-Catalyzed Reductions

Reduction_Mechanism catalyst Catalyst Surface (Ni₂B or Co-B) adsorbed_substrate Adsorbed Substrate R-X---Catalyst catalyst->adsorbed_substrate substrate Substrate (R-X) substrate->adsorbed_substrate Adsorption hydride Hydride Source (e.g., NaBH₄) hydride->adsorbed_substrate Hydride Attack reduced_product Reduced Product (R-H) adsorbed_substrate->reduced_product Reduction & Desorption desorbed_product Product Desorption reduced_product->desorbed_product

Caption: Generalized mechanism for reduction on a metal boride catalyst surface.

Conclusion and Catalyst Selection Guide

Both Ni₂B and cobalt boride are highly effective and versatile catalysts for a range of reduction reactions. The choice between them depends critically on the specific transformation and desired selectivity.

  • For the selective semi-hydrogenation of alkynes to cis-alkenes, P-2 Ni₂B is the catalyst of choice. Its proven selectivity makes it a valuable tool for stereocontrolled synthesis.

  • For the reduction of nitroarenes, cobalt-based catalysts, including cobalt boride, appear to exhibit exceptional activity, often under mild conditions. While Ni₂B is also effective, the high yields and turnover numbers reported for cobalt systems make them a compelling option.

  • When chemoselectivity is paramount, the differences in reactivity towards carbonyl groups are significant. Ni₂B generally does not reduce aldehydes and ketones, which can be advantageous when other reducible functional groups are present. Cobalt-based systems may exhibit broader reactivity.

  • From a practical standpoint, both catalysts are readily prepared from inexpensive precursors. The in situ generation of Ni₂B is particularly convenient for many applications.

Future research focusing on direct, side-by-side comparative studies under standardized conditions will be invaluable in further elucidating the subtle yet significant differences between these two powerful catalytic systems.

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  • Mthembu, S. S., et al. (2023). Evaluation of Cobalt, Nickel, and Palladium Complexes as Catalysts for the Hydrogenation and Improvement of Oxidative Stability of Biodiesel. Catalysts, 13(10), 1335. [Link]

  • Brown, C. A. (1969). P-2 Nickel Boride, a Catalyst with a Remarkable Affinity for Norbornene Hydrogenation of Strained Bicyclic Double Bonds. Chemical Communications, (16), 952. [Link]

  • Zhou, P., et al. (2017). High performance of a cobalt–nitrogen complex for the reduction and reductive coupling of nitro compounds into amines and their derivatives. Science Advances, 3(2), e1601945. [Link]

  • Brown, C. A. (1969). P-2 Nickel Boride, a Catalyst with a Remarkable Affinity for Norbornene Hydrogenation of Strained Bicyclic Double Bonds. Chemical Communications, (16), 952. [Link]

  • Andronescu, C., et al. (2023). Cobalt nickel boride as electrocatalyst for the oxidation of alcohols in alkaline media. Materials for Renewable and Sustainable Energy, 12(1), 1. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Nickel(II) Boride

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel materials are at the forefront of innovation. Among these materials, nickel(II) boride (Ni₂B), a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel materials are at the forefront of innovation. Among these materials, nickel(II) boride (Ni₂B), a versatile catalyst in organic chemistry, has proven its utility.[1] However, its potent chemical properties necessitate a thorough understanding and strict adherence to proper disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of nickel(II) boride waste, grounded in established safety principles and regulatory compliance.

The Critical Importance of Proper Nickel(II) Boride Disposal

Nickel(II) boride, while invaluable in chemical synthesis, presents significant health and environmental hazards. It is classified as a carcinogen, a skin sensitizer that may cause an allergic reaction, and is suspected of causing genetic defects.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][4] Improper disposal, such as discarding it down the drain or in regular trash, can lead to environmental contamination and potential long-term health risks. Therefore, all nickel(II) boride waste must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[5][6]

Immediate Safety and Handling Protocols

Before beginning any work with nickel(II) boride, it is imperative to have a clear understanding of the necessary safety precautions.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risks:

  • Hand Protection : Double gloving with nitrile gloves is recommended for heavy or extended use.[7]

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[8]

  • Body Protection : A dedicated lab coat, preferably one that is flame-resistant and impervious, should be worn. This lab coat should be professionally cleaned regularly to prevent cross-contamination.[7][8]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and medical clearance.[6][7]

Engineering Controls
  • Ventilation : All handling of nickel(II) boride powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to maintain low exposure levels.[5]

  • Housekeeping : Employ wet cleaning methods and disposable mats to prevent the spread of nickel-containing dust. Avoid dry sweeping. After work is completed, wipe down the work area with a pre-wetted, disposable cloth.[7]

Step-by-Step Disposal Procedure for Nickel(II) Boride Waste

This protocol outlines the systematic process for collecting, storing, and preparing nickel(II) boride waste for pickup by a certified hazardous waste disposal service.

Waste Segregation and Collection
  • Designated Waste Container : All solid nickel(II) boride waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.[9]

  • No Drain Disposal : Under no circumstances should nickel(II) boride, in solid or solution form, be disposed of down the drain.[9]

  • Avoid Mixing : Do not mix nickel(II) boride waste with other incompatible waste streams.[9]

Container Labeling

Proper labeling is a critical component of safe waste management. The label on your nickel(II) boride waste container must include:

  • The words "Hazardous Waste "[9]

  • The full chemical name: "Nickel(II) Boride "[9]

  • The associated hazards (e.g., "Carcinogen," "Skin Sensitizer," "Aquatic Toxin")

  • The accumulation start date (the date the first piece of waste was placed in the container)

  • The name and contact information of the generating laboratory or researcher

Temporary On-Site Storage
  • Secure Location : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[5][6] The storage area should be clearly marked as a hazardous waste accumulation area.

  • Locked Storage : For added security, especially in shared laboratory spaces, store the waste container in a locked cabinet or secondary containment.[3][10]

Arranging for Disposal
  • Contact Your EHS Office : Once the waste container is full or has reached its designated accumulation time limit (as per your institution's policy), contact your facility's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Follow Institutional Procedures : Adhere to all specific procedures outlined by your institution for waste pickup requests and documentation.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response
  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Restrict Access : Prevent entry into the spill area.

  • Consult SDS : Refer to the Safety Data Sheet (SDS) for nickel(II) boride for specific spill response information.

  • Don Appropriate PPE : Before attempting to clean the spill, don the full range of PPE as described above.

  • Clean-up :

    • For small powder spills, carefully vacuum the spill using a HEPA-filtered vacuum cleaner.[5]

    • Alternatively, gently cover the spill with an absorbent material to avoid raising dust, and then carefully collect the material into the designated hazardous waste container. .

  • Decontaminate : Decontaminate the spill area using a wet cleaning method.[7]

  • Dispose of Cleaning Materials : All materials used for spill cleanup must be disposed of as hazardous waste in the designated nickel(II) boride waste container.

Decontamination of Labware
  • Gross Decontamination : For heavily contaminated reusable labware, carefully remove as much of the solid nickel(II) boride as possible and place it in the hazardous waste container.

  • Washing : Wash the labware with soap and water. The rinsate should be collected as hazardous aqueous waste containing nickel.

  • Final Rinse : A final rinse with a suitable solvent may be necessary, and this solvent waste should also be collected as hazardous waste.

Quantitative Data Summary

PropertyValueSource
CAS Number 12007-01-1[3][5]
Molecular Formula Ni₂B[6]
OSHA PEL 1 mg/m³[6]
ACGIH TLV 1 mg/m³[6]
Hazard Class 9[5]
Identification Number UN3077[5]
Packing Group III[5]

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Disposal A Solid Nickel(II) Boride Waste (e.g., excess reagent, contaminated consumables) C Collect in Designated HDPE Container for Solids A->C B Aqueous Waste Containing Nickel (e.g., reaction quenching, labware rinsing) D Collect in Designated HDPE Carboy for Liquids B->D E Label Container: 'Hazardous Waste - Nickel(II) Boride' Include Hazards and Dates C->E D->E F Store in a Cool, Dry, Ventilated, and Secure Area E->F G Contact Institutional EHS for Pickup F->G H Transfer to Licensed Hazardous Waste Facility G->H

Caption: Workflow for the proper disposal of Nickel(II) Boride waste.

Conclusion

The responsible management of hazardous chemicals is a cornerstone of safe and ethical scientific research. By adhering to the detailed procedures outlined in this guide, you can ensure the safe disposal of nickel(II) boride, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and your material's Safety Data Sheet before handling any hazardous substance.

References

  • Nickel Boride Ni2B - ESPI Metals. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Stanford Advanced Materials. (2012, September 5). Retrieved from [Link]

  • Nickel Boride - ldycdn.com. (2015, August 11). Retrieved from [Link]

  • University of Arizona. (n.d.). Nickel Compounds Standard Operating Procedure. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • Chemical Waste | Environmental Health & Safety (EHS) - The University of Texas at Austin. (n.d.). Retrieved from [Link]

  • Environmental, Health, and Safety Guidelines for Metal, Plastic, and Rubber Products Manufacturing. (2007, April 30). Retrieved from [Link]

  • Corcoran, K. B., & E, B. (n.d.). Chemical Remediation of Nickel (II) Waste: A Laboratory Experiment for General Chemistry Students. Retrieved from [Link]

  • Nickel boride catalyst - Wikipedia. (n.d.). Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nickel(II) Boride

Welcome to a comprehensive guide designed for the precise and safe handling of Nickel(II) boride. In modern research and development, particularly in catalysis and synthesis, materials like Nickel(II) boride are invaluab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of Nickel(II) boride. In modern research and development, particularly in catalysis and synthesis, materials like Nickel(II) boride are invaluable.[1][2][3] However, their utility is matched by significant health hazards that demand our full attention and respect. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protection. Our goal is to empower you with the knowledge to not only use the correct Personal Protective Equipment (PPE) but to understand the critical reasoning behind each choice, ensuring a self-validating system of safety for you and your team.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the risk is the first step in mitigating it. Nickel(II) boride, typically a gray or black powder, presents a significant hazard primarily through inhalation of airborne particles and direct skin contact.[4] Its toxicological profile necessitates stringent controls.

Key Health Hazards:

  • Carcinogenicity: Nickel and its compounds are recognized as carcinogens.[4] Specifically, Nickel(II) boride is classified as a Category 1A carcinogen and is suspected of causing cancer through inhalation.[5][6][7]

  • Respiratory System Damage: Prolonged or repeated inhalation of Nickel(II) boride dust can cause significant damage to the lungs and respiratory tract, potentially leading to pneumonitis.[4][7][8]

  • Skin Sensitization: A primary concern is its classification as a Category 1 skin sensitizer.[5][6] Contact can lead to allergic dermatitis, commonly known as "nickel itch," which can be severe and persistent.[4]

  • Eye Irritation: The powder is an irritant and can cause conjunctivitis if it comes into contact with the eyes.[4]

  • Environmental Hazard: Nickel(II) boride is very toxic to aquatic life with long-lasting effects, mandating careful containment and disposal.[5][6][7]

The causality is clear: the fine, particulate nature of the solid form increases the risk of aerosolization, making engineering controls and respiratory protection paramount. Its ability to act as a potent skin sensitizer dictates that skin exposure must be completely avoided.

Occupational Exposure Limits (OELs)

To quantify the inhalation risk, regulatory bodies have established OELs for nickel and its insoluble compounds. Adherence to these limits is mandatory.

AgencyLimit TypeValue (as Ni)Notes
NIOSH REL (Recommended Exposure Limit)0.015 mg/m³The most stringent guideline; aim to operate below this level.[7][9][10]
ACGIH TLV (Threshold Limit Value)0.2 mg/m³For inhalable particulate matter.[7][9][10]
OSHA PEL (Permissible Exposure Limit)1 mg/m³A legal limit in the United States.[8][10]

Section 2: The Core Protocol - Selecting and Using Your PPE

A multi-layered approach, starting with engineering controls and culminating in the correct PPE, is essential for safety.

Engineering Controls: Your First Line of Defense

PPE is the last line of defense. Before any personal equipment is worn, exposure must be minimized at the source.

  • Chemical Fume Hood: All handling of Nickel(II) boride powder, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is non-negotiable.

  • Glove Box: For highly sensitive operations or when handling larger quantities, a glove box provides an even higher level of containment.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedure that might generate dust outside of a fume hood.[4]

  • Emergency Equipment: The work area must be equipped with a readily accessible and tested safety shower and eyewash station.[4][9]

Task-Based PPE Selection

The specific tasks you perform will dictate the level of PPE required. The following table provides a clear, tiered approach.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Handling Stock Container / Visual Inspection Not required if no dust is generated.Safety glasses with side shields.Single pair of nitrile gloves.Lab coat (buttoned).
Weighing Powder / Aliquoting Solids Minimum: NIOSH-approved N95 respirator. Recommended: Elastomeric half-mask respirator with P100 (HEPA) filters.[7]Tightly-sealed chemical splash goggles.[5]Double-glove with nitrile gloves.Lab coat (buttoned).
Adding to a Reaction / Performing a Transfer Elastomeric half-mask respirator with P100 (HEPA) filters.Chemical splash goggles and a full-face shield.Double-glove with nitrile gloves.Lab coat (buttoned).
Large-Scale Work (>50g) / Spill Cleanup Full-face respirator with P100 (HEPA) filters.[5]Integrated full-face shield (part of the respirator).Heavy-duty nitrile or butyl rubber gloves over inner nitrile gloves.Disposable chemical-resistant coveralls over normal lab attire.

Section 3: Procedural Guidance - From Donning to Disposal

Step-by-Step PPE Donning and Doffing Protocol

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Procedure:

  • Wash Hands: Start with clean hands.

  • Body Protection: Don lab coat or coveralls.

  • Respirator: Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on goggles and/or face shield.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the outer glove cuff goes over the sleeve of the lab coat.

Doffing (Taking Off) Procedure (perform at the edge of the work area):

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching the outside surface with your bare skin.

  • Body Protection: Unbutton the lab coat or unzip coveralls, rolling it outwards and away from your body.

  • Face Shield/Goggles: Remove from the back of your head.

  • Respirator: Remove from the back of your head.

  • Inner Gloves: Remove the final pair of gloves.

  • Wash Hands: Wash hands thoroughly with soap and water.

Spill Management Protocol

For a small-scale spill (<5g) inside a fume hood:

  • Alert & Isolate: Alert colleagues in the immediate area. Keep the fume hood sash down.

  • Don PPE: Wear the appropriate PPE for a large-scale spill (full-face respirator, double gloves, lab coat).

  • Contain: Do NOT use a dry brush or compressed air.[4] Gently cover the spill with damp paper towels to avoid raising dust.

  • Clean: Carefully wipe the area from the outside-in. Place all contaminated materials into a labeled hazardous waste bag.

  • Decontaminate: Wipe the area with an appropriate cleaning solution, followed by water.

  • Dispose: Place all contaminated cleaning materials and PPE into the hazardous waste bag.

Waste Disposal Plan

All materials contaminated with Nickel(II) boride are considered hazardous waste.

  • Solid Waste: This includes contaminated PPE (gloves, wipes, coats), weigh paper, and any unreacted chemical. It must be collected in a clearly labeled, sealed hazardous waste container.[4][11]

  • Liquid Waste: Solutions containing Nickel(II) boride must be collected in a labeled, sealed hazardous liquid waste container. Do not pour down the drain, as it is highly toxic to aquatic life.[5][7]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all federal, state, and local regulations.[4][5][7]

Section 4: Visualization of the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of protection when planning to work with Nickel(II) boride.

PPE_Selection_Workflow start Start: Plan Work with Nickel(II) Boride assess_task Assess Task Scale & Nature start->assess_task is_powder Handling Solid Powder? assess_task->is_powder is_spill Large Scale (>50g) or Spill Cleanup? is_powder->is_spill Yes is_solution Handling in Solution (No solids present)? is_powder->is_solution No ppe_medium Level 2 PPE: - Chemical Goggles - Half-Mask Respirator (P100) - Double Nitrile Gloves - Lab Coat is_spill->ppe_medium No ppe_high Level 3 PPE: - Full-Face Respirator (P100) - Heavy Duty Gloves (over Nitrile) - Disposable Coveralls is_spill->ppe_high Yes is_solution->assess_task No (Re-evaluate) ppe_low Level 1 PPE: - Safety Glasses - Single Nitrile Gloves - Lab Coat is_solution->ppe_low Yes

Caption: PPE selection workflow for Nickel(II) boride handling.

This guide provides a robust framework for the safe handling of Nickel(II) boride. Adherence to these protocols is not just about compliance; it is a fundamental aspect of a responsible and sustainable research culture. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the material before beginning any work.

References

  • ESPI Metals. Nickel Boride Ni2B - MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • Stanford Advanced Materials. Material Safety Data Sheet - Identity: Nickel boride. (2012). Available from: [Link]

  • Wikipedia. Nickel boride catalyst. Available from: [Link]

  • University of Groningen Research Portal. Engineering the Solid State Synthesis and Processing of Nickel Boride with Enhanced Functionality. (2022). Available from: [Link]

  • Grokipedia. Nickel boride catalyst. Available from: [Link]

  • Funcmat. Nickel Boride - Safety Data Sheet. (2015). Available from: [Link]

  • ACS Publications. Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. Available from: [Link]

  • Journal of Materials Chemistry A (RSC Publishing). In situ structural evolution of a nickel boride catalyst: synergistic geometric and electronic optimization for the oxygen evolution reaction. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Nickel Boride. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). NICKEL, METAL & INSOLUBLE COMPOUNDS (as Ni). Available from: [Link]

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